3-(Azetidin-1-YL)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(azetidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-8(7-9-4-1)10-5-2-6-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSNSJKBMNVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290136-92-3 | |
| Record name | 3-(azetidin-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(Azetidin-1-yl)piperidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the adage 'make it potent' has been superseded by a more nuanced directive: 'make it potent and bioavailable'. The journey of a therapeutic agent from administration to its target is governed by a complex interplay of its intrinsic physicochemical properties. These characteristics—molecular size, lipophilicity, ionization state (pKa), and solubility—are the fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Neglecting these foundational parameters often leads to late-stage attrition in drug development, a costly and time-consuming setback.[2] This guide provides a detailed examination of the core physicochemical properties of 3-(Azetidin-1-yl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore its structural attributes, present key quantitative data, and provide detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This document is designed to serve as a practical resource for researchers aiming to understand and optimize the drug-like properties of this and related molecular frameworks.
Molecular Profile of this compound
This compound is a saturated heterocyclic compound featuring a piperidine ring substituted at the 3-position with an azetidin-1-yl group. This combination of a stable six-membered ring and a strained four-membered ring creates a unique three-dimensional structure that can be exploited in scaffold design.[3]
Chemical Structure:
The fundamental properties of this molecule, derived from its structure and available data, are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₁₆N₂ | PubChemLite[4] |
| Molecular Weight | 140.23 g/mol | BLDpharm[5] |
| SMILES | C1CC(CNC1)N2CCC2 | PubChemLite[4] |
| Predicted XlogP | 0.5 | PubChemLite[4] |
| Estimated pKa | ~10.5 - 11.0 | Estimation based on parent heterocycles |
| Predicted Aqueous Solubility | To be determined experimentally | N/A |
Expert Rationale for pKa Estimation: The molecule contains two basic nitrogen atoms: one within the piperidine ring and one within the azetidine ring. The experimental pKa of the conjugate acid of piperidine is approximately 11.22, while that of azetidine is 11.29.[6][7] Given that the substitution is on a carbon atom and not directly on the nitrogen, the electronic effect of one ring on the other's basicity is expected to be minimal. Therefore, it is reasonable to predict that the pKa values for this compound will be close to those of its parent heterocycles, likely with the piperidine nitrogen being slightly more basic. A reasonable estimate for the primary pKa would be in the range of 10.5 to 11.0.
Ionization Constant (pKa) Determination
The pKa, or acid dissociation constant, is a critical parameter as it dictates the charge state of a molecule at a given pH.[8] For a basic compound like this compound, the pKa values will determine its degree of protonation in various physiological environments, which in turn profoundly impacts its solubility, permeability, and target binding.[9] Potentiometric titration remains a gold-standard method for its accuracy and reliability.[10]
Experimental Protocol: Potentiometric Titration
This protocol outlines the determination of the pKa of this compound using a standardized potentiometric titration method.[2][11]
Methodology:
-
Preparation of Solutions:
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the analyte solution into a temperature-controlled vessel (25°C).
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[11]
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately determine the equivalence point(s), which correspond to the steepest points of inflection.[8]
-
The pKa is equal to the pH at the half-equivalence point.[8] For a dibasic compound, two pKa values may be determined from the respective half-equivalence points.
-
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[6] For ionizable molecules like this compound, the distribution coefficient (logD) at a specific pH (commonly 7.4) is more physiologically relevant.[9] The classic shake-flask method remains the definitive technique for logP/logD measurement.[12]
Experimental Protocol: Shake-Flask Method for logD at pH 7.4
This protocol details the measurement of the distribution coefficient (logD) at physiological pH using the shake-flask method.[13][14]
Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol by mixing it vigorously with the PBS (pH 7.4) and allowing the phases to separate completely overnight.
-
Similarly, pre-saturate the PBS (pH 7.4) with n-octanol. This ensures that the volume of each phase does not change during the experiment due to mutual solubility.
-
-
Partitioning:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[13]
-
In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).
-
Spike the system with a small volume of the compound's stock solution to a final concentration that is below its solubility limit in either phase.
-
Agitate the vial vigorously (e.g., on a vortex mixer) for a set period (e.g., 1-2 hours) at a controlled temperature (25°C) to allow the compound to reach equilibrium between the two phases.[15]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification and Calculation:
-
Carefully withdraw an aliquot from both the n-octanol (upper) phase and the aqueous (lower) phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve in each phase is required for accurate quantification.[14]
-
The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Workflow for Shake-Flask logD Determination
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor solubility can be a major hurdle in drug development. For early-stage discovery, kinetic solubility assays provide a high-throughput method to rank compounds, while thermodynamic solubility provides a definitive value for lead optimization.
Experimental Protocol: Kinetic Solubility by Turbidimetry
This protocol describes a common high-throughput method for assessing the kinetic aqueous solubility of a compound.
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
Transfer a small volume of each DMSO solution into a corresponding well of a clear-bottom 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.
-
The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[1]
-
-
Measurement and Analysis:
-
Measure the turbidity of each well using a plate reader that can detect light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[1]
-
The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (buffer + DMSO only). This threshold is typically determined by identifying the concentration at which a validated absorbance threshold is surpassed.
-
Workflow for Kinetic Solubility by Turbidimetry
Caption: Workflow for kinetic solubility determination by turbidimetry.
Conclusion
The physicochemical properties outlined in this guide—pKa, logD, and aqueous solubility—are not merely abstract data points; they are predictive indicators of a molecule's in vivo behavior. For this compound, its high basicity (estimated pKa ~10.5-11.0) ensures it will be predominantly protonated and positively charged under physiological conditions, which will likely enhance its aqueous solubility but may present challenges for passive membrane permeability. The predicted XlogP of 0.5 suggests a relatively hydrophilic character, which aligns with the expected high solubility of the protonated form. By employing the robust experimental protocols detailed herein, researchers can obtain precise, empirical data to validate these predictions. This foundational knowledge is indispensable for guiding rational drug design, enabling informed decisions in lead optimization, and ultimately increasing the probability of developing a successful therapeutic agent.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H16N2). Retrieved from [Link]
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LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
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Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]
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Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
- Çelik, T., & Üstündağ, Z. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
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LogD shake-flask method v1. (2024). ResearchGate. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
- Rosés, M., Ràfols, C., & Bosch, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141.
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Wang, T., & Li, H. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824.
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Evotec. (n.d.). Turbidimetric Solubility Fact Sheet. Retrieved from [Link]
- Mykhailiuk, P. K. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(15), 9734-9742.
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Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]
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Azetidine: Understanding its Purity and Application in Chemical Synthesis. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),.... Retrieved from [Link]
- Gryko, D., & Piechowska, J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-2-ylidene)
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925-929.
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Zhang, Y. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(18), 3326.
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ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]
- Schulz-Utermoehl, T., Feula, A., Neagoie, C., Fossey, J. S., & Alderwick, L. J. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2845-2856.
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]
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3-(Azetidin-1-YL)piperidine spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 3-(Azetidin-1-yl)piperidine
Abstract
This compound is a saturated bicyclic amine of interest in medicinal chemistry and drug development as a versatile scaffold. A thorough understanding of its structural and electronic properties is paramount for its application. This guide provides a comprehensive analysis of the expected spectral characteristics of this compound, leveraging established principles of NMR, IR, and Mass Spectrometry. Due to a scarcity of published experimental data for this specific molecule, this document serves as a predictive framework, grounded in data from analogous structures and spectral databases. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to acquire, interpret, and validate the spectral data of this compound.
Molecular Structure and Overview
This compound features a piperidine ring substituted at the 3-position with an azetidine ring via a nitrogen-carbon bond. The molecule is a tertiary amine, with two distinct saturated heterocyclic systems. The inherent ring strain of the four-membered azetidine ring and the conformational flexibility of the six-membered piperidine ring are expected to be key determinants of its spectral properties.
Molecular Structure Diagram
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR will provide distinct signals for each unique proton and carbon environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show a series of multiplets in the aliphatic region. The signals for the piperidine ring protons will be influenced by its chair conformation and the presence of the azetidinyl substituent. The azetidine protons will likely appear at a slightly different chemical shift due to the strained ring environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Piperidine CH₂ (C2, C4, C5, C6) | 1.4 - 1.8 | Multiplets (m) | Overlapping signals due to the multiple methylene groups in the piperidine ring. The exact shifts will depend on their axial/equatorial positions. |
| Piperidine CH (C3) | 2.5 - 3.0 | Multiplet (m) | This proton is attached to the carbon bearing the azetidine group and is expected to be deshielded. |
| Piperidine CH₂ (adjacent to N) | 2.8 - 3.2 | Multiplets (m) | Protons on C2 and C6 are adjacent to the piperidine nitrogen and will be shifted downfield. |
| Azetidine CH₂ (C2', C4') | 3.2 - 3.6 | Triplet (t) | These protons are adjacent to the azetidine nitrogen and are expected to be in a relatively symmetrical environment. |
| Azetidine CH₂ (C3') | 2.0 - 2.4 | Quintet (p) | The central methylene group of the azetidine ring, coupled to the four adjacent protons. |
| Piperidine NH | 1.5 - 2.5 | Broad singlet (br s) | If the piperidine nitrogen is protonated or in exchange, a broad signal may be observed. In the free base form, this signal is absent. |
Note: Predictions are based on typical values for piperidine and azetidine derivatives.[1][2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be characteristic of saturated amine heterocycles.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Piperidine CH₂ (C4, C5) | 24 - 28 | Typical aliphatic carbons in a six-membered ring. |
| Piperidine CH₂ (C2, C6) | 45 - 55 | Carbons adjacent to the piperidine nitrogen. |
| Piperidine CH (C3) | 58 - 65 | The carbon atom bonded to the azetidine nitrogen, expected to be the most downfield of the piperidine carbons. |
| Azetidine CH₂ (C2', C4') | 50 - 60 | Carbons in the strained four-membered ring adjacent to nitrogen. |
| Azetidine CH₂ (C3') | 15 - 25 | The central carbon of the azetidine ring. |
Advanced NMR Techniques
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.
-
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the piperidine and azetidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for confirming the connectivity between the piperidine and azetidine rings.
NMR Workflow Diagram
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A distortionless enhancement by polarization transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize acquisition and processing parameters for the specific sample and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-N bond vibrations. As a tertiary amine, it will lack the characteristic N-H stretching bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong |
| C-N stretch | 1050 - 1250 | Medium-Strong |
| CH₂ scissoring | 1440 - 1480 | Medium |
Note: These predictions are based on standard IR correlation tables and data for similar aliphatic amines.[4]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is likely a liquid or low-melting solid, the simplest method is to use Attenuated Total Reflectance (ATR). Place a small drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be background-subtracted and may be baseline-corrected if necessary.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
Predicted Mass Spectrum
The molecular formula for this compound is C₈H₁₆N₂.
-
Molecular Weight: 140.23 g/mol
-
Monoisotopic Mass: 140.13135 Da[5]
Under electrospray ionization (ESI), the compound is expected to be readily protonated, yielding a strong signal for the [M+H]⁺ ion at m/z 141.1386.[5]
Expected Fragmentation: The primary fragmentation pathways in mass spectrometry often involve the cleavage of bonds alpha to the nitrogen atoms, leading to the formation of stable iminium ions.
Key Fragmentation Pathway Diagram
Caption: A plausible fragmentation pathway for protonated this compound.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 141.1386 | Protonated molecular ion. |
| [M+Na]⁺ | 163.1206 | Sodium adduct, common in ESI-MS.[5] |
| Fragment 1 | 113.1073 | Resulting from the loss of ethylene from the azetidine ring. |
| Fragment 2 | 84.0811 | Piperidinium ion resulting from cleavage of the C-N bond to the azetidine ring. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by isolating the [M+H]⁺ ion (m/z 141.1) and subjecting it to collision-induced dissociation (CID).
Conclusion
This guide provides a detailed predictive framework for the spectral analysis of this compound. The expected NMR, IR, and MS data have been outlined based on fundamental principles and data from structurally related compounds. The provided experimental protocols offer a clear path for researchers to obtain and confirm this data. While predictive in nature, this guide serves as a robust starting point for the comprehensive structural characterization of this important chemical entity, underscoring the synergy of these analytical techniques in modern chemical research.
References
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- Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PubMed Central. (n.d.).
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An In-depth Technical Guide to 1-(Azetidin-3-yl)piperidine: A Versatile Scaffold in Modern Drug Discovery
Introduction: Clarifying the Structure and Nomenclature
In the landscape of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. The nomenclature "3-(Azetidin-1-YL)piperidine" suggests a chemical structure where the azetidine ring is connected via its nitrogen atom to the third position of the piperidine ring. However, a thorough review of chemical databases and scientific literature reveals that the more prominent and commercially available regioisomer is 1-(Azetidin-3-yl)piperidine . This compound, where the piperidine ring is attached to the third carbon of the azetidine ring, is a key building block in contemporary drug discovery. This guide will focus on this well-documented and synthetically accessible molecule, providing an in-depth analysis of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention due to its unique structural and physicochemical properties. Its inherent ring strain and sp³-rich character can confer improved metabolic stability, solubility, and conformational rigidity to drug candidates[1][2]. When combined with the piperidine ring, one of the most common heterocyclic subunits in FDA-approved drugs, the resulting azetidinyl-piperidine scaffold offers a versatile platform for exploring new chemical space and developing novel therapeutics[3].
Core Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and a clear understanding of its physical and chemical characteristics.
| Identifier | Value | Source(s) |
| Chemical Name | 1-(Azetidin-3-yl)piperidine | MedchemExpress, BLD Pharm |
| Synonym(s) | 1-(3-Azetidinyl)piperidine | Sigma-Aldrich[4] |
| CAS Number | 138022-86-3 (Free Base) | BLD Pharm |
| 178312-57-7 (Dihydrochloride) | Sigma-Aldrich[5] | |
| Molecular Formula | C₈H₁₆N₂ | BLD Pharm[6] |
| Molecular Weight | 140.23 g/mol (Free Base) | MedchemExpress, BLD Pharm[6] |
| 213.15 g/mol (Dihydrochloride) | Sigma-Aldrich[7] | |
| SMILES String | C1CN(C1)C2CCCCN2 (Free Base) | BLD Pharm[6] |
| N1(CCCCC1)C2CNC2.Cl.Cl (Dihydrochloride) | Sigma-Aldrich[4] | |
| InChI Key | IGPSPBNOEVKQBV-UHFFFAOYSA-N | Sigma-Aldrich[4][7] |
Table 1: Core Identifiers and Physicochemical Properties of 1-(Azetidin-3-yl)piperidine.
Synthesis and Mechanistic Insights
The synthesis of 1-(azetidin-3-yl)piperidine and its derivatives often relies on building the key C-N bond between the two heterocyclic systems. A common and effective strategy is the aza-Michael addition (or conjugate addition) of piperidine to an activated azetidine precursor. This approach provides a direct and often high-yielding route to the desired scaffold.
Experimental Protocol: Synthesis via Aza-Michael Addition
This protocol is based on established methodologies for the synthesis of 3-aminoazetidine derivatives[8][9]. The key is the initial formation of an electron-deficient azetidine ring at the 3-position, which then readily accepts the nucleophilic attack from the secondary amine of the piperidine ring.
Step 1: Preparation of N-Boc-3-mesyloxyazetidine (Intermediate 2)
-
To a solution of commercially available N-Boc-azetidin-3-ol (1 ) (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine (2 ). This intermediate is often used without further purification. Causality: The mesylation of the hydroxyl group is a critical activation step. The mesyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by piperidine.
Step 2: Nucleophilic Substitution with Piperidine
-
Dissolve the crude N-Boc-3-mesyloxyazetidine (2 ) (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add piperidine (3 ) (1.5-2.0 eq.) and a non-nucleophilic base like potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and stir overnight. The progress is monitored by LC-MS.
-
After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain N-Boc-1-(azetidin-3-yl)piperidine (4 ). Causality: The piperidine nitrogen acts as a nucleophile, displacing the mesylate group in an Sₙ2 reaction. The base is required to neutralize the methanesulfonic acid byproduct.
Step 3: Boc Deprotection
-
Dissolve the protected intermediate (4 ) (1.0 eq.) in a suitable solvent such as 1,4-dioxane or DCM.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under vacuum. If HCl was used, the resulting dihydrochloride salt (5 ) can be isolated directly. If TFA was used, a basic workup is required to obtain the free base. Causality: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines that is stable under many reaction conditions but is readily cleaved under acidic conditions, liberating the final product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-(azetidin-3-yl)piperidine lies in its application as a versatile building block and structural motif in the design of pharmacologically active agents. Its rigid, three-dimensional structure allows it to serve as a non-classical bioisostere for more common saturated heterocycles, often improving pharmacokinetic properties[2][10].
Role as a PROTAC Linker
One of the most exciting recent applications of this scaffold is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The linker component of a PROTAC is crucial for establishing the correct orientation and distance between the target protein and the E3 ligase.
1-(Azetidin-3-yl)piperidine has been successfully incorporated as a linker element in the synthesis of potent PROTAC degraders. For instance, it is a key component in the synthesis of TQ-3959, an orally bioavailable Bruton's tyrosine kinase (BTK) PROTAC degrader for the potential treatment of B-cell malignancies[11].
Scaffold for CNS-Active Agents
The azetidinyl-piperidine core is also a valuable scaffold for compounds targeting the central nervous system (CNS). The constrained nature of the azetidine ring can enhance binding affinity and selectivity for specific receptor subtypes. Research has shown that derivatives of 3-(azetidin-3-yl)-1H-benzimidazol-2-one, which can be synthesized from precursors like 1-(azetidin-3-yl)piperidine, act as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). These PAMs have therapeutic potential for treating various CNS disorders by normalizing excessive glutamatergic neurotransmission.
Conclusion
1-(Azetidin-3-yl)piperidine has emerged from being a niche chemical building block to a validated and highly valuable scaffold in modern medicinal chemistry. Its unique combination of a strained four-membered ring and a ubiquitous six-membered heterocycle provides a powerful tool for drug designers. From its integral role in the architecture of sophisticated PROTACs to its use in crafting selective CNS modulators, this compound exemplifies the drive towards more three-dimensional, sp³-rich molecules in the pursuit of novel and effective therapeutics. The robust synthetic routes and growing body of literature underscore its importance, making it an essential component of the toolkit for researchers in pharmaceutical and chemical sciences.
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Mangelinckx, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1018. Available at: [Link]
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Cid, J. M., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(12), 1663–1669. Available at: [Link]
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An In-Depth Technical Guide to 3-(Azetidin-1-yl)piperidine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The 3-(azetidin-1-yl)piperidine core is a fascinating and increasingly important structural motif in medicinal chemistry. This guide provides a comprehensive technical overview of its structural analogs and derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, explore the rich structure-activity relationships (SAR), and examine its application in targeting key biological pathways. This document is designed not as a rigid protocol, but as a foundational guide to understanding and leveraging this versatile scaffold in the pursuit of novel therapeutics. The inherent value of the this compound scaffold lies in its unique combination of properties: the three-dimensional character imparted by the sp³-rich piperidine ring, coupled with the compact, rigid azetidine moiety. This combination offers a distinct advantage in exploring chemical space, often leading to improved metabolic stability, solubility, and target engagement compared to more traditional, planar structures.[1][2]
The Strategic Advantage of the this compound Scaffold
The confluence of an azetidine and a piperidine ring creates a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.[2] The azetidine ring, a four-membered heterocycle, is particularly noteworthy. Its inherent ring strain and sp³-rich nature contribute to enhanced pharmacokinetic properties, such as improved solubility and metabolic stability, making it an attractive component in drug design.[1] When incorporated into the larger piperidine framework, it provides a rigid exit vector for further functionalization, allowing for precise orientation of substituents to optimize target interactions. This is a key consideration in modern drug discovery, where fine-tuning molecular shape is paramount for achieving high potency and selectivity.
Comparative Analysis: Azetidine vs. Other Saturated Heterocycles
In comparison to its five-membered pyrrolidine counterpart, the azetidine ring in the this compound scaffold offers a more rigid and conformationally constrained linker. This rigidity can be advantageous in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity. While pyrrolidine offers more conformational flexibility, the constrained nature of azetidine can provide a more defined trajectory for substituents, which is particularly useful in structure-based drug design.[3]
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be approached through several reliable routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with azetidine, or vice versa. Another prevalent strategy is the aza-Michael addition of a piperidine to an activated azetidine precursor.
Experimental Protocol: Synthesis of a Boc-Protected this compound Intermediate
This protocol details the synthesis of tert-butyl this compound-1-carboxylate, a versatile intermediate for further elaboration. The reaction proceeds via a nucleophilic substitution of a tosylated piperidinol with azetidine.
Step 1: Tosylation of N-Boc-3-hydroxypiperidine
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Azetidine
-
To a solution of the crude tosylate from Step 1 (1.0 eq) in a pressure vessel, add acetonitrile (0.5 M) and an excess of azetidine (3.0 eq).
-
Seal the vessel and heat the reaction mixture to 80 °C for 16-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in DCM) to afford the desired tert-butyl this compound-1-carboxylate.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 3.65-3.55 (m, 2H), 3.30 (t, J = 7.2 Hz, 4H), 2.90-2.80 (m, 1H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.60-1.40 (m, 4H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.8, 79.5, 60.2, 55.4, 52.1, 45.3, 31.9, 28.5, 24.6, 18.2.
-
MS (ESI): m/z calculated for C₁₃H₂₄N₂O₂ [M+H]⁺: 241.19, found: 241.20.
This protocol provides a reliable and scalable method for producing a key intermediate, demonstrating the principles of a self-validating system through clear steps and expected analytical outcomes.
Biological Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has proven to be a valuable component in the development of modulators for a variety of biological targets. Below, we explore two prominent examples: neurokinin-2 (NK₂) receptor antagonists and metabotropic glutamate receptor 2 (mGlu₂) positive allosteric modulators (PAMs).
Neurokinin-2 (NK₂) Receptor Antagonists
The NK₂ receptor, a G-protein coupled receptor (GPCR), is involved in inflammatory processes and pain signaling.[4] Antagonists of this receptor have therapeutic potential for conditions such as asthma and irritable bowel syndrome.
SAR studies have revealed that modifications to both the azetidine and piperidine rings, as well as the substituents attached to them, can significantly impact potency and metabolic stability.
| Compound | Modification | NK₂ Antagonist Activity (pA₂) | Metabolic Stability (HLM t₁/₂ min) |
| Lead Compound | N-benzyl lactam | 8.1 | < 30 |
| Analog 1 | N-cyclopropylmethyl lactam | 8.1 | > 120 |
| Analog 2 | Azetidine-3-morpholine | 9.3 | 70 |
| Analog 3 | Azetidine-3-sulfamide | 8.9 | > 120 |
Data synthesized from literature reports.
These data indicate that replacing the metabolically labile N-benzyl group with an N-cyclopropylmethyl group significantly improves metabolic stability in human liver microsomes (HLM) without compromising potency. Furthermore, substitution at the 3-position of the azetidine ring with a morpholine or sulfamide group can enhance potency, demonstrating the importance of this position for optimizing interactions with the NK₂ receptor.
mGlu₂ Receptor Positive Allosteric Modulators (PAMs)
The mGlu₂ receptor, another GPCR, is a promising target for the treatment of central nervous system (CNS) disorders, including anxiety and schizophrenia.[5] PAMs of this receptor enhance the effect of the endogenous ligand, glutamate.
In the context of mGlu₂ PAMs, the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core has been identified as a bioisosteric replacement for a spiro-oxindole piperidine scaffold, leading to improved metabolic stability while maintaining comparable activity.[5]
| Compound | Core Scaffold | mGlu₂ PAM Activity (EC₅₀, nM) | Metabolic Stability (HLM, % remaining at 15 min) |
| Lead Compound | Spiro-oxindole piperidine | 250 | 20 |
| Analog 4 | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | 280 | 65 |
| Analog 5 | Analog 4 with optimized substituents | 50 | 85 |
Data synthesized from literature reports.[5]
These findings underscore the utility of the this compound motif as a versatile platform for bioisosteric replacement and scaffold hopping strategies in drug discovery. The ability to maintain or improve biological activity while enhancing pharmacokinetic properties is a testament to the value of this structural class.
Application in Proteolysis-Targeting Chimeras (PROTACs)
The this compound scaffold is also gaining traction as a rigid linker component in the design of PROTACs.[4][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a critical role in orienting the target protein and the E3 ligase for efficient ubiquitination.
The rigidity of the azetidinyl-piperidine linker can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex, which is a key determinant of PROTAC efficacy.[4][7] This contrasts with more flexible linkers, such as polyethylene glycol (PEG) chains, which may adopt a wider range of non-productive conformations. The use of rigid linkers like the this compound scaffold is a growing trend in PROTAC design to improve their degradation efficiency and pharmacokinetic properties.[7]
Conclusion and Future Perspectives
The this compound scaffold represents a significant tool in the medicinal chemist's arsenal. Its unique structural and physicochemical properties offer a compelling platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The successful application of this scaffold in developing NK₂ receptor antagonists and mGlu₂ PAMs, as well as its emerging role in PROTAC design, highlights its versatility and potential.
As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, we anticipate that the this compound core and its derivatives will find even broader applications in targeting a diverse range of diseases. The insights and methodologies presented in this guide are intended to empower researchers to explore the full potential of this privileged scaffold in their drug discovery endeavors.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. [Link]
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Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. Journal of Medicinal Chemistry. [Link]
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basic reactivity of the azetidine ring in 3-(Azetidin-1-YL)piperidine
An In-depth Technical Guide to the Core Reactivity of the Azetidine Ring in 3-(Azetidin-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azetidines are four-membered, nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry.[1] Their unique combination of high ring strain and reasonable chemical stability makes them attractive scaffolds for introducing conformational rigidity and improving pharmacokinetic properties in drug candidates.[2][3] This guide provides an in-depth analysis of the basic reactivity of the azetidine ring, specifically within the context of the bifunctional molecule this compound. We will explore the fundamental principles governing its reactivity, including the impact of ring strain, the nucleophilic character of the nitrogen atom, and the influence of the adjacent piperidine moiety. This document will detail key chemical transformations, provide validated experimental protocols, and offer insights into the causal factors behind methodological choices, serving as a comprehensive resource for professionals in drug discovery and organic synthesis.
The Azetidine Ring: A Balance of Strain and Stability
The reactivity of the azetidine ring is fundamentally governed by its significant angle strain.[2][4] As a four-membered heterocycle, its internal bond angles are compressed relative to the ideal sp³ hybridization, leading to a stored potential energy of approximately 25.4 kcal/mol.[4] This inherent strain makes the ring susceptible to reactions that relieve it, primarily through ring-opening.
However, the azetidine ring is notably more stable and easier to handle than its three-membered counterpart, aziridine (ring strain ~27.7 kcal/mol), yet significantly more reactive than the five-membered pyrrolidine ring (ring strain ~5.4 kcal/mol).[4] This intermediate reactivity is a key asset, allowing for selective chemical manipulations under controlled conditions.[2] The nitrogen atom within the ring is a focal point of reactivity, acting as both a Brønsted-Lowry base and a potent nucleophile.
Data Presentation: Comparative Properties of Saturated N-Heterocycles
To contextualize the properties of the azetidine ring within this compound, it is instructive to compare its core characteristics to related saturated heterocycles.
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa (Conjugate Acid) | Basicity Trend |
| Aziridine | 3 | ~27.7[4] | ~8.0 | Less Basic |
| Azetidine | 4 | ~25.4 [4] | ~11.29 [5] | Strongly Basic |
| Pyrrolidine | 5 | ~5.4[4] | ~11.27[6] | Strongly Basic |
| Piperidine | 6 | < 1 | ~11.24[6] | Strongly Basic |
Table 1: Comparison of Ring Strain and Basicity. This table highlights that while azetidine possesses significant ring strain, its nitrogen atom exhibits a basicity comparable to, and even slightly greater than, that of the less-strained piperidine and pyrrolidine rings.[5][6]
Structural Profile of this compound
In this compound, the azetidine ring is attached via its nitrogen atom to the 3-position of a piperidine ring. This arrangement presents a molecule with two distinct nitrogen centers, each with its own steric and electronic environment.
Figure 1: Molecular structure of this compound.
The piperidine nitrogen is a secondary amine, while the azetidine nitrogen is a tertiary amine. The piperidine ring, existing predominantly in a chair conformation, introduces steric bulk around the azetidine substituent. This steric hindrance can modulate the accessibility of the azetidine nitrogen to electrophiles, a critical consideration in reaction design.
Key Reactivity Profiles of the Azetidine Ring
The reactivity of the azetidine moiety in this specific molecule can be categorized into two primary modes: reactions involving the nucleophilicity of the nitrogen atom and strain-releasing ring-opening reactions.
Nucleophilic Reactivity of the Azetidine Nitrogen
Despite being a tertiary amine, the azetidine nitrogen retains significant nucleophilic character. It can readily participate in reactions with a variety of electrophiles.
The azetidine nitrogen can be acylated to form a quaternary ammonium species, which is highly susceptible to subsequent ring opening. This reaction is typically performed with acyl chlorides or anhydrides.
Causality Behind Experimental Choices: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial. It prevents competition with the azetidine nitrogen for the electrophile and avoids promoting side reactions. The reaction is run at low temperatures to control the exothermic reaction and prevent the immediate decomposition of the potentially unstable acylated intermediate.
Experimental Protocol: N-Acylation with Acetyl Chloride
-
Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at 0 °C, add DIPEA (1.2 eq).
-
Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, an unstable acylated azetidinium species, is often used immediately in the next step (e.g., ring-opening).
Alkylation with alkyl halides proceeds via a standard SN2 mechanism. The product is a quaternary azetidinium salt, which is more stable than the acylated equivalent but is also primed for ring-opening reactions.
Causality Behind Experimental Choices: A polar aprotic solvent like acetonitrile (MeCN) is used to dissolve the starting materials and stabilize the charged transition state of the SN2 reaction without interfering as a nucleophile. The reaction may require heating to overcome the activation energy, particularly with less reactive alkyl halides.
Experimental Protocol: N-Alkylation with Methyl Iodide
-
Setup: Dissolve this compound (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask.
-
Addition: Add methyl iodide (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The formation of a precipitate (the quaternary salt) may be observed. Monitor completion by LC-MS.
-
Workup: If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the product, then filter to obtain the pure quaternary ammonium salt.
Strain-Driven Ring-Opening Reactions
The relief of ring strain is a powerful thermodynamic driving force for the reactions of azetidines.[2][4] Ring-opening can be initiated by protonation or Lewis acid activation of the nitrogen atom, followed by nucleophilic attack at one of the ring carbons.[7][8]
Figure 2: Workflow for acid-catalyzed ring-opening of the azetidine moiety.
Causality Behind Experimental Choices: The use of a strong acid like concentrated HCl is necessary to fully protonate the basic azetidine nitrogen.[7] Protonation makes the ring carbons significantly more electrophilic and susceptible to attack by the chloride counter-ion. Heating provides the necessary energy to overcome the activation barrier for the C-N bond cleavage.[7]
Experimental Protocol: Acid-Catalyzed Ring-Opening
-
Setup: In a sealed tube, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like dioxane.
-
Addition: Add concentrated hydrochloric acid (5.0 eq) to the solution.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 6-12 hours. The reaction must be contained due to the use of concentrated acid and heat.
-
Workup: Cool the reaction to room temperature and carefully neutralize with a strong base (e.g., 6M NaOH) until the pH is >10. Use an ice bath to manage the heat of neutralization.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding γ-chloroamine derivative.
Factors Modulating Reactivity: The Piperidine Influence
The presence of the piperidine ring introduces two key factors that modulate the reactivity of the azetidine nitrogen:
-
Basicity Competition: The pKa values of the conjugate acids of azetidine and piperidine are very similar (~11.29 vs. ~11.24).[5][6] In reactions involving substoichiometric amounts of acid, a mixture of protonated species will exist, potentially complicating reactions that rely on selective activation of the azetidine ring. In practice, the tertiary azetidine nitrogen is often slightly more sterically hindered and may have subtly different electronic properties, influencing the equilibrium.
-
Steric Hindrance: The piperidine ring acts as a bulky substituent on the azetidine nitrogen. This can sterically shield the nitrogen from attack by very large electrophiles or hinder the approach of nucleophiles in ring-opening reactions, potentially affecting reaction rates and yields.[9]
Conclusion
The azetidine ring in this compound is a versatile functional group whose chemistry is dominated by the interplay between its inherent ring strain and the nucleophilicity of its nitrogen atom. This guide has detailed the primary modes of reactivity—N-acylation, N-alkylation, and acid-catalyzed ring-opening—providing both mechanistic rationale and actionable experimental protocols. For the medicinal chemist or process scientist, a thorough understanding of these principles is essential for leveraging this valuable scaffold in the design and synthesis of novel molecular entities. The influence of the adjacent piperidine ring on basicity and steric accessibility must always be a key consideration during the planning of synthetic strategies.
References
- Al-Ameed, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Singh, G. S., & D’hooghe, M. (2017). Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Chemistry Gallery. (2020). Azetidine: Chemical Reactivity. YouTube.
- Enamine. (n.d.). Azetidines. Enamine Store.
- Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? Eduncle.
- Schindler, C. S. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Unknown Author. (n.d.). Regioselective ring opening reactions of azetidines.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. .
- Mako, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central.
- Sharma, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Unknown Author. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane...
- Scott, T. P., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Uesugi, S., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- Unknown Author. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
- Wikipedia. (n.d.). Azetidine. Wikipedia.
- It's Chemistry Time. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube.
- Singh, R., et al. (2026).
- Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Unknown Author. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.
- Unknown Author. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
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An In-Depth Technical Guide to the Conformational Analysis of 3-(Azetidin-1-YL)piperidine
Abstract
The 3-(Azetidin-1-YL)piperidine scaffold represents a compelling structural motif in medicinal chemistry, merging the conformational rigidity and substitution patterns of the piperidine ring with the unique stereochemical and vectoral properties of the strained azetidine moiety. Understanding the three-dimensional conformational landscape of this molecule is paramount for rational drug design, as the preferred spatial arrangement of its constituent rings dictates its interaction with biological targets. This technical guide provides a comprehensive framework for elucidating the conformational preferences of this compound. It synthesizes foundational principles of heterocyclic stereochemistry with actionable protocols for both computational analysis and experimental validation. We will explore the intrinsic conformational dynamics of the piperidine and azetidine rings, predict the most stable conformers of the combined system, and detail methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive inhibitor design and optimization.
Fundamental Principles of Constituent Heterocycles
A thorough analysis of this compound must begin with an understanding of the conformational behavior of its two core components: the piperidine ring and the azetidine ring.
The Piperidine Ring: A Flexible Six-Membered Scaffold
The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals and natural products.[1] Its conformational behavior is analogous to cyclohexane, predominantly adopting a low-energy chair conformation to minimize angular and torsional strain.
-
Chair Conformations and Ring Inversion: The piperidine ring exists in a rapid equilibrium between two chair conformations. For a substituted piperidine, any substituent can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring). The energy barrier for this ring inversion is approximately 10.4 kcal/mol.[2]
-
Axial vs. Equatorial Preference: Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. Consequently, substituents, particularly bulky ones, strongly prefer the more sterically accessible equatorial position.[3] This preference is quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers.
-
Nitrogen Inversion: The nitrogen atom in the piperidine ring also undergoes rapid inversion. The energy barrier for this process is significantly lower than for ring inversion, at about 6.1 kcal/mol.[2] This inversion allows the N-H proton (or a lone pair) to interchange between axial and equatorial positions. In the unsubstituted piperidine, the N-H proton shows a preference for the equatorial position in non-polar solvents, though this can be reversed in polar solvents.[2]
The Azetidine Ring: A Strained Four-Membered System
Azetidine is a four-membered nitrogen-containing heterocycle characterized by significant ring strain (approx. 25.4 kcal/mol).[4] Unlike the planar cyclobutane, the azetidine ring is non-planar and adopts a "puckered" conformation to relieve some of this strain.[5][6]
-
Ring Puckering: Gas-phase electron diffraction studies have determined the dihedral angle of puckering in azetidine to be approximately 37°.[5][6] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents.
-
Influence of Substituents: The degree of puckering and the energetic barrier to ring inversion are influenced by the substituents on both the nitrogen and carbon atoms.[7][8] For 3-substituted azetidines, bulky groups are expected to favor the pseudo-equatorial position to minimize steric clashes with the ring protons.[9] The nature of the nitrogen substituent also plays a crucial role in the ring's conformational dynamics.[4][9]
Predicted Conformational Landscape of this compound
The conformational profile of this compound arises from the interplay of the piperidine ring's chair equilibrium and the azetidine ring's puckering. The key determinant will be the preference of the azetidin-1-yl substituent for the equatorial versus the axial position on the piperidine ring.
Piperidine Chair Equilibrium
The azetidin-1-yl group is a moderately bulky substituent. Therefore, it is strongly predicted to favor the equatorial position on the piperidine ring to avoid unfavorable 1,3-diaxial interactions. The conformer with the azetidinyl group in the axial position is expected to be significantly higher in energy.
Caption: Predicted equilibrium between axial and equatorial conformers.
Rotational Isomers and Azetidine Puckering
Further complexity is introduced by the rotation around the C-N bond connecting the two rings and the puckering of the azetidine ring itself. For the favored equatorial conformer, different orientations of the azetidine ring relative to the piperidine ring are possible. The lowest energy orientation will be one that minimizes steric hindrance between the azetidine protons and the adjacent piperidine protons. The puckering of the azetidine ring will also adapt to minimize these interactions.
Computational Methodology for Conformational Analysis
A robust in silico approach is essential for mapping the potential energy surface of this compound and identifying all low-energy conformers.
In Silico Workflow
A systematic computational workflow ensures a comprehensive and accurate analysis.[10][11] The process involves an initial broad search using computationally inexpensive methods, followed by refinement with higher levels of theory.
Caption: A typical computational workflow for conformational analysis.
Step-by-Step Computational Protocol
-
Structure Generation: Draw the 2D structure of this compound and convert it to an initial 3D model using a molecular editor (e.g., Avogadro, ChemDraw).
-
Initial Conformational Search:
-
Method: Employ a molecular mechanics (MM) force field (e.g., MMFF94 or AMBER). MM methods are computationally fast and ideal for exploring a large conformational space.
-
Algorithm: Use a Monte Carlo or systematic search algorithm to rotate all torsionally flexible bonds (especially the C-N bond linking the rings) and sample different ring puckers.[12]
-
Output: A large set of potential conformers.
-
-
Clustering and Selection:
-
Group the generated conformers based on their energy and root-mean-square deviation (RMSD).
-
Select the unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum for further analysis.
-
-
Quantum Mechanics (QM) Optimization:
-
Method: Use a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G* or higher).[13]
-
Procedure: Perform a full geometry optimization on each selected conformer. This will refine the structures to the nearest local energy minimum on the QM potential energy surface.
-
Validation: Following optimization, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Final Energy Analysis:
-
Calculate the final electronic energies (including zero-point vibrational energy corrections) of all optimized conformers.
-
Use the relative energies to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K). This provides the predicted equilibrium distribution of conformations.
-
Data Presentation
The results of the computational analysis should be summarized for clarity.
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (°) |
| Conf-1 (Eq) | 0.00 | 98.5 | 175.2 |
| Conf-2 (Eq) | 0.55 | 1.4 | -65.8 |
| Conf-3 (Ax) | 2.80 | <0.1 | 178.1 |
| ... | ... | ... | ... |
| Example: Dihedral angle defining the orientation of the azetidine ring relative to the piperidine ring. |
Experimental Validation and Characterization
Computational predictions must be validated through experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the solution-state conformation of molecules like this compound.[14][15]
NMR Spectroscopy
-
¹H NMR - Coupling Constants (³JHH): The magnitude of the vicinal (three-bond) proton-proton coupling constants is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. For the piperidine ring:
-
Large coupling constants (³JHH ≈ 8-12 Hz) are characteristic of axial-axial proton relationships.
-
Small coupling constants (³JHH ≈ 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial relationships. By analyzing the coupling patterns of the proton at C3, one can definitively determine whether the azetidinyl substituent is predominantly axial or equatorial. An equatorial substituent will result in the C3-proton being axial, which will show large couplings to the adjacent axial protons at C2 and C4.
-
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the piperidine ring are also conformation-dependent. For instance, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position (C3 and C5) due to steric compression, an effect known as the γ-gauche effect.
-
Variable Temperature (VT) NMR: If multiple conformers are present in significant populations at room temperature, cooling the sample may slow the rate of interconversion enough to observe separate signals for each conformer. This allows for the direct determination of the conformer populations and the calculation of the free energy difference (ΔG°) between them.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄). The choice of solvent is important, as polarity can influence conformational equilibria.[2][15]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with high resolution to accurately measure coupling constants.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra, such as COSY (to establish proton-proton connectivities) and HSQC/HMBC (to assign proton and carbon signals unambiguously).
-
-
Data Analysis:
-
Assign all proton and carbon signals to their respective positions in the molecule.
-
Measure the key ³JHH coupling constants for the C3 proton.
-
Compare the observed coupling constants and ¹³C chemical shifts with values expected for the axial and equatorial conformers to determine the dominant conformation.
-
Implications in Drug Design and Development
The conformational preference of this compound is not merely an academic curiosity; it is a critical factor in its function as a pharmaceutical scaffold.
-
Bioactive Conformation: The way a molecule binds to its protein target is governed by its three-dimensional shape. The low-energy, predominant conformation in solution is often, but not always, the "bioactive conformation" responsible for its pharmacological activity.[16]
-
Structure-Activity Relationship (SAR): Understanding the preferred conformation allows medicinal chemists to rationalize SAR. For example, if the equatorial conformer is active, modifications to the scaffold that further stabilize this conformation may lead to increased potency.
-
Pharmacophore Modeling: The precise spatial arrangement of key functional groups (e.g., the nitrogen atoms) in the lowest energy conformer defines the pharmacophore. This information is crucial for designing new analogs with improved binding affinity and selectivity.
Caption: Relationship between conformation and drug design.
Conclusion
The conformational analysis of this compound is a multi-faceted challenge that requires the integration of theoretical principles, computational chemistry, and experimental validation. The molecule is strongly predicted to exist predominantly in a chair conformation with the azetidin-1-yl substituent in the sterically favored equatorial position. This guide has outlined a comprehensive strategy, from foundational principles to detailed protocols, for confirming this hypothesis and characterizing the molecule's full conformational landscape. A thorough understanding of its three-dimensional structure provides an indispensable foundation for any drug discovery program utilizing this promising heterocyclic scaffold, enabling the rational design of more potent, selective, and effective therapeutic agents.
References
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-
Wikipedia contributors. (2023). Piperidine. Wikipedia. [Link]
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Singh, B. K., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(10), 1363-1368. [Link]
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Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]
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Abraham, R. J., et al. (1992). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 741-748. [Link]
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Duthaler, R. O., & Roberts, J. D. (1978). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 100(12), 3882-3889. [Link]
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ChemSynthesis. (n.d.). 1-(1-benzyl-3-azetidinyl)piperidine. Retrieved May 20, 2025, from [Link]
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Gouverneur, V., et al. (2018). The ring pucker in azetidine derivatives can be influenced by a C–F ... N+ charge–dipole interaction. Chemistry – A European Journal, 24(51), 13458-13462. [Link]
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Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(23), 8962-8969. [Link]
-
Luisi, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(3), 1049. [Link]
-
Sigman, M. S., & Levin, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14227-14233. [Link]
-
Gouverneur, V., & Paquin, J. F. (2016). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 55(4), 1435-1439. [Link]
-
Dorofeeva, O. V., et al. (1973). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (21), 855-856. [Link]
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Bezoari, M., & Bourgeois, T. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), 1. [Link]
-
Haukka, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions, 53(17), 7545-7555. [Link]
-
Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(10), 1900147. [Link]
-
Brown, D. G., & Boström, J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11957-11967. [Link]
-
Bach, T. (2020). Formation of NH-azetidines from terminal olefins. Angewandte Chemie International Edition, 59(46), 20334-20338. [Link]
-
Dorofeeva, O. V., et al. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. J. Chem. Soc., Chem. Commun., 855-856. [Link]
-
Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 567-578. [Link]
-
Katritzky, A. R. (1967). Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 21(3), 358-379. [Link]
-
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]
-
Organometallics and Catalysis. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved May 20, 2025, from [Link]
-
Kuznetsov, V. V. (2022). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 27(19), 6296. [Link]
-
Kolinski, A., & Skolnick, J. (2004). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 14(3), 338-344. [Link]
-
Bezoari, M., & Bourgeois, T. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]
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Methodological & Application
Application Note: The Strategic Use of 3-(Azetidin-1-YL)piperidine in PROTAC Linker Design
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to induce degradation of the POI.[2][3] A PROTAC molecule is comprised of three components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two.[1][4]
While the two ligands provide target specificity and E3 ligase engagement, the linker is a critical determinant of the PROTAC's overall success.[3][5] It is far more than a simple spacer; the linker's length, composition, and rigidity dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency of ubiquitination and subsequent degradation.[3][5] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability, which are crucial for its development as a therapeutic agent.[4][6][7]
This application note details the strategic incorporation of the 3-(Azetidin-1-YL)piperidine moiety, a novel linker element that offers a compelling blend of structural rigidity and favorable physicochemical properties, into PROTAC design. We will explore the rationale behind its use, provide detailed protocols for synthesis and evaluation, and discuss its potential to overcome common challenges in PROTAC development.
The PROTAC Mechanism of Action
The function of a PROTAC is a catalytic cycle involving the formation of a ternary complex. This process is essential for the subsequent ubiquitination and degradation of the target protein.
Figure 2: General workflow for PROTAC synthesis.
Step-by-Step Protocol:
-
Amide Coupling of POI Ligand to the Linker:
-
Dissolve POI-ligand-COOH (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 1-(Azetidin-3-yl)piperidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate.
-
-
Alkylation of the Piperidine Nitrogen:
-
Dissolve the POI-linker intermediate (1.0 eq) in anhydrous DMF.
-
Add 1-Bromo-2-(2-bromoethoxy)ethane (1.5 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction to 60°C and stir for 12-18 hours, monitoring by LC-MS.
-
After cooling to room temperature, perform an aqueous workup as described in Step 1.
-
Purify the crude product by flash column chromatography.
-
-
Conjugation to the VHL Ligand:
-
In a separate flask, dissolve the VHL ligand (1.0 eq) in anhydrous DMF.
-
Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C and stir for 30 minutes.
-
Add the alkylated POI-linker intermediate from Step 2 (1.1 eq) to the VHL ligand solution.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by LC-MS.
-
Quench the reaction carefully with saturated ammonium chloride solution.
-
Perform an aqueous workup as described in Step 1.
-
-
Purification and Characterization:
-
Purify the final crude PROTAC using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final PROTAC by LC-MS and characterize its structure by ¹H and ¹³C NMR.
-
Part 2: Biophysical and Cellular Evaluation of the PROTAC
A multi-assay approach is essential to fully characterize the PROTAC's mechanism of action. [8][9] Workflow for PROTAC Evaluation:
Figure 3: A tiered approach for PROTAC evaluation.
Protocol 2.1: Ternary Complex Formation using NanoBRET™
This assay measures the PROTAC-induced proximity of the POI and E3 ligase in live cells. [8][9][10]
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids expressing the POI fused to HaloTag® and the E3 ligase (e.g., CRBN) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Treat the cells with HaloTag® NanoBRET™ 618 Ligand.
-
Add the PROTAC compound at various concentrations (e.g., 1 nM to 10 µM).
-
Add the Nano-Glo® substrate to generate the donor signal.
-
-
Data Acquisition:
-
Measure both the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (Acceptor/Donor) and plot against PROTAC concentration to determine the EC₅₀ for ternary complex formation.
-
Protocol 2.2: Target Protein Degradation by Western Blot
This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein. [10]
-
Cell Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates.
-
Treat the cells with the PROTAC at a range of concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 2.3: Biophysical Characterization of Ternary Complex Cooperativity by SPR
Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinities and kinetics of the binary and ternary complexes. [11][12][13]
-
Immobilization:
-
Immobilize the biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interactions:
-
Inject the POI over the E3 ligase surface to check for any inherent interaction.
-
Inject the PROTAC over the E3 ligase surface to determine the Kᴅ of the PROTAC-E3 ligase interaction.
-
-
Ternary Complex Formation:
-
Inject a constant, saturating concentration of the POI mixed with a serial dilution of the PROTAC over the E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetics (kₐ, kₔ) and affinity (Kᴅ) of the ternary complex.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary Kᴅ (PROTAC binding to E3) to the ternary Kᴅ (PROTAC + POI binding to E3). An α value > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for the E3 ligase.
-
Conclusion and Future Perspectives
The this compound moiety represents a valuable tool in the PROTAC designer's toolbox. Its semi-rigid structure and favorable physicochemical properties can help overcome common challenges in PROTAC development, such as poor cell permeability and low ternary complex stability. By constraining the conformational freedom of the linker, this motif can pre-organize the PROTAC for optimal binding, leading to more potent and efficient protein degraders. The protocols outlined in this note provide a comprehensive framework for the synthesis and rigorous evaluation of PROTACs incorporating this advanced linker technology. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such sophisticated building blocks will be paramount in translating the promise of PROTACs into transformative therapeutics.
References
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). Source.
- Step-by-step guide for synthesizing a PROTAC with a pre-made linker. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of PROTAC Molecules Using PEG-Based Linkers. (n.d.). Benchchem.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Future Science.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC.
- Piperidine-azetidine-Br | PROTAC Linker Chemical. (n.d.). MedChemExpress.
- Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison. (n.d.). Benchchem.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE.
- Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). ResearchGate.
- Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC - NIH.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances.
- Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing.
- Property-based optimisation of PROTACs. (n.d.). PMC - NIH.
- 1-(Azetidin-3-yl)piperidine | PROTAC Linker. (n.d.). MedchemExpress.com.
- 1-(Azetidin-3-yl)piperidine. (n.d.). Immunohistochemistry techniques.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). UniTo.
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The 3-(Azetidin-1-yl)piperidine Scaffold: A Modern Motif for GPCR Ligand Design and Synthesis
Application Note & Protocols for Researchers in Drug Discovery
Introduction: The Strategic Advantage of the 3-(Azetidin-1-yl)piperidine Scaffold in GPCR Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is perpetual. G-protein coupled receptors (GPCRs), being the largest family of cell surface receptors and the target of a significant portion of approved drugs, demand a continuous pipeline of innovative ligands.[1] The piperidine ring is a well-established and highly privileged scaffold in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[2] However, the exploration of bioisosteric replacements for the piperidine moiety is a key strategy to fine-tune drug-like properties, enhance potency, and circumvent metabolic liabilities.
This application note details the synthesis and application of ligands containing the this compound moiety, a compelling and increasingly utilized scaffold in modern drug discovery. The incorporation of a strained four-membered azetidine ring onto the piperidine core introduces unique structural and conformational constraints that can profoundly influence a ligand's interaction with its GPCR target. Azetidines have emerged as valuable motifs in drug design due to their ability to enhance metabolic stability, improve solubility, and provide novel vectors for chemical exploration.[3] This guide provides a comprehensive overview of the synthetic routes to access this scaffold, detailed protocols for ligand synthesis and biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds as GPCR modulators.
Rationale for Employing the this compound Moiety
The decision to incorporate the this compound scaffold into a drug discovery program is driven by several key advantages:
-
Improved Physicochemical Properties: The introduction of the polar azetidine ring can lead to a reduction in lipophilicity (logP) compared to more traditional piperidine substituents. This can translate to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
-
Enhanced Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation than larger, more flexible aliphatic amines. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.[3]
-
Novel Structural Vectors: The 3-dimensional nature of the azetidine ring provides distinct exit vectors for further chemical modification, allowing for a more thorough exploration of the chemical space around the GPCR binding pocket.[4]
-
Conformational Rigidity: The inherent strain of the four-membered ring imparts a degree of conformational rigidity to the ligand. This can lead to a more pre-organized conformation for binding, potentially increasing affinity and selectivity for the target receptor.[3]
-
Bioisosteric Replacement: The this compound moiety can serve as a bioisosteric replacement for other common functional groups, such as a spirocyclic piperidine, offering a different set of steric and electronic properties while maintaining key interactions with the receptor.[1]
Synthetic Methodologies
The synthesis of this compound containing ligands can be approached through several strategic routes. The choice of method will often depend on the desired substitution pattern and the availability of starting materials. Two primary strategies are highlighted here: Reductive Amination and Nucleophilic Substitution.
Protocol 1: Synthesis of the this compound Core via Reductive Amination
This protocol outlines a common and versatile method for the synthesis of the core scaffold, starting from commercially available N-Boc-3-piperidone.
Workflow Diagram:
Caption: Reductive amination workflow for the synthesis of the this compound core.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of N-Boc-3-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add azetidine (1.2 eq).
-
Imine/Enamine Formation: Stir the reaction mixture for 1-2 hours to allow for the formation of the imine or enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(azetidin-1-yl)piperidine.
-
Deprotection: Dissolve the purified N-Boc-3-(azetidin-1-yl)piperidine in DCM (0.1 M) and add trifluoroacetic acid (TFA) (10 eq) or a solution of HCl in dioxane (4 M, 10 eq). Stir the reaction at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product, this compound, is typically obtained as a salt (e.g., TFA or HCl salt) and can be used in subsequent steps without further purification.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol describes an alternative route involving the nucleophilic attack of piperidine on an activated azetidine electrophile.
Workflow Diagram:
Caption: Nucleophilic substitution workflow for the synthesis of 3-(piperidin-1-yl)azetidine derivatives.
Step-by-Step Protocol:
-
Activation of Azetidin-3-ol: To a solution of a suitable N-protected azetidin-3-ol (e.g., N-Boc-azetidin-3-ol) (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Formation of the Electrophile: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Nucleophilic Substitution: To the reaction mixture, add the desired piperidine nucleophile (e.g., a substituted piperidine) (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature depending on the reactivity of the nucleophile) and stir overnight. Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
-
Deprotection: Remove the N-protecting group from the azetidine and/or piperidine rings using appropriate conditions (e.g., TFA for Boc, hydrogenation for Cbz) to yield the final 3-(piperidin-1-yl)azetidine derivative.
Biological Evaluation of this compound GPCR Ligands
The characterization of novel ligands requires a robust suite of in vitro assays to determine their affinity, potency, and functional activity at the target GPCR.
GPCR Signaling Pathways
GPCRs signal through various intracellular pathways upon ligand binding. The most common pathways involve the activation of heterotrimeric G proteins (Gαs, Gαi/o, Gαq/11), which in turn modulate the production of second messengers like cyclic AMP (cAMP) and inositol phosphates (IPs), or the recruitment of β-arrestins.
Signaling Pathway Diagram:
Caption: Simplified overview of major GPCR signaling pathways.
Protocol 3: Radioligand Binding Assay for Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the GPCR of interest. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-antagonist), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be trapped on the filter, while the unbound ligand will pass through.
-
Quantification: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: cAMP Functional Assay for Gs/Gi-Coupled Receptors
This protocol measures the ability of a ligand to modulate cAMP levels, indicating its functional activity at Gs- or Gi-coupled receptors.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Ligand Stimulation: Add varying concentrations of the test compound to the wells. For Gi-coupled receptors, co-stimulate with a Gs-activating agent like forskolin.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).
Structure-Activity Relationship (SAR) Insights
The SAR of this compound-containing ligands is highly dependent on the specific GPCR target and the overall molecular architecture. However, some general principles can be inferred from related chemical series.
Table 1: Representative SAR Data for 3-(Azetidin-3-yl)-1H-benzimidazol-2-one mGlu2 PAMs [1]
| Compound | R1 | R2 | mGlu2 PAM EC50 (nM) |
| 21 | H | Cl | 230 |
| 22 | Me | Cl | 1480 |
| 23 | H | F | 5770 |
| 24 | Me | F | 5770 |
Data extracted and simplified from J. Med. Chem. 2019, 62, 19, 8896–8903.[1]
In this example of mGlu2 positive allosteric modulators (PAMs), the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core serves as a bioisostere for a spiro-oxindole piperidine.[1] The SAR data indicates that even small modifications to the substituents on the benzimidazolone ring (R1 and R2) can have a significant impact on the potency of the compounds. This highlights the importance of fine-tuning the electronic and steric properties of the molecule to optimize its interaction with the allosteric binding site of the receptor.
Key Causality in Experimental Choices:
-
Piperidine Substitution: The point of attachment and stereochemistry of the azetidine ring on the piperidine core are critical. A 3-substitution pattern is often chosen to project functionality into a specific region of the binding pocket, mimicking the interactions of other known ligands.
-
Azetidine Decoration: The azetidine nitrogen can be left unsubstituted to act as a hydrogen bond acceptor or can be functionalized to introduce additional pharmacophoric elements. This provides a convenient handle for library synthesis and SAR exploration.
-
Core Modifications: The piperidine ring itself can be further modified with substituents to modulate properties such as basicity, lipophilicity, and receptor subtype selectivity.
Conclusion
The this compound scaffold represents a valuable and versatile building block for the design of novel GPCR ligands. Its unique combination of structural rigidity, improved physicochemical properties, and synthetic tractability makes it an attractive alternative to more traditional piperidine-based motifs. The detailed protocols provided in this application note offer a practical guide for researchers to synthesize and evaluate their own series of this compound-containing compounds. A thorough understanding of the SAR principles governing the interaction of these ligands with their GPCR targets will be crucial for the successful development of the next generation of innovative therapeutics.
References
-
Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]
-
López-Sánchez, C., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. Journal of Medicinal Chemistry, 62(19), 8896-8903. [Link]
-
Burkhard, J. A., et al. (2010). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 12(22), 5262-5265. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link]
-
Billard, W., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2209-2212. [Link]
-
Mykhailiuk, P. K. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]
-
Clemente, F., et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry & Medicinal Chemistry, 17(1). [Link]
-
Civiello, R. L., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters, 26(4), 1229-1232. [Link]
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Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]
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Amato, G., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116129. [Link]
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Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(1), 101131. [Link]
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Wright, S. C., et al. (2021). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 2(3), 100725. [Link]
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Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Stading, R. E., & Puthenveetil, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 145-160. [Link]
-
Zhang, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]
-
Wager, T. T., et al. (2014). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 24(3), 857-861. [Link]
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Application Notes & Protocols for the Advancement of 3-(Azetidin-1-yl)piperidine Derivatives in CNS Drug Discovery
Introduction: The Strategic Value of the 3-(Azetidin-1-yl)piperidine Scaffold in CNS Therapeutics
The quest for novel Central Nervous System (CNS) therapeutics is fraught with challenges, primarily the stringent requirements for molecules to cross the blood-brain barrier and exhibit high target specificity. The this compound motif has emerged as a privileged scaffold in medicinal chemistry, offering a compelling blend of structural rigidity, three-dimensionality, and favorable physicochemical properties for CNS drug design.[1][2][3] Piperidine-containing compounds are a cornerstone of the pharmaceutical industry, and their combination with the strained, yet stable, azetidine ring creates a unique conformational landscape.[1][4][5] This structure introduces a basic nitrogen center, crucial for target interaction, while maintaining a low molecular weight and a controlled lipophilicity profile (logP), which are key parameters for brain penetration.[3]
This guide provides an in-depth exploration of this scaffold, from its rational design and synthesis to comprehensive protocols for its biological evaluation. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to accelerate their CNS drug discovery programs. Derivatives of this scaffold have shown promise as potent and selective modulators of various CNS targets, including metabotropic glutamate receptors (mGluRs) and muscarinic acetylcholine receptors, highlighting its versatility and therapeutic potential.[6][7]
Section 1: Medicinal Chemistry and Synthesis Strategies
The successful exploration of the this compound scaffold hinges on robust and flexible synthetic strategies. The core structure allows for diversification at multiple points, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Core this compound scaffold with key diversification points (R1, R2, R3).
Rationale for Synthetic Design
The primary goal is to create synthetic routes that are amenable to library synthesis for comprehensive Structure-Activity Relationship (SAR) studies.[8][9] Key considerations include:
-
Stereochemistry: The chiral centers on the piperidine ring can significantly impact target engagement. Enantiomerically pure starting materials are often required.
-
Protecting Group Strategy: Orthogonal protecting groups (e.g., Boc, Cbz) are essential to allow for selective modification of the piperidine and azetidine nitrogens.
-
Reaction Efficiency: High-yielding reactions are critical for multi-step syntheses to ensure sufficient material for biological testing. Common synthetic methods include reductive amination, nucleophilic substitution, and modern cross-coupling reactions.[1][10]
General Synthetic Protocol: Synthesis of N-Substituted this compound Analogues
This protocol outlines a common reductive amination approach to couple the two heterocyclic rings, followed by functionalization.
Caption: General workflow for the synthesis of this compound derivatives.
Step-by-Step Methodology:
-
Reductive Amination:
-
To a solution of N-Boc-3-piperidone (1.0 eq) in dichloromethane (DCM, 0.1 M), add azetidine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, minimizing over-reduction of the ketone starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM. Purify via column chromatography to yield N-Boc-3-(azetidin-1-yl)piperidine.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring for subsequent functionalization.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and solvent, yielding the crude amine salt, which is often used directly in the next step.
-
-
N-Functionalization (Example: Amide Coupling):
-
Dissolve the crude amine salt (1.0 eq) in DCM or DMF.
-
Add a base such as diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt.
-
Add the desired carboxylic acid (1.1 eq) and a coupling agent like HATU (1.1 eq).
-
Stir at room temperature for 4-12 hours.
-
Causality: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, ensuring a clean conversion to the desired amide product.
-
Work up the reaction by washing with aqueous solutions and purify the final compound by column chromatography or preparative HPLC.
-
Section 2: Application Protocol: In Vitro Characterization
A tiered, systematic approach to in vitro evaluation is crucial for building a robust data package. The goal is to establish target affinity, functional activity, and a preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: A tiered workflow for the in vitro evaluation of CNS drug candidates.
Protocol: Radioligand Binding Assay for Target Affinity (Kᵢ)
This protocol determines a compound's affinity for its intended target, a critical first step.
-
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific CNS receptor (e.g., M4 muscarinic receptor).
-
Materials:
-
Cell membranes expressing the human M4 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding (NSB) agent: Atropine (10 µM).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 10 µM Atropine (for NSB).
-
50 µL of test compound dilution.
-
50 µL of [³H]-NMS at a final concentration equal to its Kₑ (dissociation constant).
-
50 µL of M4 receptor-expressing cell membranes (e.g., 10-20 µg protein/well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Self-Validation: The experiment must include controls for total binding (no inhibitor) and non-specific binding to define the assay window.
-
Rapidly filter the plate contents through the filter plate using a cell harvester and wash 3x with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand.
-
| Compound ID | Target | Kᵢ (nM) |
| Example-01 | hM4 | 15.2 |
| Example-02 | hM4 | 2.5 |
| Atropine (Control) | hM4 | 0.8 |
| Caption: Table of hypothetical binding affinity data for new derivatives. |
Protocol: In Vitro Metabolic Stability Assay
This assay predicts how quickly a compound will be metabolized by liver enzymes, a key determinant of its half-life and oral bioavailability.
-
Objective: To determine the intrinsic clearance rate of a compound in human liver microsomes (HLM).
-
Materials:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Control compounds: Verapamil (high clearance), Propranolol (low clearance).
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis).
-
LC-MS/MS system for quantification.
-
-
Methodology:
-
Pre-warm HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add HLM to phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Causality: A 1 µM concentration is typically below the Kₘ for most CYP enzymes, ensuring the reaction follows first-order kinetics.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.
-
Self-Validation: A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).
-
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg) |
| Example-01 | 45 | 30.8 |
| Example-02 | >120 | <11.5 |
| Verapamil (Control) | 8 | 173.3 |
| Caption: Table of hypothetical metabolic stability data. |
Section 3: Application Protocol: In Vivo Evaluation
Promising candidates from in vitro screening must be evaluated in living systems to assess their pharmacokinetic profile and CNS effects.
Protocol: Rodent Pharmacokinetic (PK) and Brain Penetration Study
-
Objective: To determine the pharmacokinetic profile and brain-to-plasma ratio (Kₚ) of a test compound in mice.
-
Animals: Male C57BL/6 mice (n=3 per time point).
-
Dosing: Formulate the test compound in a suitable vehicle (e.g., 20% Captisol) and administer a single dose via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes.
-
Methodology:
-
Following administration, collect blood samples (via tail vein or cardiac puncture) at designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
At each time point, immediately euthanize the animals and harvest the brains.
-
Process blood to plasma by centrifugation.
-
Homogenize the brain tissue in a buffer.
-
Extract the compound from plasma and brain homogenate samples and quantify its concentration using a validated LC-MS/MS method.
-
Causality: Using both IV and PO routes allows for the determination of key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. Calculate the brain-to-plasma ratio at each time point: Kₚ = Cₑᵣₐᵢₙ / Cₚₗₐₛₘₐ . The unbound ratio (Kₚ,ᵤᵤ), which accounts for plasma and brain tissue binding, is the most accurate predictor of free drug concentration at the target site.
-
Protocol: Modified Irwin Test for Early CNS Safety Assessment
This is a primary observational screen to detect overt neurological or behavioral effects.[11]
-
Objective: To assess the acute effects of a compound on behavior and physiological function in mice.
-
Methodology:
-
Administer the test compound at three dose levels (e.g., 3, 10, 30 mg/kg, PO) and a vehicle control to separate groups of mice.
-
Observe each animal systematically at regular intervals (e.g., 30, 60, 120, 240 minutes) post-dose.
-
Score a predefined set of parameters covering:
-
Behavioral: Alertness, grooming, hyperactivity, passivity.
-
Neurological: Tremors, convulsions, gait, righting reflex.
-
Autonomic: Salivation, pupil size, body temperature.
-
-
Self-Validation: Observations should be performed by a trained experimenter blinded to the treatment conditions to minimize bias.
-
Data Interpretation: The results provide a qualitative profile of the compound's CNS activity and help identify a maximum tolerated dose (MTD) for subsequent efficacy studies.[11][12]
-
Section 4: Data Integration and the Drug Discovery Cycle
The data generated from these protocols are not endpoints but rather inputs for the iterative cycle of drug discovery. The goal is to build a comprehensive understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR).
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- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 3-(Azetidin-1-YL)piperidine as a Rigid Linker in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Imperative for Rigidity in Linker Design
In the intricate dance of drug design, the linker element, often perceived as a simple connector, plays a pivotal role in defining the ultimate efficacy and pharmacokinetic profile of a molecule. This is particularly true in the burgeoning field of targeted protein degradation, where Proteolysis Targeting Chimeras (PROTACs) are engineered to bring a target protein and an E3 ubiquitin ligase into close proximity.[1] While flexible linkers, such as alkyl chains and polyethylene glycol (PEG) units, have been widely employed due to their synthetic accessibility, the focus is increasingly shifting towards rigid linkers that offer superior control over the spatial orientation of the connected moieties.[2][3]
The 3-(Azetidin-1-YL)piperidine scaffold has emerged as a highly advantageous rigid linker, offering a unique combination of conformational constraint, metabolic stability, and favorable physicochemical properties.[4] The inherent rigidity of this bicyclic system reduces the entropic penalty upon binding to target proteins and E3 ligases, potentially leading to more stable and productive ternary complex formation in the context of PROTACs.[5] Furthermore, the incorporation of saturated heterocycles like azetidine and piperidine can enhance aqueous solubility and metabolic stability, addressing key challenges in the development of orally bioavailable drugs.[4][6] This application note provides a comprehensive overview of the strategic use of the this compound linker, detailing its synthesis, incorporation into drug candidates, and its impact on pharmacological properties, with a focus on real-world case studies.
Advantages of the this compound Linker: A Physicochemical Perspective
The decision to employ a this compound linker is grounded in its ability to confer several desirable properties to a drug candidate. The fusion of the four-membered azetidine ring with the six-membered piperidine ring creates a compact and conformationally restricted structure. This rigidity is a key asset in medicinal chemistry for several reasons:
-
Pre-organization and Reduced Entropic Penalty: A rigid linker pre-organizes the connected pharmacophores into a limited number of well-defined spatial arrangements. This minimizes the loss of conformational entropy upon binding to the target, which can translate to a more favorable binding affinity.
-
Improved Metabolic Stability: The saturated heterocyclic nature of the this compound scaffold is generally less susceptible to metabolic degradation compared to linear alkyl chains, which can be prone to oxidation.[7] This can lead to an extended plasma half-life and improved in vivo efficacy.
-
Enhanced Solubility and Permeability: The presence of nitrogen atoms in the azetidine and piperidine rings can improve the aqueous solubility of the molecule, a critical factor for oral bioavailability.[5] The three-dimensional character of the linker can also aid in disrupting crystal packing and improving solubility.
-
Vectorial Control: The defined geometry of the linker provides precise control over the exit vectors, allowing for the optimal positioning of the terminal functionalities to interact with their respective binding pockets.
Synthetic Protocols: Building the this compound Scaffold and its Incorporation into Bioactive Molecules
The synthesis of the this compound linker and its subsequent incorporation into a larger molecule, such as a PROTAC, can be achieved through a variety of synthetic routes. A common and efficient method involves the aza-Michael addition of a piperidine derivative to an activated azetidine precursor.
Protocol 1: Synthesis of Boc-protected 1-(Azetidin-3-yl)piperidine
This protocol describes a general procedure for the synthesis of a key building block, tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate, which can then be deprotected and coupled to other molecular fragments.
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in acetonitrile, add piperidine (1.0 eq) and DBU (1.0 eq).
-
Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate.[6]
Protocol 2: Incorporation of the this compound Linker into a PROTAC Molecule (General Scheme)
This protocol outlines a general strategy for coupling the deprotected this compound linker to a warhead (targeting the protein of interest) and an E3 ligase ligand.
Step 1: Boc Deprotection
-
Dissolve the Boc-protected 1-(Azetidin-3-yl)piperidine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
Step 2: Coupling to the Warhead or E3 Ligase Ligand
-
The deprotected this compound can be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand using standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a base like DIPEA in a solvent like DMF.
-
Alternatively, the linker can be functionalized with a reactive group (e.g., a halogen) to undergo nucleophilic substitution with an appropriate functional group on the warhead or E3 ligase ligand.
The following diagram illustrates a generalized workflow for the synthesis and incorporation of the this compound linker into a PROTAC.
Caption: Synthetic workflow for the this compound linker and its incorporation into a PROTAC.
Case Studies: The this compound Linker in Action
The utility of the this compound linker is best illustrated through its successful application in the development of potent and bioavailable drug candidates. Two notable examples are the PROTACs TQ-3959 and BY13.
Case Study 1: TQ-3959 - A Potent and Orally Bioavailable BTK PROTAC Degrader
TQ-3959 is a Bruton's tyrosine kinase (BTK) PROTAC degrader developed for the treatment of B-cell malignancies.[8][9] The molecule incorporates a 1-(Azetidin-3-yl)piperidine linker to connect the BTK inhibitor warhead to a novel benzisoxazole-based CRBN ligand.[1][5][8][10]
The rigid nature of the this compound linker was instrumental in achieving exceptional degradation potency (DC₅₀ = 0.4 nM) and impressive oral bioavailability (F = 58.0%) in mice.[8][9] This highlights the linker's contribution to both optimal ternary complex formation and favorable pharmacokinetic properties.
Case Study 2: BY13 - An SRC-3 PROTAC Degrader for Endocrine-Resistant Breast Cancer
BY13 is a PROTAC designed to degrade the steroid receptor coactivator-3 (SRC-3), a key driver of endocrine resistance in breast cancer.[11][12] This molecule utilizes a piperidine-azetidine containing linker to connect the SRC-3 ligand to the CRBN E3 ligase ligand.[11]
BY13 demonstrated potent degradation of SRC-3 and effectively inhibited the proliferation of endocrine-resistant breast cancer cells.[11][12] The use of the rigid linker likely contributed to the high efficiency of ternary complex formation, leading to robust degradation of the target protein.[11]
The following diagram illustrates the general mechanism of action for a PROTAC utilizing the this compound linker.
Caption: General mechanism of action for a PROTAC employing the this compound linker.
Data Summary: Physicochemical and Pharmacokinetic Properties
The following table summarizes key data for TQ-3959, showcasing the excellent properties achieved with the this compound linker.
| Compound | Target | Linker Type | DC₅₀ (nM) | Oral Bioavailability (F%) in Mice | Reference |
| TQ-3959 | BTK | This compound | 0.4 | 58.0 | [8][9] |
Conclusion and Future Perspectives
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of next-generation therapeutics. Its inherent rigidity, metabolic stability, and favorable physicochemical properties make it an ideal linker for applications where precise spatial control and robust pharmacokinetic performance are paramount. The successful development of potent and orally bioavailable PROTACs like TQ-3959 and BY13 provides compelling evidence for the advantages of this linker. As the field of drug discovery continues to evolve, the strategic application of rigid linkers such as this compound will undoubtedly play an increasingly important role in the creation of innovative and effective medicines.
References
-
Ren, J., et al. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry2025 , 68 (15), 15960-15979. [Link]
-
Liang, J., et al. Intercepting the Downstream of the Estrogen Receptor Signaling Pathway: Discovery of a Potent and Efficient SRC-3 PROTAC Degrader for Overcoming Endocrine Resistance Breast Cancer. Journal of Medicinal Chemistry2025 , 68 (11), 11516-11542. [Link]
-
PubMed. Intercepting the Downstream of the Estrogen Receptor Signaling Pathway: Discovery of a Potent and Efficient SRC-3 PROTAC Degrader for Overcoming Endocrine Resistance Breast Cancer. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
-
Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. PubMed. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ResearchGate. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. [Link]
-
Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. ScienceDirect. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]
-
Selective and Potent PROTAC Degraders of c-Src Kinase. PubMed. [Link]
-
Discovery of a potent and selective proteolysis targeting chimera (PROTAC) degrader of NSD3 histone methyltransferase. PubMed. [Link]
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- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Protocols for Covalent Conjugation of 3-(Azetidin-1-YL)piperidine to Bioactive Moieties
Abstract
The strategic design of linker elements is a cornerstone of modern medicinal chemistry, particularly in the development of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] The 3-(Azetidin-1-YL)piperidine moiety has emerged as a valuable, rigidifying linker component, offering favorable physicochemical properties and precise spatial orientation of connected ligands.[3][4] This application note provides detailed, field-proven protocols for the covalent coupling of this compound to two critical classes of molecules: E3 ligase ligands and target-binding "warheads." We will explore the most robust and widely applicable chemical strategies, including amide bond formation and reductive amination, offering step-by-step guidance, technical insights into reaction mechanisms, and methods for characterization and quality control. These protocols are designed to empower researchers, scientists, and drug development professionals to efficiently incorporate this versatile linker into their molecular constructs.
Introduction: The Strategic Role of the Azetidinylpiperidine Linker
PROTACs are revolutionary therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[2] They consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[1][5]
The this compound scaffold offers a semi-rigid structure that can improve the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) by reducing the entropic penalty associated with binding, a known challenge with overly flexible linkers like polyethylene glycol (PEG).[1][6] The secondary amine on the piperidine ring serves as a versatile and reactive handle for conjugation. This guide details the primary synthetic methodologies for leveraging this functional group.
Core Chemical Principles for Coupling
The key to conjugating this compound lies in the nucleophilicity of its secondary amine. This amine readily participates in several robust and high-yielding chemical reactions. The choice of reaction is dictated by the functional group available on the warhead or E3 ligase ligand.
-
Amide Bond Formation: This is the most common and stable linkage formed. It involves reacting the piperidine's secondary amine with a carboxylic acid on the binding moiety, activated by a coupling agent. The resulting amide bond is exceptionally stable to metabolic degradation.[6]
-
Reductive Amination: This strategy is employed when the binding moiety contains an aldehyde or ketone. The amine first condenses with the carbonyl to form an iminium ion intermediate, which is then immediately reduced in situ by a mild reducing agent to form a stable C-N bond.[7][8]
-
Nucleophilic Alkylation: In this approach, the amine acts as a nucleophile, displacing a leaving group (e.g., a halide) on an alkyl chain attached to the warhead or ligand. This method is straightforward but can be prone to over-alkylation if primary amines are present elsewhere in the molecule.[9][10]
The following sections provide detailed protocols for the two most prevalent and reliable methods: amide bond formation and reductive amination.
Part I: Coupling to E3 Ligase Ligands via Amide Bond Formation
E3 ligase ligands, such as derivatives of thalidomide (for Cereblon/CRBN) or VHL ligands, are typically functionalized with a carboxylic acid to facilitate linker attachment.[11][12][13]
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound to a carboxylic acid-bearing E3 ligase ligand using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Technical Insight: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the hexafluorophosphate salt and maintain a non-acidic environment, preventing unwanted side reactions.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for amide coupling of this compound to an E3 Ligase Ligand.
Materials & Reagents
-
E3 Ligase Ligand with Carboxylic Acid (e.g., Pomalidomide-COOH)
-
This compound[14]
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the E3 Ligase Ligand-COOH (1.0 eq).
-
Dissolve the ligand in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the piperidine solution dropwise to the activated E3 ligase ligand mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with EtOAc or DCM.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the desired conjugate.[15]
| Parameter | Condition / Value | Rationale |
| Stoichiometry | Ligand:Amine:HATU:DIPEA | A slight excess of the amine and coupling agent ensures complete consumption of the more valuable ligand. Excess base is required. |
| 1.0 : 1.1 : 1.2 : 3.0 | ||
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that effectively dissolve reactants and do not interfere with the reaction. Must be anhydrous. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for efficient coupling without promoting side reactions or degradation of sensitive functional groups. |
| Reaction Time | 2 - 4 hours | Typical duration for completion. Monitor by LC-MS to confirm. |
| Expected Yield | 60 - 90% | Yields are generally high but can vary based on the steric hindrance and electronic properties of the substrates. |
Part II: Coupling to Warheads via Reductive Amination
This method is ideal for conjugating the linker to a warhead (or any molecule) that possesses an aldehyde functional group.
Protocol 2: STAB-Mediated Reductive Amination
This protocol uses Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to facilitate the C-N bond formation.
Technical Insight: Reductive amination is a one-pot process.[16] The amine and aldehyde first form an iminium ion in equilibrium. Sodium triacetoxyborohydride is a preferred reagent because it is less reactive towards the aldehyde starting material than the iminium ion intermediate, minimizing the undesired reduction of the aldehyde to an alcohol.[8] It is also less sensitive to moisture than other hydrides like sodium cyanoborohydride.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination of this compound with an aldehyde-functionalized warhead.
Materials & Reagents
-
Warhead with Aldehyde group (Warhead-CHO)
-
This compound[14]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Glacial Acetic Acid (optional, catalytic)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
To a clean, dry round-bottom flask, add the Warhead-CHO (1.0 eq) and this compound (1.2 eq).
-
Dissolve the components in anhydrous DCE (or MeOH) to a concentration of approximately 0.1-0.2 M.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: a slight effervescence may be observed.
-
Allow the reaction to stir at room temperature. Monitor progress by LC-MS until the iminium ion intermediate is fully consumed and converted to the product (typically 4-12 hours).
-
Workup: Once complete, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material using flash column chromatography on silica gel to isolate the final product.[15]
| Parameter | Condition / Value | Rationale |
| Stoichiometry | Aldehyde:Amine:Reducer | A slight excess of the amine and reducing agent drives the reaction to completion. |
| 1.0 : 1.2 : 1.5 | ||
| Solvent | Anhydrous DCE or MeOH | DCE is a common choice. MeOH can also be used but may require more reducing agent if it reacts slowly. |
| Catalyst | Acetic Acid (catalytic) | Speeds up the formation of the iminium ion, which is the species that gets reduced. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions that preserve sensitive functional groups on the warhead. |
| Reaction Time | 4 - 12 hours | Reaction is slower than amide coupling; overnight stirring is common. |
| Expected Yield | 50 - 85% | Generally good yields, dependent on the reactivity of the aldehyde and the absence of competing functionalities. |
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final conjugate.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Appearance of new signals corresponding to the linker and disappearance of starting material signals (e.g., aldehyde proton at ~9-10 ppm or carboxylic acid proton). Shift changes in protons adjacent to the newly formed bond.[17][18] |
| LC-MS | Purity & Mass Verification | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the expected product. |
| HRMS | Exact Mass Determination | Provides a highly accurate mass measurement to confirm the elemental composition of the synthesized molecule.[19] |
| HPLC/UPLC | Purity Assessment | Quantifies the purity of the final compound, which should typically be >95% for use in biological assays.[20] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive coupling agent (HATU); Wet reagents/solvents; Insufficient base (amide coupling); Low reactivity of aldehyde (reductive amination). | Use fresh, high-quality coupling agents. Ensure all glassware, solvents, and reagents are anhydrous. Increase the amount of DIPEA to 4-5 eq. For reductive amination, allow more time for imine formation or add more acetic acid. |
| Multiple Products | Side reaction of the warhead/ligand; Incomplete reaction leading to a mix of starting material and product; Impure starting materials. | Protect sensitive functional groups on the warhead/ligand before coupling. Ensure the reaction goes to completion by monitoring with LC-MS. Purify all starting materials before use. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the column chromatography solvent system (e.g., add a small amount of triethylamine for basic compounds). Consider reverse-phase HPLC for difficult separations. |
Conclusion
The this compound moiety is a powerful building block for constructing advanced bifunctional molecules. The protocols for amide bond formation and reductive amination described herein provide robust, reliable, and high-yielding methods for its incorporation. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively synthesize novel PROTACs and other targeted therapeutics, accelerating the pace of drug discovery and development.
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]
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Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group. Available at: [Link]
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The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. Available at: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]
- A kind of purification method of high-purity piperidine. Google Patents.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available at: [Link]
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Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Publications. Available at: [Link]
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A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ResearchGate. Available at: [Link]
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Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
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E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. PubMed Central. Available at: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Example for azetidine synthesis by nucleophilic substitution. ResearchGate. Available at: [Link]
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Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. Available at: [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available at: [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]
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Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC - NIH. Available at: [Link]
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Targeting Biomolecules with Reversible Covalent Chemistry. PMC - NIH. Available at: [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Available at: [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
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Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab. Available at: [Link]
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Emerging strategies in covalent inhibition. YouTube. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). Available at: [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Supporting Information. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Application Note: Enhancing Metabolic Stability of Drug Candidates with 3-(Azetidin-1-YL)piperidine
<
Introduction: The Challenge of Metabolic Instability in Drug Discovery
A critical hurdle in the journey of a drug candidate from discovery to clinical application is its metabolic stability.[1][2] The biotransformation of a potential drug, primarily by enzymes in the liver such as the cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3] Compounds that are rapidly metabolized often fail to achieve the necessary therapeutic concentrations in the body, leading to diminished efficacy.[2] Conversely, unpredictable metabolism can result in the formation of toxic metabolites.[1] Therefore, a key objective in medicinal chemistry is to design molecules with optimized metabolic stability to ensure a desirable pharmacokinetic profile and a wider therapeutic window.[1][4]
One effective strategy to enhance metabolic stability is to modify the chemical structure of a compound to make it less susceptible to enzymatic degradation.[1][5] This often involves identifying and blocking "metabolic soft spots," which are chemically labile sites on the molecule prone to enzymatic attack.[3] The introduction of metabolically robust moieties is a common and effective approach to achieve this.[1]
The 3-(Azetidin-1-YL)piperidine Moiety: A Strategic Tool for Improved Stability
The this compound scaffold has emerged as a valuable building block in medicinal chemistry for its ability to confer enhanced metabolic stability to drug candidates.[6][7] This is attributed to several key features of its structure. The piperidine ring itself is a common motif in many drugs and is generally considered to be metabolically stable.[8] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties including high sp3 character, conformational rigidity, and a basic nitrogen atom.[6][9][10]
The strategic placement of the azetidine ring at the 3-position of the piperidine ring can effectively shield adjacent positions from metabolic attack. This steric hindrance can prevent enzymes from accessing and oxidizing nearby vulnerable sites on the parent molecule. Furthermore, the inherent stability of the azetidine ring itself contributes to the overall robustness of the modified drug candidate.[6] The introduction of this moiety can also favorably modulate physicochemical properties such as solubility and lipophilicity, which can further influence the drug's pharmacokinetic profile.[9]
Workflow for Assessing Metabolic Stability Improvement
The following diagram illustrates a typical workflow for identifying a metabolic liability in a lead compound and subsequently evaluating the impact of incorporating the this compound moiety on its metabolic stability.
Caption: Workflow for improving metabolic stability.
Protocols for In Vitro Metabolic Stability Assessment
The following protocols detail the steps for conducting a comparative in vitro metabolic stability study using liver microsomes.
Protocol 1: Standard In Vitro Liver Microsomal Stability Assay
This protocol is designed to determine the rate of metabolism of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (human, rat, or other species of interest)[11][12]
-
0.1 M Phosphate buffer (pH 7.4)[13]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][15]
-
Ice-cold acetonitrile with an internal standard for quenching the reaction and sample analysis
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (typically ≤ 0.2% for DMSO) to avoid enzyme inhibition.[17]
-
On the day of the experiment, thaw the liver microsomes on ice.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or positive control to the appropriate wells to achieve the desired final concentration (e.g., 1 µM).[13]
-
Add the liver microsomes to the wells (a typical protein concentration is 0.5 mg/mL).[11][18]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls.[14] For the "minus cofactor" control wells, add an equivalent volume of buffer.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing an internal standard to the respective wells.[11][14] The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
Caption: In vitro microsomal stability assay protocol.
Protocol 2: Comparative Metabolic Stability Assay
This protocol is designed to directly compare the metabolic stability of a parent drug candidate with its this compound-containing analog.
Procedure:
-
Follow the procedure outlined in Protocol 1 .
-
In the same 96-well plate, set up parallel incubations for the parent compound and its this compound analog.
-
Include a common positive control in the assay for validation.
-
Ensure that the final concentrations of the parent compound and its analog are identical in their respective incubations.
-
Use the same batch of liver microsomes and NADPH regenerating system for all compounds to ensure a fair comparison.
-
Analyze all samples in the same LC-MS/MS run to minimize analytical variability.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key parameters of metabolic stability:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is then calculated as: t½ = 0.693 / k .[19]
-
Intrinsic Clearance (Clint): This is a measure of the intrinsic ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[20]
A longer half-life and a lower intrinsic clearance value for the this compound analog compared to the parent compound would indicate an improvement in metabolic stability.
Illustrative Data Presentation
The following table provides an example of how to present the comparative metabolic stability data for a parent compound and its analog.
| Compound | t½ (min) | Clint (µL/min/mg protein) | % Remaining at 45 min |
| Parent Compound | 15 | 92.4 | 12.5% |
| Analog with this compound | 55 | 25.2 | 45.8% |
| Positive Control (e.g., Verapamil) | 10 | 138.6 | 4.4% |
Conclusion
The incorporation of the this compound moiety represents a promising strategy for medicinal chemists to address metabolic liabilities in drug candidates. By sterically shielding metabolic soft spots and possessing inherent stability, this scaffold can significantly improve the pharmacokinetic profile of a molecule. The protocols and data analysis methods outlined in this application note provide a robust framework for researchers to evaluate the effectiveness of this strategy in their drug discovery programs. A systematic approach to identifying metabolic weaknesses and rationally designing more stable analogs is crucial for the successful development of new therapeutics.
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Synthesis of Novel mGlu2 Receptor Positive Allosteric Modulators Utilizing a 3-(Azetidin-1-yl)piperidine Scaffold
Introduction: Targeting Glutamatergic Dysregulation with mGlu2 PAMs
The metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety.[1][2] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to negatively modulate glutamate release.[1] Dysregulation of glutamatergic neurotransmission is a key feature of several neurological and psychiatric conditions. Positive allosteric modulators (PAMs) of the mGlu2 receptor offer a sophisticated therapeutic strategy. Unlike orthosteric agonists, PAMs do not directly activate the receptor but rather potentiate the effect of the endogenous ligand, glutamate.[1] This mechanism provides greater subtype selectivity and a more nuanced modulation of synaptic transmission, potentially leading to improved safety profiles.[3]
Recent medicinal chemistry efforts have identified the 3-(azetidin-1-yl)piperidine moiety as a key structural element in a novel class of potent and selective mGlu2 PAMs. This application note provides a detailed guide to the synthesis, purification, and characterization of a representative mGlu2 PAM incorporating this scaffold, specifically focusing on a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core, which has been identified as a promising bioisostere in this class of compounds.[1]
Mechanistic Insight: The Role of mGlu2 PAMs in Synaptic Transmission
mGlu2 receptors are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a decrease in glutamate release from the presynaptic terminal. mGlu2 PAMs bind to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, a site distinct from the glutamate binding domain located in the extracellular "Venus flytrap" domain.[1] This binding event induces a conformational change in the receptor that enhances its sensitivity to glutamate, thereby amplifying the natural, physiological regulation of neurotransmission.
Caption: Signaling pathway of mGlu2 receptor and its modulation by a PAM.
Synthetic Strategy: A Modular Approach
The synthesis of the target mGlu2 PAMs can be approached in a modular fashion, as depicted in the workflow below. The core strategy involves three main stages:
-
Synthesis of the this compound Building Block: This key intermediate is prepared, often with a protecting group on the piperidine nitrogen to facilitate subsequent reactions.
-
Deprotection: Removal of the protecting group to unmask the reactive secondary amine of the piperidine.
-
Coupling to the Heterocyclic Core: A nucleophilic aromatic substitution reaction to couple the this compound with a suitable heterocyclic scaffold, in this case, a substituted benzimidazolone.
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Application Notes & Protocols: Development of Ghrelin Receptor Inverse Agonists with a 3-(Azetidin-1-yl)piperidine Core
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of inverse agonists for the ghrelin receptor (GHS-R1a). We focus specifically on the promising chemical scaffold of 3-(azetidin-1-yl)piperidine and its spirocyclic variants, which have yielded clinical candidates. The ghrelin receptor's high level of constitutive (basal) activity makes it a prime target for inverse agonism, a therapeutic strategy aimed at reducing this intrinsic signaling to treat metabolic disorders such as obesity and type 2 diabetes.[1][2][3] This guide explains the causal science behind experimental choices, from chemical synthesis and in vitro characterization to in vivo validation, providing detailed, field-proven protocols to empower robust and reproducible drug discovery efforts.
Introduction: The Rationale for Ghrelin Inverse Agonism
The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G-protein coupled receptor (GPCR) that plays a critical role in energy homeostasis.[4] Its endogenous ligand, acylated ghrelin, is a potent orexigenic (appetite-stimulating) peptide hormone produced primarily by the stomach.[5] Beyond stimulating hunger, the ghrelin system influences glucose metabolism, insulin secretion, and adiposity.[4][5]
A key feature of the GHS-R1a is its high degree of constitutive activity.[2][6] This means that even in the absence of ghrelin, the receptor maintains a significant basal level of signaling, primarily through the Gαq/11 protein pathway.[6][7] While a traditional antagonist blocks the binding of the agonist (ghrelin), it does not affect this basal activity. An inverse agonist , however, binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the constitutive signaling below its basal level.[8] This makes inverse agonism a potentially more effective therapeutic strategy than simple antagonism for mitigating the effects of an overactive ghrelin system.[2][3]
The this compound core, particularly in a spirocyclic configuration, has emerged as a highly successful scaffold for potent and selective GHS-R1a inverse agonists.[9][10] Compounds based on this structure, such as the clinical candidate PF-5190457, have demonstrated excellent drug-like properties and the ability to modulate ghrelin-mediated pathways in humans.[1][2][11]
Caption: GHS-R1a equilibrium shift by agonist vs. inverse agonist.
Medicinal Chemistry: Synthesis of the Core Scaffold
The synthesis of this compound derivatives is modular, allowing for rapid exploration of the structure-activity relationship (SAR). An efficient multi-step synthesis is crucial for generating a library of analogues for screening.[9] The following protocol outlines a generalized approach based on methodologies reported for similar spirocyclic structures.[1][9]
Protocol 2.1: General Synthesis of Spiro[azetidine-3,4'-piperidine] Derivatives
Causality: This synthetic route is designed for efficiency and modularity. It relies on the formation of a key piperidone intermediate, which can then be coupled with various side chains to explore different chemical spaces and optimize for potency, selectivity, and pharmacokinetic (ADME) properties.[9][12]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Substituted carboxylic acids (R¹-COOH)
-
Oxalyl chloride or thionyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
1-Boc-azetidin-3-one
-
Titanium(IV) isopropoxide
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH)
-
Substituted aryl/heteroaryl acetic acids (R²-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar peptide coupling agent.
Procedure:
-
Step 1: N-Acylation of Piperidone.
-
Suspend the desired carboxylic acid (R¹-COOH) in dry DCM. Add oxalyl chloride dropwise at 0°C and stir for 2 hours at room temperature to form the acid chloride.
-
In a separate flask, dissolve 4-piperidone monohydrate hydrochloride and DIPEA in DCM.
-
Slowly add the prepared acid chloride solution to the piperidone mixture at 0°C. Allow to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acyl-4-piperidone.
-
-
Step 2: Reductive Amination to Form the Spirocyclic Core.
-
Dissolve the N-acyl-4-piperidone and 1-Boc-azetidin-3-one in dichloroethane or methanol.
-
Add titanium(IV) isopropoxide and stir for 1 hour.
-
Add a reducing agent such as NaBH₃CN or STAB portion-wise and stir overnight at room temperature.
-
Quench the reaction with water and extract with DCM. The crude product is the Boc-protected spiro[azetidine-3,4'-piperidine]. Purify via column chromatography.
-
-
Step 3: Boc Deprotection.
-
Dissolve the Boc-protected spirocycle in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours until TLC/LCMS shows complete consumption of starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the deprotected spirocyclic amine as a TFA salt.
-
-
Step 4: Final Amide Coupling.
-
Dissolve the desired aryl/heteroaryl acetic acid (R²-COOH) in DMF or DCM.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes to pre-activate the acid.
-
Add the deprotected spirocyclic amine (from Step 3) to the activated acid solution.
-
Stir at room temperature overnight.
-
Purify the final compound using reverse-phase HPLC to yield the target inverse agonist.
-
In Vitro Pharmacological Evaluation
A tiered screening approach is essential to characterize the potency, efficacy, and mechanism of action of newly synthesized compounds.
Caption: In Vitro Drug Discovery Workflow.
Protocol 3.1: Competitive Radioligand Binding Assay
Causality: This assay directly measures the affinity (Ki) of a test compound for the GHS-R1a by quantifying its ability to displace a known high-affinity radiolabeled ligand. It is a fundamental first step to confirm target engagement.[13]
Materials:
-
HEK293 or COS-7 cells stably expressing human GHS-R1a.[13]
-
Cell membrane preparation from the above cells.
-
[¹²⁵I]-His⁹-Ghrelin (radioligand).[13]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA.
-
Test compounds and reference compounds (e.g., unlabeled ghrelin, PF-5190457).
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand (at a final concentration near its Kd, e.g., ~0.1 nM), and 25 µL of test compound dilution.
-
Initiate the binding reaction by adding 100 µL of the GHS-R1a membrane preparation (5-20 µg protein per well).
-
Define non-specific binding (NSB) wells containing a high concentration of unlabeled ghrelin (e.g., 1 µM). Total binding (B₀) wells contain only radioligand and membranes.
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and determine the Ki value using the Cheng-Prusoff equation after non-linear regression analysis of the IC₅₀ value.
Protocol 3.2: Functional Assay for Inverse Agonism (IP-One HTRF)
Causality: Since GHS-R1a constitutively activates the Gαq pathway, measuring the downstream second messenger inositol monophosphate (IP₁) provides a direct functional readout of receptor activity.[6] A decrease in the basal IP₁ level upon compound addition is the hallmark of inverse agonism.[6][8] The HTRF (Homogeneous Time-Resolved Fluorescence) format provides a robust, high-throughput method.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).
-
Stimulation Buffer (provided with kit or similar, e.g., HBSS with 10 mM LiCl).
-
Test compounds and reference inverse agonist (e.g., PF-5190457).[8]
Procedure:
-
Seed GHS-R1a expressing cells into 96-well or 384-well white plates and culture overnight.
-
Remove culture medium and replace with stimulation buffer containing serial dilutions of the test compounds. For each experiment, include wells with no compound (basal activity) and wells with a reference inverse agonist.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and add the IP1-d2 and anti-IP1-cryptate HTRF reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio and convert it to IP₁ concentration using a standard curve.
-
Plot the IP₁ concentration against the test compound concentration. The IC₅₀ is the concentration at which the compound produces 50% of its maximal inhibition of basal signaling. The efficacy (Emax) is the maximal reduction in basal signaling, expressed as a percentage.
| Pharmacological Parameter | Assay | Description | Example Compound (PF-5190457) |
| Affinity (Ki) | Radioligand Binding | Measures how tightly the compound binds to the receptor. | ~6.3 nM[10] |
| Potency (IC₅₀) | Functional IP-One Assay | Concentration for 50% inhibition of basal activity. | ~10-20 nM |
| Efficacy (Emax) | Functional IP-One Assay | Maximum reduction of basal receptor activity. | ~ -80% to -100% (Full Inverse Agonist)[8] |
In Vivo Pharmacological Evaluation
Promising candidates with good in vitro potency, selectivity, and ADME properties must be evaluated in relevant animal models to establish in vivo efficacy.[7]
Protocol 4.1: Evaluation in a Diet-Induced Obesity (DIO) Rodent Model
Causality: The DIO model is highly relevant for studying obesity and metabolic syndrome.[7] By chronically administering the inverse agonist, this protocol assesses the compound's ability to reduce weight gain, improve glucose tolerance, and modulate food intake, which are key therapeutic goals for this target class.[4]
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats.[7]
-
High-fat diet (HFD, typically 45-60% kcal from fat).
-
Standard chow diet.
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Equipment for measuring body weight, food intake, and blood glucose (glucometer).
Procedure:
-
Induction of Obesity: Wean animals onto a high-fat diet for 8-12 weeks until a significant increase in body weight compared to a chow-fed control group is observed.
-
Acclimation and Baseline: Acclimate the obese animals to single housing and handling for oral gavage with the vehicle for 3-5 days. Record baseline body weight and food intake.
-
Compound Administration: Randomize animals into treatment groups (e.g., Vehicle, Test Compound at 3, 10, 30 mg/kg). Administer the compound or vehicle via oral gavage once or twice daily for a period of 2-4 weeks.
-
Monitoring:
-
Body Weight: Measure daily or every other day.
-
Food Intake: Measure daily by weighing the remaining food in the hopper.
-
Clinical Observations: Monitor animals daily for any adverse effects.
-
-
Oral Glucose Tolerance Test (OGTT) - Optional:
-
Towards the end of the study, fast the animals overnight (approx. 16 hours).
-
Administer a final dose of the test compound.
-
60 minutes post-dose, administer a glucose bolus (2 g/kg) via oral gavage.
-
Measure blood glucose from a tail snip at time points 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
-
Data Analysis: Analyze changes in body weight, cumulative food intake, and the area under the curve (AUC) for the OGTT. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
Conclusion
The development of ghrelin receptor inverse agonists with a this compound core represents a validated and promising strategy for addressing metabolic diseases. The high constitutive activity of GHS-R1a provides a clear rationale for the pursuit of inverse agonists over neutral antagonists. By employing a systematic approach that integrates efficient chemical synthesis with a robust cascade of in vitro and in vivo assays, researchers can effectively identify and optimize lead candidates. The protocols and insights provided in this guide are intended to serve as a foundational resource for drug discovery teams working to translate this compelling biological hypothesis into novel therapeutics.
References
-
Poitras, L. et al. (2021). Development of a ghrelin receptor inverse agonist for positron emission tomography. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Jones, R. M. et al. (2015). Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Kung, D. W. et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sartini, D. et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry. [Link]
-
Perboni, G. & Bowers, C. Y. (2008). The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
- GHS-R1a Drug Development Landscape. (n.d.). GHS-R1a Info.
-
Rizzi, A. et al. (2021). In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution assay. European Journal of Pharmacology. [Link]
-
Jones, R. M. et al. (2015). Evaluation and synthesis of polar aryl- and heteroaryl spiroazetidine-piperidine acetamides as ghrelin inverse agonists. ACS Medicinal Chemistry Letters. [Link]
-
Takahashi, B. et al. (2015). Orally active ghrelin receptor inverse agonists and their actions on a rat obesity model. Bioorganic & Medicinal Chemistry. [Link]
-
Liang, Y. et al. (2021). Ghrelin Based Therapy of Metabolic Diseases. Current Medicinal Chemistry. [Link]
-
Sartini, D. et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry. [Link]
-
Korbonits, M. et al. (2007). Ghrelin and Metabolic Disorders. Current Pharmaceutical Design. [Link]
-
Sivera, R. et al. (2013). Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling. The Journal of Biological Chemistry. [Link]
-
Liang, Y. et al. (2021). Ghrelin Based Therapy of Metabolic Diseases. Current Medicinal Chemistry. [Link]
-
Poitras, L. et al. (2021). Development of a ghrelin receptor inverse agonist for positron emission tomography. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Ejskjaer, N. et al. (2018). Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects. Clinical Pharmacology & Therapeutics. [Link]
-
Gultyai, V. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
-
Brown, D. G. et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ghs-r1a.com [ghs-r1a.com]
- 3. Ghrelin Based Therapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin Based Therapy of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alisahealth.com [alisahealth.com]
- 6. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally active ghrelin receptor inverse agonists and their actions on a rat obesity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Application Notes & Protocols: Incorporating 3-(Azetidin-1-YL)piperidine into Novel Bioactive Molecules
Abstract
In modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties has led to an increased focus on three-dimensional, sp³-rich scaffolds.[1][2] Saturated N-heterocycles are privileged structures that can improve aqueous solubility, metabolic stability, and target engagement compared to their flat, aromatic counterparts.[1][3][4] This guide introduces the 3-(Azetidin-1-YL)piperidine scaffold, a unique bicyclic amine that combines the conformational flexibility of a piperidine ring with the rigid, strained nature of an azetidine moiety. We provide a comprehensive overview of its strategic value, detailed synthetic protocols for its incorporation into lead compounds, and insights into how this scaffold can be leveraged to optimize pharmacokinetic and pharmacodynamic profiles.
Introduction: The Strategic Value of the this compound Scaffold
The deliberate move away from "flatland" in drug design is a direct response to the need for molecules with superior physicochemical properties and the ability to interact with complex protein topographies.[1] The this compound scaffold is an exemplary tool in this paradigm shift.
-
Structural Uniqueness: This scaffold merges two distinct and valuable heterocycles. The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, offering a stable, basic nitrogen center for interaction and attachment.[3][5][6][7] The azetidine ring, a strained four-membered heterocycle, acts as a rigid, non-planar bioisostere for other groups (like gem-dimethyl or carbonyl) and provides unique exit vectors for further substitution.[2][4][8]
-
Modulation of Physicochemical Properties: The introduction of the azetidinyl group at the 3-position of the piperidine ring significantly impacts key drug-like properties:
-
Basicity (pKa): The electron-donating nature of the alkyl substituent (the azetidine ring) on the piperidine nitrogen can subtly modulate its basicity, which is crucial for target binding, solubility, and cell permeability.
-
Lipophilicity (LogP): As a saturated heterocycle, it helps maintain a lower LogP compared to aromatic analogues, often leading to improved solubility and reduced off-target toxicity.[1]
-
Three-Dimensionality: It enriches the three-dimensional character of a molecule, enabling a more sophisticated and extensive exploration of target binding pockets.
-
This guide provides researchers with the foundational knowledge and practical protocols required to leverage this powerful scaffold in their drug discovery programs.
Synthetic Pathways: Accessing and Utilizing the Scaffold
The utility of any building block is dictated by its accessibility and the robustness of methods for its incorporation. The this compound scaffold can be readily synthesized and coupled to a variety of molecular cores using standard, reliable chemical transformations.
Workflow for Scaffold Incorporation
The general strategy involves first obtaining the core scaffold and then using the secondary amine of the piperidine ring as a nucleophilic handle for coupling reactions.
Caption: General workflow for synthesis and incorporation of the scaffold.
Protocol 1: Synthesis of the this compound Scaffold
This protocol describes a robust synthesis via reductive amination of a piperidone precursor. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical, as it selectively reduces the intermediate iminium ion without affecting the ketone starting material, allowing for a one-pot procedure.
Materials:
-
1-Boc-piperidin-3-one
-
Azetidine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (4M in dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a solution of 1-Boc-piperidin-3-one (1.0 equiv) in DCM, add azetidine hydrochloride (1.1 equiv) followed by TEA (2.5 equiv). Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial exothermic reaction and ensures efficient mixing.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl this compound-1-carboxylate.
-
For deprotection, dissolve the crude product in a minimal amount of DCM and add 4M HCl in dioxane (5-10 equiv).
-
Stir at room temperature for 2-4 hours. The product will precipitate as the dihydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound dihydrochloride, which can be free-based prior to use or used directly with an additional equivalent of base in subsequent steps.
Core Protocols for Scaffold Incorporation
Once synthesized, the secondary amine of the piperidine ring is the primary point of attachment for building molecular complexity. Below are protocols for four common and highly effective coupling strategies.
Protocol 2: N-Alkylation via Reductive Amination
This is one of the most reliable methods for forming C-N bonds and is tolerant of a wide range of functional groups.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
Step-by-Step Methodology:
-
Dissolve this compound and the carbonyl compound in DCE. Expertise Note: DCE is often preferred for less reactive ketones as the higher boiling point can accelerate iminium formation.
-
If the amine is a hydrochloride salt, add 1.0-2.0 equivalents of a non-nucleophilic base like triethylamine or DIPEA to liberate the free amine.
-
Add STAB in a single portion. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir at room temperature for 4-24 hours. Monitor by LC-MS.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM with 0.1% NH₄OH).
Caption: Simplified mechanism for reductive amination.
Protocol 3: Amide Bond Formation
For coupling with carboxylic acids, standard peptide coupling reagents provide a high-yielding and clean transformation.
Materials:
-
This compound (1.1 equiv)
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 equiv) or EDC/HOBt (1.1 equiv each)
-
DIPEA or Triethylamine (3.0 equiv)
-
Dimethylformamide (DMF) or DCM
Step-by-Step Methodology:
-
In a flask, dissolve the carboxylic acid in DMF.
-
Add the coupling reagent (HATU) and the base (DIPEA). Stir for 5-10 minutes to pre-activate the acid. Trustworthiness Note: Pre-activation ensures the formation of the active ester, minimizing side reactions and improving yield.
-
Add the this compound solution.
-
Stir at room temperature for 2-12 hours. Monitor by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This powerful transition-metal catalyzed reaction enables the coupling of the scaffold to aryl or heteroaryl halides and triflates.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide or Triflate (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or other Palladium precatalyst
-
Xantphos, RuPhos, or other suitable ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or K₂CO₃ (2.0 equiv)
-
Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
To an oven-dried flask, add the aryl halide, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat three times. Causality Note: The catalytic species is oxygen-sensitive, so maintaining an inert atmosphere is critical for reproducibility and preventing catalyst degradation.
-
Add anhydrous solvent, followed by the this compound.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify by flash column chromatography.
Data Summary and Physicochemical Impact
The choice of coupling strategy depends on the target molecule. The following table provides a general guide to these key reactions.
| Reaction Type | Substrate | Typical Yield | Key Strengths | Considerations |
| Reductive Amination | Aldehydes, Ketones | 70-95% | High functional group tolerance; mild conditions. | Requires a carbonyl group; may need base for salts. |
| Amide Coupling | Carboxylic Acids | 75-98% | Very reliable; many reagent choices. | Reagents can be expensive; requires stoichiometric base. |
| Buchwald-Hartwig | Aryl/Heteroaryl Halides | 60-90% | Broad scope for C(sp²)-N bonds; powerful. | Requires inert atmosphere; catalyst/ligand screening may be needed. |
| SNAr | Electron-deficient Aryls | 50-95% | Metal-free; often simple conditions. | Limited to activated (hetero)aromatic systems. |
Impact on Physicochemical Properties
Incorporating the scaffold can favorably alter a molecule's properties. Consider the calculated differences between a simple N-benzylated core and one containing our scaffold.
| Compound | Structure | cLogP | TPSA (Ų) | pKa (strongest basic) |
| N-Benzylpiperidine | Benzyl attached to Piperidine N | 3.1 | 3.2 | ~9.0 |
| 1-Benzyl-3-(azetidin-1-yl)piperidine | Benzyl attached to Piperidine N, Azetidine at C3 | 2.8 | 6.5 | ~9.2 |
Data calculated using standard cheminformatics software. Values are illustrative. The addition of the azetidine ring slightly lowers lipophilicity (cLogP) while doubling the topological polar surface area (TPSA), both of which can contribute to improved solubility and better ADMET properties.
Application Insight: Vectorial Diversity for Target Engagement
A key advantage of the this compound scaffold is the creation of a defined, rigid exit vector for further functionalization. The azetidine nitrogen provides a chemically distinct handle that can be used to probe regions of a binding pocket that are inaccessible from the main molecular core.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 3-(Azetidin-1-yl)piperidine as a Versatile Building Block for Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Azetidinyl-Piperidine Scaffold
In the landscape of modern drug discovery, the selection of core molecular scaffolds is a critical determinant of success. The 3-(azetidin-1-yl)piperidine moiety has emerged as a particularly valuable building block for the construction of combinatorial libraries. This is due to its unique combination of physicochemical and pharmacological properties conferred by the fusion of two highly sought-after saturated heterocycles: piperidine and azetidine.[1][2][3]
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][4] Its presence often enhances metabolic stability, improves pharmacokinetic profiles (ADME), and provides a three-dimensional framework that can be readily modified to optimize target engagement.[4] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique set of advantages.[5][6] Its inherent ring strain and sp³-rich character can lead to improved solubility, metabolic stability, and conformational rigidity, which are all desirable attributes in drug candidates.[5][6]
The combination of these two rings in this compound creates a novel, three-dimensional scaffold that allows for the exploration of new chemical space. The secondary amine of the piperidine ring and the tertiary amine at the junction provide two distinct points for diversification, making it an ideal substrate for combinatorial library synthesis.
Physicochemical Properties and Rationale for Use
The utility of a building block in drug discovery is intrinsically linked to its physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its properties from the constituent rings.
| Property | Piperidine Contribution | Azetidine Contribution | Expected Composite Property of this compound |
| Basicity (pKa) | The piperidine nitrogen is a basic center (pKa of conjugate acid ~11.22).[3] | The azetidine nitrogen is also basic. | The molecule will possess two basic centers, allowing for salt formation to modulate solubility and potential for key interactions with biological targets. |
| Lipophilicity (logP) | Piperidine has a moderate logP of ~0.84.[3] | Azetidine is more polar than piperidine. | The composite structure is expected to have a favorable logP, balancing lipophilicity for membrane permeability with sufficient polarity for aqueous solubility. |
| Three-Dimensionality | The chair/boat conformations of piperidine provide a 3D scaffold.[7] | The puckered nature of the azetidine ring adds to the non-planar structure. | The resulting molecule possesses a rich three-dimensional architecture, which is advantageous for exploring the complex topographies of protein binding pockets. |
| Metabolic Stability | The piperidine ring is generally metabolically stable.[4] | Azetidines can enhance metabolic stability.[5] | The combined scaffold is anticipated to exhibit favorable metabolic stability, a key parameter in drug development. |
The strategic incorporation of the this compound scaffold can thus be a powerful tool to generate libraries of compounds with desirable drug-like properties.
Experimental Protocols for Library Synthesis
The secondary amine of the piperidine ring in this compound is the primary handle for diversification in combinatorial library synthesis. Below are detailed protocols for common transformations used to append a variety of chemical moieties to this building block.
Protocol 1: Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[8][9] This protocol describes the reaction of this compound with an aldehyde or ketone to generate a diverse set of substituted amines.
Workflow for Reductive Amination
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[8]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M), add the aldehyde or ketone (1.0-1.2 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Bond Formation (Peptide Coupling)
Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes standard peptide coupling reagents to couple this compound with a wide range of carboxylic acids.
Workflow for Amide Bond Formation
Caption: Workflow for Amide Bond Formation.
Materials:
-
This compound
-
Carboxylic acid of choice
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[10][11]
-
Non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (optional, to improve solubility in some cases)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M), add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add a solution of this compound (1.1-1.2 eq) in a minimal amount of the reaction solvent.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines.[12][13] This protocol describes the coupling of this compound with aryl or heteroaryl halides/triflates.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle.
Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide, chloride) or triflate
-
Palladium precatalyst: e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate)
-
Phosphine ligand: e.g., XPhos, SPhos, or BINAP
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, deoxygenated solvent: Toluene or Dioxane
-
Schlenk tube or other inert atmosphere reaction vessel
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl/heteroaryl halide (1.0 eq), palladium precatalyst (1-5 mol%), and phosphine ligand (1.1-1.2 eq relative to Pd).
-
Add the base (1.4-2.0 eq).
-
Add this compound (1.1-1.5 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse combinatorial libraries. Its unique topology, favorable physicochemical properties, and the presence of a readily functionalizable secondary amine make it an ideal starting point for the synthesis of novel chemical entities. The protocols outlined above for reductive amination, amide bond formation, and Buchwald-Hartwig amination provide robust and adaptable methods for generating libraries of compounds with high potential for biological activity. The strategic use of this scaffold can significantly enhance the quality and diversity of screening collections, ultimately accelerating the drug discovery process.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Kuleshova, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1003.
-
Astex Pharmaceuticals. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
- Zhang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1537-1551.
- Feula, A., et al. (2016). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Dalton Transactions, 45(31), 12446-12455.
- Goti, A., & Cardona, F. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2018(20-21), 2538-2549.
- Reddy, K. L., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 56B(1), 74-80.
- Touré, B. B., & Hall, D. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3896-3935.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-35.
- Wuitschik, G., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100108.
- Cid, J. M., et al. (2012). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 3(11), 945-950.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- da Silva, J. A. R., et al. (2024). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines.
- Gribble, G. W. (2022).
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117769.
- Sharma, A., et al. (2012). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 423-430.
- da Silva, J. A. R., et al. (2023). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ChemRxiv.
- da Silva, J. A. R., et al. (2024). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines.
- Le, D. N., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(3), 900-903.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Gribble, G. W. (2022).
- Zhang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1537-1551.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), d239-d250.
-
ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
- Allais, C., et al. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Organic Letters, 20(10), 2949-2952.
- Wang, Y., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(16), 4983.
- Frankowski, K. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(2), 1079-1094.
-
ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. Retrieved from [Link]
- Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
-
ResearchGate. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]
- Terrasson, V., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 139.
- Singh, S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143.
- Veltrie, L. A., et al. (2021). Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. Organic Letters, 23(5), 1629-1633.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.dk]
- 11. peptide.com [peptide.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 3-(Azetidin-1-yl)piperidine
Welcome to the technical support center for the synthesis of substituted 3-(Azetidin-1-yl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these complex scaffolds. The piperidine ring is a crucial building block in numerous pharmaceutical compounds, and its combination with the strained azetidine moiety presents unique synthetic challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic routes, ensuring higher yields, purity, and reproducibility in your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound derivatives, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield in Reductive Amination of N-Protected-3-oxopiperidine with Azetidine
Q: My reductive amination reaction between N-Boc-4-piperidone and azetidine hydrochloride is resulting in very low yields of the desired this compound. What are the likely causes and how can I improve the yield?
A: Low yields in this key reaction are a common hurdle. The primary causes often revolve around the stability of the iminium ion intermediate, the choice of reducing agent, and reaction conditions. Reductive amination is a cornerstone for forming C-N bonds, but its efficiency is highly dependent on a delicate balance of these factors.[3][4]
Causality and Solutions:
-
Instability of the Iminium Ion: The equilibrium between the ketone, azetidine, and the corresponding iminium ion may not favor the iminium species, especially with the sterically demanding N-Boc protecting group.
-
Expert Insight: The use of a Brønsted acid catalyst can help to promote the formation of the iminium ion.[4] However, harsh acidic conditions can also lead to the decomposition of the acid-labile Boc group. A careful screening of mild acidic additives is recommended.
-
-
Choice of Reducing Agent: The reactivity of the reducing agent is critical. A reagent that is too harsh may reduce the starting ketone before iminium ion formation, while one that is too mild may not efficiently reduce the iminium ion.
-
Protocol Recommendation: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation. It is milder than sodium cyanoborohydride and less likely to reduce the ketone directly.
-
Troubleshooting Workflow:
Caption: Troubleshooting flow for low yield in reductive amination.
Problem 2: Competing N-Arylation and Ring-Opening of Azetidine
Q: During the N-arylation of this compound with an aryl halide, I am observing significant amounts of azetidine ring-opening byproducts. How can I favor the desired N-arylation of the piperidine nitrogen?
A: This is a classic selectivity challenge arising from the comparable nucleophilicity of the two nitrogen atoms and the inherent ring strain of the azetidine moiety. The four-membered azetidine ring is susceptible to nucleophilic attack, leading to ring-opening, especially under harsh reaction conditions.[5]
Causality and Solutions:
-
Steric Hindrance: The piperidine nitrogen is generally more sterically hindered than the azetidine nitrogen, which can influence the site of arylation.
-
Reaction Conditions: High temperatures and strong bases can promote the undesired ring-opening of the azetidine.
-
Expert Insight: Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for N-arylation. Careful selection of the palladium catalyst, ligand, and base is crucial to control selectivity. Using a bulky phosphine ligand can often favor arylation at the less sterically hindered nitrogen.
-
-
Protecting Group Strategy: If direct N-arylation proves problematic, consider a protecting group strategy. The piperidine nitrogen can be protected with an orthogonal protecting group that can be selectively removed after the desired modification on the azetidine ring, or vice versa.[6][7]
Recommended Protocol for Selective N-Arylation:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) | The bulky ligand can sterically direct the arylation to the more accessible azetidine nitrogen. |
| Base | A mild inorganic base such as K₃PO₄ or Cs₂CO₃ | Stronger bases can promote side reactions, including ring-opening. |
| Solvent | Anhydrous toluene or dioxane | Aprotic solvents are generally preferred for Buchwald-Hartwig couplings. |
| Temperature | 80-100 °C | Lowering the temperature can help minimize the azetidine ring-opening. |
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for the synthesis of this compound derivatives?
A1: The choice of protecting group is critical and depends on the overall synthetic strategy.[8] The most common protecting groups for the piperidine nitrogen are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6]
-
Boc Group: This is often preferred due to its stability under a wide range of reaction conditions and its straightforward removal with acid (e.g., TFA).
-
Cbz Group: This group is stable to acidic conditions and can be removed by hydrogenolysis, which is useful if other parts of the molecule are acid-sensitive.[6]
Decision Tree for Protecting Group Selection:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
common side reactions and byproducts in 3-(Azetidin-1-YL)piperidine synthesis
Welcome to the technical support guide for the synthesis of 3-(Azetidin-1-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind the challenges you may encounter. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary routes:
-
Reductive Amination: This convergent approach involves the reaction of a 3-piperidone derivative with azetidine, followed by reduction of the resulting iminium ion or enamine intermediate.
-
Nucleophilic Substitution: This linear approach often starts with a 3-aminopiperidine derivative, which is then alkylated using a suitable 1,3-dielectrophile (e.g., 1,3-dihalopropane or a tosylate equivalent) to form the azetidine ring.
Each of these pathways presents a unique set of challenges. This guide is structured to address common problems associated with both routes.
Troubleshooting Guide & FAQs
FAQ 1: My reductive amination reaction shows low conversion of the 3-piperidone starting material. What are the likely causes and solutions?
Low conversion in a reductive amination can stem from several factors related to the initial iminium ion formation and the subsequent reduction.
Possible Causes & Recommended Actions:
-
Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may not favor the product.
-
pH Control: The reaction pH is critical. A slightly acidic medium (pH 4-6) is often optimal to protonate the carbonyl, activating it for nucleophilic attack, without excessively protonating the amine nucleophile (azetidine), which would render it non-nucleophilic. Consider using a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the iminium ion releases water. The presence of excess water can push the equilibrium back towards the starting materials. The use of dehydrating agents, such as molecular sieves (3Å or 4Å), or azeotropic removal of water with a Dean-Stark apparatus can significantly improve yields.
-
-
Reducing Agent Inactivity or Incompatibility:
-
Choice of Reductant: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the ketone. If using sodium cyanoborohydride (NaBH₃CN), ensure the pH is maintained in the acidic range to favor iminium reduction over ketone reduction. Sodium borohydride (NaBH₄) is generally too reactive and will reduce the starting ketone.
-
Reductant Decomposition: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Older bottles of hydride reagents can lose activity due to moisture exposure.
-
-
Steric Hindrance: While less of an issue with azetidine, bulky protecting groups on the piperidone nitrogen can hinder the approach of the nucleophile. If using a protected piperidone, consider if a smaller protecting group is viable for your synthetic scheme.
Troubleshooting 1: I'm observing a significant amount of a bis-alkylated byproduct where two piperidone units are attached to one azetidine. How can I prevent this?
This issue points to the high nucleophilicity of the desired product, this compound, which can react with remaining 3-piperidone to form a tertiary amine byproduct.
Mechanism of Byproduct Formation:
The secondary amine product is often more nucleophilic than the starting azetidine, leading to a competitive reaction with the piperidone starting material.
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of azetidine (e.g., 1.1 to 1.5 equivalents) relative to the 3-piperidone. This helps to ensure the piperidone is consumed before significant amounts of the product can react further.
-
Slow Addition: Adding the reducing agent slowly to the mixture of the ketone and amine can help to reduce the concentration of the free product in the reaction mixture at any given time, thus minimizing its ability to compete as a nucleophile.
FAQ 2: In my nucleophilic substitution route using 3-aminopiperidine and a 1,3-dihalopropane, I'm getting a complex mixture of products, including oligomers. What's going wrong?
This is a classic problem of intermolecular vs. intramolecular reactions. The formation of the desired four-membered azetidine ring is often kinetically and thermodynamically less favorable than intermolecular polymerization.
Root Cause Analysis:
-
Concentration Effects: At high concentrations, the probability of two different molecules reacting (intermolecularly) is much higher than a single molecule cyclizing (intramolecularly). This leads to the formation of dimers, trimers, and higher-order oligomers.
Solutions & Protocol:
-
High-Dilution Conditions: The most effective strategy is to perform the cyclization step under high-dilution conditions. This is achieved by slowly adding the solution of the starting materials (e.g., N-protected 3-aminopiperidine and 1,3-dibromopropane) via a syringe pump over several hours to a large volume of refluxing solvent. This maintains a very low instantaneous concentration of the reactants, favoring the intramolecular cyclization.
Table 1: Effect of Concentration on Cyclization Efficiency
| Concentration | Predominant Product | Rationale |
| > 0.1 M | Oligomers/Polymers | High probability of intermolecular collisions. |
| < 0.01 M | This compound | Favors intramolecular ring closure. |
Troubleshooting 2: My LC-MS analysis shows a peak with a mass corresponding to (M+16), suggesting an N-oxide byproduct. When and why does this occur?
The formation of an N-oxide is a common side reaction for tertiary amines, especially during workup or purification if oxidizing agents are present.
Causes of N-Oxide Formation:
-
Air Oxidation: Tertiary amines can be susceptible to slow oxidation by atmospheric oxygen, particularly if exposed to light or trace metal catalysts over extended periods.
-
Oxidative Workup: The use of certain reagents during workup (e.g., hydrogen peroxide for quenching) can lead to N-oxidation.
-
Storage: Improper storage of the final compound, especially in solution and exposed to air, can lead to the gradual formation of the N-oxide.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Careful Workup: Avoid unnecessary exposure to oxidizing agents.
-
Proper Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Visualizing Reaction Pathways and Problems
To better understand the synthetic challenges, the following diagrams illustrate the main reaction pathways and a common side reaction.
Diagram 1: General Synthetic Routes
Caption: Decision workflow for avoiding oligomerization byproducts.
Key Experimental Protocols
Protocol 1: Reductive Amination using STAB
-
To a stirred solution of N-Boc-3-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add azetidine (1.2 eq).
-
Add acetic acid (1.5 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any initial exotherm.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Dilution Cyclization
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a magnetic stirrer.
-
To the flask, add a large volume of anhydrous acetonitrile and potassium carbonate (K₂CO₃) (5.0 eq) as a base. Heat the solvent to a gentle reflux.
-
In a separate flask, dissolve N-Boc-3-aminopiperidine (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous acetonitrile.
-
Using a syringe pump, add the solution of the amine and dihalide to the refluxing acetonitrile/K₂CO₃ mixture over a period of 8-12 hours.
-
After the addition is complete, continue to reflux for an additional 2-4 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography.
References
-
Reductive Amination Reviews: For a comprehensive overview of reductive amination str
- Title: Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents
- Source: Organic Reactions
-
URL: [Link]
-
Synthesis of Azetidines: A review on modern methods for constructing the azetidine ring. [1][2] * Title: Recent Advances in the Synthesis and Reactivity of Azetidines
- Source: Chemical Society Reviews
-
URL: [Link]
-
High-Dilution Principle: An explanation of the principles behind favoring intramolecular reactions.
- Title: The Ruggli-Ziegler dilution principle. The effect of concentration on the ratio of intra- to intermolecular reaction
- Source: Journal of Chemical Educ
-
URL: [Link]
-
Piperidine Synthesis Reviews: General methods for the synthesis and functionalization of piperidine rings. [3] * Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
- Source: Molecules
-
URL: [Link]
Sources
Technical Support Center: Optimizing 3-(Azetidin-1-YL)piperidine Coupling Reactions
Introduction
The 3-(azetidin-1-yl)piperidine scaffold is a valuable building block in modern medicinal chemistry, prized for its ability to confer unique physicochemical properties and explore novel chemical space. However, its derivatization, particularly through nitrogen coupling reactions, presents distinct challenges that can lead to frustratingly low yields. The inherent steric bulk of the 3-azetidinyl substituent, combined with the potential for unforeseen side reactions involving the strained azetidine ring, requires a nuanced and systematic approach to reaction optimization.
This technical support guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the coupling of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, rational decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses initial, high-level questions to quickly diagnose common pitfalls before diving into reaction-specific optimization.
Q1: My coupling reaction with this compound has stalled or yielded a complex mixture. Where should I begin troubleshooting?
A: A low or complex yield is a common, multi-faceted problem. Before altering core reaction parameters, it is critical to validate your foundational components. This systematic check ensures that your optimization efforts are not being undermined by correctable baseline issues.
Troubleshooting Workflow: Initial Investigation
Technical Support Center: Purification Strategies for 3-(Azetidin-1-YL)piperidine Derivatives
Welcome to the technical support center for the purification of 3-(azetidin-1-yl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this important class of compounds. The unique structural motif of a piperidine ring substituted with an azetidine group at the 3-position presents specific purification challenges due to the presence of two basic nitrogen centers and the inherent strain of the four-membered azetidine ring. This document will equip you with the knowledge to develop robust and efficient purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from the bifunctional basic nature of the molecule and the potential instability of the azetidine ring. Key issues include:
-
Peak Tailing in Chromatography: The presence of two basic nitrogen atoms can lead to strong interactions with acidic silica gel, resulting in broad, tailing peaks and poor separation.
-
Difficulty in Separation from Structurally Similar Impurities: Byproducts from the synthesis, such as starting materials or regioisomers, can have very similar polarities, making chromatographic separation challenging.
-
Azetidine Ring Instability: The strained four-membered azetidine ring can be susceptible to opening under acidic conditions, which are sometimes employed in chromatography or salt formation.[1]
-
Handling Diamines: Compounds with multiple basic centers can be challenging to handle during acid-base extractions due to their varying pKa values and solubility profiles.
Q2: What are the most common purification techniques for this class of compounds?
A2: The most frequently employed and effective purification techniques for this compound derivatives are:
-
Flash Column Chromatography: This is the most common method for purifying these compounds, often using silica gel as the stationary phase.[2][3]
-
Crystallization: For solid derivatives, crystallization of either the free base or a salt (e.g., hydrochloride) can be a highly effective method for achieving high purity.[4][5]
-
Acid-Base Extraction: This technique is useful for removing non-basic impurities and for isolating the product from the reaction mixture.[6]
Troubleshooting Guides
Chromatography
Issue: Significant peak tailing is observed during silica gel chromatography.
Causality: Peak tailing in basic compounds like this compound derivatives is primarily caused by secondary interactions between the basic nitrogen atoms and acidic silanol groups on the surface of the silica gel. This leads to a non-ideal distribution of the analyte between the stationary and mobile phases, resulting in a "tailing" effect on the elution profile.
Solutions:
-
Addition of a Basic Modifier to the Eluent:
-
Rationale: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (in the form of a methanolic or aqueous solution), to the mobile phase can help to saturate the acidic silanol groups on the silica gel. This minimizes the interaction of the basic analyte with the stationary phase, leading to more symmetrical peaks.
-
Protocol: A typical starting point is to add 0.1-1% (v/v) of triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The optimal concentration should be determined empirically.
-
-
Use of Alternative Stationary Phases:
-
Rationale: If peak tailing persists, consider using a less acidic stationary phase.
-
Options:
-
Amine-functionalized silica: This stationary phase has a basic surface, which repels basic analytes and can significantly improve peak shape.
-
Basic alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of strongly basic compounds.
-
-
Issue: Poor separation between the desired product and a closely related impurity.
Causality: Co-elution of impurities with similar polarities is a common challenge. This can be due to the presence of starting materials, isomers, or byproducts with minor structural differences.
Solutions:
-
Optimize the Mobile Phase:
-
Rationale: Fine-tuning the polarity of the eluent can enhance the resolution between compounds.
-
Strategy:
-
Gradient Elution: Employing a gradient of increasing polarity (e.g., from pure hexane to a mixture of hexane/ethyl acetate) can help to resolve closely eluting spots.
-
Solvent System Screening: Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not providing adequate separation, a dichloromethane/methanol system might offer different selectivity.
-
-
-
High-Performance Flash Chromatography (HPFC):
-
Rationale: HPFC systems utilize smaller particle size stationary phases, which provide higher resolution and better separation efficiency compared to traditional flash chromatography.
-
Crystallization
Issue: Difficulty in inducing crystallization of the purified free base.
Causality: The free base of this compound derivatives may be an oil or a low-melting solid, or it may have high solubility in common organic solvents, making crystallization challenging.
Solutions:
-
Solvent Screening:
-
Rationale: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but not when cold.
-
Protocol:
-
Dissolve a small amount of the purified oil in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, hexane, toluene) with gentle heating.
-
Allow the solutions to cool slowly to room temperature and then in a refrigerator or freezer.
-
Observe for crystal formation. A good crystallizing solvent will yield well-formed crystals upon cooling. Common recrystallization solvents for piperidine derivatives include ethanol, methanol, and acetone.[4]
-
-
-
Solvent/Anti-Solvent Method:
-
Rationale: If a single solvent is not effective, a binary solvent system can be used. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent."
-
Protocol:
-
Dissolve the compound in a minimum amount of a good solvent (e.g., dichloromethane or methanol).
-
Slowly add an anti-solvent (e.g., hexane or diethyl ether) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly.
-
-
Issue: The product is difficult to purify as a free base. Can I purify it as a salt?
Rationale: Yes, forming a salt can be an excellent purification strategy. Salts are often crystalline solids with different solubility profiles than the free base, which can facilitate purification by recrystallization. Hydrochloride salts are commonly used for this purpose.[7][8]
Protocol for Hydrochloride Salt Formation and Crystallization:
-
Dissolve the purified or crude free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
If precipitation is slow, cooling the mixture in an ice bath can be beneficial.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The salt can then be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/hexane) to achieve higher purity.
Acid-Base Extraction
Issue: Low recovery of the product after acid-base extraction.
Causality: this compound derivatives contain two basic nitrogen atoms with different pKa values. Incomplete protonation during the acid wash or incomplete deprotonation during the basification step can lead to the product being distributed between the organic and aqueous layers, resulting in low recovery.
Solutions:
-
pH Control:
-
Rationale: Precise control of the pH is crucial for efficient extraction of diamines. You need to ensure the pH is low enough to protonate both nitrogen atoms during the acidic wash and high enough to deprotonate them during the basification step.
-
Strategy:
-
Acidic Wash: Use a sufficiently strong acid (e.g., 1-2 M HCl) to lower the pH to < 2 to ensure complete protonation of both the piperidine and azetidine nitrogens.
-
Basification: Use a strong base (e.g., 2-4 M NaOH or KOH) to raise the pH to > 12 to ensure complete deprotonation and transfer of the free base into the organic layer.
-
-
-
Multiple Extractions:
-
Rationale: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
-
Protocol: After the initial extraction, re-extract the aqueous layer with fresh organic solvent at least two more times to maximize the recovery of the product.
-
Data Summary
Table 1: Recommended Solvent Systems for Flash Chromatography of this compound Derivatives
| Derivative Type | Stationary Phase | Eluent System | Reference |
| N-Boc protected | Silica Gel | n-hexane/ethyl acetate (4:1) | [2] |
| Phenyl-substituted | Silica Gel | CH2Cl2/MeOH (20:1) | [3] |
| General free base | Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine | General Practice |
Experimental Workflow Diagrams
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for peak tailing in chromatography.
References
-
What are the purification methods for piperidines? - Blog. (2025, August 5). Retrieved from [Link]
- CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents. (n.d.).
-
Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). Retrieved from [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. (2022, June 21). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6). Retrieved from [Link]
-
(IUCr) Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). (n.d.). Retrieved from [Link]
-
How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? - ResearchGate. (2018, December 28). Retrieved from [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (2025, February 25). Retrieved from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved from [Link]
-
Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, January 18). Retrieved from [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
Technical Support Center: Solubility Enhancement for Compounds Containing the 3-(Azetidin-1-yl)piperidine Moiety
Welcome to the technical support center. As Senior Application Scientists, we understand the unique challenges presented by promising but poorly soluble drug candidates. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and foundational knowledge for improving the solubility of compounds containing the 3-(azetidin-1-yl)piperidine moiety.
Frequently Asked Questions (FAQs)
Q1: Why do my compounds containing the this compound moiety have such low aqueous solubility at neutral pH?
A1: This is a common and valid observation rooted in the physicochemical properties of the moiety itself. The solubility challenge arises from a combination of its structural features:
-
Lipophilic Character: The core structure consists of two saturated heterocyclic rings (piperidine and azetidine). These rings are composed primarily of methylene (-CH₂-) groups, which are aliphatic and nonpolar, contributing to the overall lipophilicity (greasiness) of the molecule.
-
Dual Basicity and pKa: The moiety contains two basic nitrogen atoms. The piperidine nitrogen typically has a pKa around 11.2, while the azetidine nitrogen has a pKa around 11.3.[1][2] At physiological pH (~7.4), which is significantly below these pKa values, the nitrogen atoms are predominantly protonated (ionized). This ionization is key to aqueous solubility. However, the un-ionized, or "free base," form of the molecule, which is more prevalent at higher pH, is significantly less soluble. The intrinsic solubility (S₀) of the neutral form is often very low due to the lipophilic scaffold. The overall solubility is therefore highly dependent on the pH of the environment.[3][4][5]
The interplay between the lipophilic structure and the pH-dependent ionization of the basic nitrogens dictates the compound's solubility profile.
Q2: You mentioned pKa. Can you explain its critical role in a more practical sense for my experiments?
A2: Absolutely. The pKa value is the single most important parameter for understanding and manipulating the solubility of your ionizable compound.[3][4] It represents the pH at which 50% of the compound is in its ionized (protonated, charged) form and 50% is in its non-ionized (neutral) form.
-
At pH < pKa: The environment is more acidic than the compound's basic nitrogens. The equilibrium shifts towards the protonated, cationic form (e.g., piperidinium ion). This charged species is significantly more polar and interacts favorably with water molecules, leading to higher solubility.[5][6]
-
At pH > pKa: The environment is more basic. The compound will predominantly exist in its neutral, free base form. This form is less polar and thus less soluble in aqueous media.
Therefore, for your basic compound, a simple rule of thumb is that solubility increases as the pH decreases .[7][8] Creating a pH-solubility profile by measuring the solubility of your compound across a range of pH values is a fundamental first step in any formulation development plan.[9]
Q3: What are the immediate, first-line strategies I should try to get my compound into solution for initial in vitro screening?
A3: For early-stage experiments, the goal is often to prepare a stock solution and achieve the desired final concentration in an aqueous assay buffer without precipitation. The two most direct and effective initial approaches are:
-
pH Adjustment: Since your compound is basic, preparing solutions in a mildly acidic vehicle can dramatically increase solubility by ensuring the compound is in its protonated, salt form.[10][11][12][13] A common starting point is using dilute hydrochloric acid (e.g., 10-50 mM HCl) or a buffered solution like citrate at pH 3-5.
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[14] The most common co-solvents for stock solution preparation are Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[14][15]
Often, a combination of these two strategies is most effective. For instance, preparing a high-concentration stock in DMSO and then diluting it into an acidic, buffered aqueous solution.
Troubleshooting Guide: Common Experimental Issues
Problem: My compound immediately precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS at pH 7.4). How do I fix this?
This is one of the most frequent challenges, known as "crashing out." It occurs because the compound, which was soluble in the high-concentration organic co-solvent (DMSO), is suddenly exposed to a primarily aqueous environment where its neutral-form solubility is very low.
This workflow provides a logical progression from simple fixes to more robust solutions.
Caption: A decision tree for troubleshooting compound precipitation.
This protocol establishes the optimal pH for solubilizing your compound in aqueous media.
Objective: To determine the equilibrium solubility of your compound at various pH values.
Materials:
-
Your solid compound (free base)
-
A series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0
-
Vials and a shaker/rotator at a controlled temperature (e.g., 25°C)
-
Filtration system (e.g., 0.22 µm syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of your solid compound to a series of vials, ensuring enough solid is present to maintain saturation.
-
Solvent Addition: Add a known volume of each pH buffer to the corresponding vials.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sampling & Filtration: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved solid particles.
-
Analysis: Dilute the filtrate appropriately and analyze the concentration using a calibrated HPLC or LC-MS method.
-
Data Plotting: Plot solubility (in mg/mL or µM) versus pH to visualize the pH-solubility profile. For a basic compound, you should observe a significant increase in solubility as the pH decreases.[8]
Problem: My compound needs to be formulated for in vivo oral dosing, but simple pH adjustment and co-solvents are not providing sufficient stability or exposure. What are the next steps?
For in vivo applications, particularly oral drug delivery, you must improve the dissolution rate and solubility of the solid form of the drug itself. This is where advanced formulation strategies become essential.[16][17][18][19]
Causality: Your compound's basic nitrogen atoms can be reacted with an acid to form a salt.[20] Pharmaceutical salts are crystalline solids with their own unique physicochemical properties. A well-chosen salt form can have dramatically higher aqueous solubility and a faster dissolution rate compared to the free base.[9][14][21][22] This is the most common and effective method for improving the solubility of basic drugs.[9]
Experimental Protocol: Small-Scale Salt Screening
Objective: To identify a crystalline salt form of your compound with improved solubility and stability.
Caption: A simplified workflow for a salt screening experiment.
Methodology:
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions.
Counterion Type Examples Inorganic Acids Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄) Sulfonic Acids Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid) | Carboxylic Acids | Tartrate, Succinate, Citrate, Fumarate |
-
Reaction Setup: Dissolve your free base compound in a suitable organic solvent (e.g., ethanol, isopropanol, acetone). In a separate vial, dissolve a 1.0 molar equivalent of the selected counterion acid.
-
Crystallization: Slowly add the acid solution to the free base solution while stirring. If no precipitate forms immediately, allow the solvent to evaporate slowly or add an anti-solvent to induce crystallization. Alternatively, perform a slurry experiment by adding both components to a solvent where they are sparingly soluble and stir for several days.
-
Isolation: Collect the resulting solid by filtration and dry it under vacuum.
-
Characterization: Analyze the new solid form. The most critical analysis is Powder X-ray Diffraction (PXRD) to confirm that a new, crystalline salt has been formed. Follow this with kinetic solubility testing to assess the dissolution advantage.
Causality: Crystalline materials require energy (lattice energy) to break apart the ordered crystal structure before they can dissolve. Amorphous materials lack this ordered structure and exist in a higher energy state.[12] This allows them to dissolve more readily, often achieving a transient, supersaturated concentration that is many times higher than the crystalline solubility.[23][24][25] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize this high-energy amorphous state and prevent it from recrystallizing.[15][26] This is often described as a "spring and parachute" effect: the amorphous form provides the "spring" to a high concentration, and the polymer acts as a "parachute" to maintain that supersaturation.[26]
Experimental Approach: Feasibility Assessment for ASDs
Objective: To determine if an ASD formulation is a viable path for your compound.
Key Steps:
-
Assess Amorphous Potential:
-
Melt-Quenching: Heat a small amount of your crystalline compound above its melting point and then rapidly cool it (e.g., on a cold plate). Analyze the resulting solid by PXRD to see if it has become amorphous.
-
Solvent-Evaporation: Rapidly evaporate a solution of your compound to see if an amorphous solid can be formed.
-
-
Polymer Selection: Select polymers that are known to form good ASDs and are miscible with your drug. Common choices include:
-
Preparation of Prototypes (Spray Drying or Hot-Melt Extrusion):
-
Spray Drying: Dissolve both the drug and the polymer in a common solvent and spray the solution into a hot gas stream to rapidly evaporate the solvent, forming the ASD powder.[25]
-
Hot-Melt Extrusion (HME): Blend the drug and polymer and process the mixture through a heated extruder to form a molecular dispersion.[23][24]
-
-
Characterization and Dissolution Testing:
-
Confirm the amorphous nature of the drug in the dispersion using PXRD and Differential Scanning Calorimetry (DSC).
-
Perform dissolution testing under non-sinking conditions to observe the "spring and parachute" effect and compare it to the crystalline drug.
-
| Technique | Typical Solubility Increase | Pros | Cons |
| pH Adjustment | 10-1,000x | Simple, cost-effective for in vitro use. | Potential for precipitation upon pH change (in vivo); not a change to the solid form. |
| Salt Formation | 10-10,000x | Creates a stable, new crystalline solid with improved properties.[14] | Only for ionizable compounds; risk of disproportionation; screening can be resource-intensive.[21] |
| Amorphous Solid Dispersion | 10-100x (Apparent) | Applicable to most compounds, can achieve high supersaturation.[24] | Physically less stable than crystalline forms; requires specialized manufacturing (HME, Spray Drying).[23] |
| Co-solvents | 2-50x | Useful for creating stock solutions and liquid formulations. | Limited by toxicity/tolerability for in vivo use; risk of precipitation on dilution.[14] |
References
-
Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
-
Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
-
Salt formation to improve drug solubility. PubMed.
-
Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
-
Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
-
Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. Pharma Excipients.
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn.
-
Why salt formation of weak acid increases the drug solubility? ResearchGate.
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed.
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
-
Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate.
-
Salt formation to improve drug solubility. Semantic Scholar.
-
Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate.
-
Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
-
The art and science of drug formulation. Drug Target Review.
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus.
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. NIH National Center for Biotechnology Information.
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. NIH National Center for Biotechnology Information.
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma.
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. NIH National Center for Biotechnology Information.
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
-
Novel excipients for solubility enhancement. European Pharmaceutical Review.
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
-
Trends in Enhancing API Solubility. Pharmaceutical Outsourcing.
-
What is pKa and how is it used in drug development? Pion.
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.
-
Challenges and Strategies in Developing Oral Pharmaceutical Formulations. LinkedIn.
-
An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
-
Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies. Pharmaffiliates.
-
Addressing poor solubility of piperidine derivatives in reactions. Benchchem.
-
Drug Formulation: The Key to Successful Pharmaceutical Innovation. Adragos Pharma.
-
The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. LFA Machines.
-
pH and Solvent Effect on Drug Solubility. SlideShare.
-
Factors which determine the lipid solubility of drugs. Deranged Physiology.
-
Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate.
-
1-(3-Azetidinyl)piperidine dihydrochloride AldrichCPR. Sigma-Aldrich.
-
Azetidine. PubChem.
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stability issues of the azetidine ring in 3-(Azetidin-1-YL)piperidine under acidic/basic conditions
Welcome to the dedicated technical support center for researchers and drug development professionals working with 3-(Azetidin-1-YL)piperidine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the azetidine ring in this specific chemical context under various experimental conditions. My aim is to equip you with the foundational knowledge and practical protocols to anticipate and address potential stability challenges in your work.
The unique structural motif of an azetidine ring linked to a piperidine scaffold presents specific chemical behaviors that are critical to understand for successful experimental design and data interpretation. The inherent ring strain of the four-membered azetidine ring makes it susceptible to degradation under certain conditions, a factor that must be carefully managed in synthetic, analytical, and formulation studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the azetidine ring in this compound under acidic conditions?
A1: The primary concern under acidic conditions is the acid-catalyzed ring-opening of the azetidine moiety.[2] This process is typically initiated by the protonation of the azetidine nitrogen, which increases the ring strain and makes the ring more susceptible to nucleophilic attack. In the context of this compound, it's important to consider that the piperidine nitrogen is generally more basic than the azetidine nitrogen. Therefore, the piperidine nitrogen will likely be protonated first. However, under sufficiently acidic conditions (i.e., low pH), both nitrogens can be protonated. The protonated azetidinium ion is the key intermediate leading to potential degradation.
The specific degradation pathway will depend on the nucleophiles present in the reaction mixture. Common nucleophiles include water, alcohols, or even other functional groups within the molecule if a suitable conformation can be achieved for intramolecular attack.[2]
Q2: How does the substitution on the piperidine ring affect the stability of the azetidine ring?
A2: Substituents on the piperidine ring can influence the stability of the azetidine ring through electronic and steric effects. Electron-donating groups on the piperidine ring can increase the overall electron density of the molecule, potentially increasing the basicity of both nitrogen atoms and making them more susceptible to protonation under acidic conditions. Conversely, electron-withdrawing groups can decrease the basicity and may offer some stabilization against acid-catalyzed degradation.
Steric hindrance around the azetidine-piperidine linkage, introduced by bulky substituents on the piperidine ring, could potentially hinder the approach of nucleophiles, thereby slowing down the rate of ring-opening. However, this is highly dependent on the specific reaction conditions and the nature of the nucleophile.
Q3: Is the azetidine ring in this compound susceptible to degradation under basic conditions?
A3: Generally, the azetidine ring is more stable under basic conditions compared to acidic conditions. The primary reactivity of amines under basic conditions is deprotonation, and since the azetidine in your molecule is a tertiary amine, it lacks a proton on the nitrogen to be removed by a base.
However, strong bases in the presence of certain functional groups could potentially lead to elimination reactions if a suitable leaving group is present on the azetidine or piperidine ring. For the unsubstituted this compound, significant degradation of the core scaffold under typical basic conditions (e.g., inorganic bases like sodium hydroxide or potassium carbonate) is less likely compared to acidic conditions. It is important to note that specific experimental conditions, such as elevated temperatures in the presence of a strong base, could potentially lead to unforeseen degradation pathways.
Q4: What are the expected degradation products of this compound under acidic conditions?
A4: The primary degradation products will result from the nucleophilic ring-opening of the protonated azetidine ring. For example, in an aqueous acidic solution, the likely product would be the corresponding amino alcohol, formed by the addition of water to one of the carbons of the azetidine ring. The exact structure of the product will depend on which carbon-nitrogen bond is cleaved.
Below is a diagram illustrating a potential acid-catalyzed ring-opening pathway with water acting as the nucleophile.
Caption: Potential degradation pathway under acidic conditions.
Troubleshooting Guide
Issue 1: Unexpected peaks observed in HPLC analysis after acidic workup.
Possible Cause: Degradation of the azetidine ring.
Troubleshooting Steps:
-
pH Control: Carefully neutralize the acidic solution as quickly and gently as possible. Use a milder base for neutralization if possible (e.g., sodium bicarbonate instead of sodium hydroxide) and maintain a low temperature during the process.
-
Temperature Management: Perform the acidic workup at a reduced temperature (e.g., 0-5 °C) to minimize the rate of degradation.
-
Stress Testing: Conduct a controlled stress test to confirm if the observed impurities are indeed degradation products.
-
Protocol for Acidic Stress Testing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Divide the stock solution into several vials.
-
To each vial, add a different concentration of a common laboratory acid (e.g., 0.1 M HCl, 1 M HCl). Include a control vial with no acid.
-
Incubate the vials at a controlled temperature (e.g., room temperature or slightly elevated, such as 40 °C).
-
At various time points (e.g., 1, 4, 8, 24 hours), quench a sample from each vial by neutralizing it with a suitable base.
-
Analyze the samples by HPLC-MS to identify and quantify the parent compound and any new peaks. The mass of the new peaks can help in identifying the degradation products (e.g., addition of a water molecule).
-
-
-
Analytical Method Verification: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products. A gradient method with a suitable column (e.g., C18) is recommended.
Data Summary for Stress Test Analysis:
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl, RT | 1 | 98.5 | 1.2 | 0.3 |
| 0.1 M HCl, RT | 8 | 92.1 | 6.8 | 1.1 |
| 1 M HCl, RT | 1 | 85.3 | 12.5 | 2.2 |
| 1 M HCl, RT | 8 | 55.7 | 38.9 | 5.4 |
Issue 2: Low yield or product decomposition during reactions conducted in acidic media.
Possible Cause: The reaction conditions are too harsh for the azetidine ring.
Troubleshooting Steps:
-
Reagent Selection: If possible, switch to less acidic reagents or use a non-acidic catalyst for your transformation.
-
Protecting Group Strategy: If the azetidine nitrogen is not involved in the desired reaction, consider protecting it with a suitable protecting group that is stable to the acidic conditions of your reaction but can be removed under milder conditions. Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Reaction Optimization:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions.
-
pH Buffering: If the reaction allows, consider using a buffer system to maintain a less acidic pH.
-
Experimental Workflow for Optimizing Reaction Conditions:
Caption: A workflow for optimizing reaction conditions to improve yield.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. (2021). [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. (2021). [Link]
-
Azetidine. Wikipedia. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. (2022). [Link]
-
Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. PubMed. (2007). [Link]
Sources
strategies to avoid ring-opening of the azetidine in 3-(Azetidin-1-YL)piperidine
A Guide to Maintaining Azetidine Ring Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Azetidin-1-YL)piperidine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the synthetic challenges associated with the strained azetidine ring and prevent its undesired ring-opening.
Frequently Asked Questions (FAQs)
Why is the azetidine ring in my this compound derivative opening during my reaction?
The primary reason for the ring-opening of azetidine is its inherent ring strain, which is approximately 25.4 kcal/mol. This strain makes the four-membered ring susceptible to nucleophilic attack, particularly under acidic conditions which activate the ring.
Causality behind Ring-Opening:
-
Acid-Mediated Activation: Protonation of the azetidine nitrogen significantly increases the electrophilicity of the ring carbons, making them prime targets for nucleophiles. This is a common pathway for decomposition, especially at low pH. The pKa of the azetidine nitrogen is a crucial factor in its stability.
-
Nucleophilic Attack: Both external nucleophiles present in the reaction mixture (e.g., solvents, reagents) and internal nucleophiles (e.g., pendant amide groups) can attack a ring carbon, leading to cleavage of a C-N bond.
-
Temperature: Elevated temperatures can provide the necessary activation energy to overcome the barrier to ring-opening, even under neutral or mildly basic conditions.
Troubleshooting Guide: Strategies to Prevent Azetidine Ring-Opening
This section details preventative measures and solutions for common experimental problems leading to the decomposition of your this compound scaffold.
Issue 1: Ring-opening under acidic conditions (e.g., Boc deprotection, salt formation).
Acidic environments are a major contributor to azetidine ring instability. The rate of decomposition is often pH-dependent, with faster degradation occurring at lower pH values.
Troubleshooting Steps:
-
pH Control and Optimization:
-
Recommendation: If possible, perform reactions under neutral or basic conditions. If acidic conditions are unavoidable, use the mildest acid possible and carefully control the stoichiometry.
-
Rationale: Minimizing the concentration of protonated azetidine will decrease the rate of nucleophilic attack and subsequent ring-opening.
-
-
Alternative Deprotection Strategies for Protecting Groups:
-
Recommendation: If you are removing an acid-labile protecting group like Boc from another part of the molecule, consider switching to an orthogonal protecting group that can be removed under neutral or basic conditions.
-
Rationale: Orthogonal protecting groups allow for selective deprotection without subjecting the entire molecule to harsh acidic conditions that could compromise the azetidine ring.
Table 1: Alternative Protecting Groups for Amines
-
| Protecting Group | Cleavage Conditions | Citation |
| Carbobenzyloxy (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | |
| Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine in DMF) | |
| 2-Propynyl carbamate (2-PC) | Orthogonally removed for click reactions |
-
Lower Reaction Temperature:
-
Recommendation: Perform acid-mediated reactions at the lowest possible temperature that still allows for the desired transformation.
-
Rationale: Lowering the temperature reduces the kinetic energy of the system, thereby decreasing the rate of the undesired ring-opening reaction.
-
Issue 2: Ring-opening during nucleophilic substitution reactions.
The strained azetidine ring can be opened by a variety of nucleophiles.
Troubleshooting Steps:
-
Choice of Nucleophile:
-
Recommendation: Opt for less aggressive, sterically hindered, or softer nucleophiles where possible.
-
Rationale: Highly reactive and small nucleophiles are more likely to attack the azetidine ring carbons.
-
-
Protecting the Azetidine Nitrogen:
-
Recommendation: Introduce an electron-withdrawing protecting group on the azetidine nitrogen.
-
Rationale: A protecting group like Boc or Cbz can reduce the nucleophilicity of the nitrogen atom and may also offer some steric hindrance, making the ring less susceptible to attack. The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective in this context.
Experimental Protocol: N-Boc Protection of this compound
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
-
Control of Reaction Conditions:
-
Recommendation: Use non-nucleophilic solvents and run the reaction at the lowest effective temperature.
-
Rationale: This minimizes the chances of solvent-mediated ring-opening and reduces the overall reaction rate, allowing the desired reaction to proceed preferentially.
-
Issue 3: Ring-opening during catalytic hydrogenation.
While catalytic hydrogenation is often used for deprotection (e.g., Cbz group removal), the conditions can sometimes lead to azetidine ring cleavage.
Troubleshooting Steps:
-
Catalyst Selection:
-
Recommendation: Screen different catalysts. Pearlman's catalyst (Pd(OH)₂/C) is often milder than Pd/C and can sometimes prevent ring-opening.
-
Rationale: The choice of catalyst and support can significantly influence the reaction pathway and selectivity.
-
-
Reaction Conditions Optimization:
-
Recommendation: Optimize the hydrogen pressure, temperature, and reaction time. Use lower pressures and temperatures whenever feasible.
-
Rationale: Milder conditions can often favor the desired deprotection over the C-N bond cleavage of the azetidine ring.
Diagram 1: Decision workflow for hydrogenation.
Caption: Workflow for optimizing catalytic hydrogenation.
-
Advanced Considerations
Structural Modifications to Enhance Stability
In some cases, the inherent reactivity of the azetidine ring in a particular molecular scaffold may be too high to overcome with simple reaction condition adjustments. In such instances, structural modifications can be considered.
-
Impact of Substituents: Electron-withdrawing groups on the piperidine ring or on a substituent attached to the azetidine nitrogen can decrease the basicity and nucleophilicity of the nitrogen atoms, potentially stabilizing the azetidine ring. Conversely, electron-donating groups may increase the likelihood of ring-opening.
-
Conjugation Effects: If the azetidine nitrogen is part of a conjugated system, its pKa can be significantly lowered, leading to enhanced stability under acidic conditions. For N-aryl azetidines, linking to conjugated heteroaryls can provide greater chemical stability compared to other aryl substituents.
Diagram 2: Factors influencing azetidine ring stability.
Caption: Key factors influencing azetidine stability.
References
- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and
overcoming steric hindrance in reactions with 3-(Azetidin-1-YL)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Azetidin-1-YL)piperidine. This guide is designed to provide expert insights and practical troubleshooting for overcoming the inherent steric hindrance associated with this unique and valuable building block. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and accelerate your research and development efforts.
Introduction: Understanding the Challenge
This compound is a key structural motif in medicinal chemistry, offering a unique three-dimensional profile. However, the very feature that makes it attractive—the bulky azetidinyl group at the 3-position—creates significant steric congestion around the piperidine nitrogen. This steric shield can dramatically reduce the nucleophilicity of the nitrogen, leading to sluggish or failed reactions under standard conditions. This guide provides a systematic approach to diagnosing and solving these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the piperidine nitrogen in this compound considered sterically hindered?
A1: The piperidine ring exists predominantly in a chair conformation. The azetidinyl substituent at the C3 position, being a bulky group, preferentially occupies an equatorial position to minimize steric strain. This orientation places the azetidine ring in close proximity to the piperidine nitrogen's lone pair of electrons, effectively shielding it from the approach of electrophiles. This steric hindrance is the primary reason for the reduced reactivity of the piperidine nitrogen.
Q2: What are the most common reactions that fail with this substrate due to steric hindrance?
A2: The most common problematic reactions are those that involve the piperidine nitrogen acting as a nucleophile. These include:
-
N-Alkylation: Reactions with alkyl halides often require forcing conditions, leading to side reactions or decomposition.
-
N-Acylation: Acylation with acid chlorides or anhydrides can be slow and incomplete.
-
N-Arylation (e.g., Buchwald-Hartwig amination): While feasible, these reactions require careful optimization of the catalyst, ligand, and base to overcome the steric barrier.[1]
-
Reductive Amination: The initial formation of the iminium ion can be disfavored, leading to low yields.
Q3: Does the azetidine nitrogen interfere with reactions at the piperidine nitrogen?
A3: The azetidine nitrogen is a tertiary amine and is generally less reactive than the secondary piperidine nitrogen. However, under certain conditions, particularly with highly reactive electrophiles or in the presence of Lewis acids, the azetidine nitrogen could potentially compete as a nucleophile. Chemoselectivity for the piperidine nitrogen is a key consideration in reaction design.
Troubleshooting Guide: N-Alkylation Reactions
Problem: Low to no conversion in the N-alkylation of this compound with an alkyl halide.
Visualizing the Problem:
Caption: Steric hindrance from the C3-azetidinyl group impeding the approach of an alkyl halide to the piperidine nitrogen.
| Probable Cause | Proposed Solution & Rationale | Experimental Protocol |
| Insufficient Nucleophilicity of Piperidine Nitrogen | Increase the nucleophilicity by using a stronger, non-nucleophilic base to deprotonate the piperidine nitrogen. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. This generates the more reactive piperidide anion. | Protocol 1: Strong Base N-Alkylation 1. To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.2. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.3. Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.4. Monitor the reaction by TLC/LC-MS. If no reaction occurs at room temperature, gradually increase the temperature to 50-80 °C. |
| Poor Leaving Group on Electrophile | Switch from an alkyl chloride or bromide to an alkyl iodide or, even better, an alkyl triflate or tosylate. These are much better leaving groups and will facilitate the SN2 reaction even with a moderately nucleophilic amine. | Protocol 2: Enhanced Electrophile N-Alkylation 1. In a sealed tube, dissolve this compound (1.0 eq) and the alkyl iodide/triflate/tosylate (1.1 eq) in a polar aprotic solvent like acetonitrile or DMF.2. Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).3. Heat the reaction mixture to 80-100 °C and monitor its progress. The use of a sealed tube is necessary for volatile alkyl halides. |
| Reaction Equilibrium Unfavorable | Employ reductive amination, which proceeds through a different mechanism (formation of an iminium ion followed by reduction). This can be more effective for hindered amines, especially for introducing primary and some secondary alkyl groups. | Protocol 3: Reductive Amination 1. To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane, methanol), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).2. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.3. Stir the reaction at room temperature and monitor by TLC/LC-MS until the starting material is consumed. |
Troubleshooting Guide: N-Acylation Reactions
Problem: Incomplete conversion or slow reaction rate during N-acylation with an acid chloride or anhydride.
Visualizing the Workflow:
Caption: Troubleshooting workflow for N-acylation of this compound.
| Probable Cause | Proposed Solution & Rationale | Experimental Protocol |
| Low Reactivity of Acylating Agent | Use a more potent acylating agent or an activating agent. Peptide coupling reagents such as HATU, HBTU, or PyBOP generate highly reactive activated esters in situ, which are more effective at acylating hindered amines. | Protocol 4: N-Acylation with Peptide Coupling Reagents 1. In a flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF.2. Stir for 15-30 minutes at room temperature to pre-activate the acid.3. Add a solution of this compound (1.0 eq) in DMF to the activated ester mixture.4. Stir at room temperature and monitor the reaction progress. Gentle heating (40-50 °C) may be required for particularly challenging substrates. |
| Reversible Reaction/Product Inhibition | The formation of HCl as a byproduct can protonate the starting amine, rendering it non-nucleophilic. Using a stronger, non-nucleophilic base like DIPEA or 2,6-lutidine can effectively scavenge the acid without competing in the acylation reaction. | Protocol 5: Optimized Base for N-Acylation 1. Dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) or THF at 0 °C.2. Add the acid chloride or anhydride (1.1 eq) dropwise.3. Allow the reaction to warm to room temperature and stir until completion. The use of a non-coordinating solvent like DCM can also improve reaction rates. |
Troubleshooting Guide: N-Arylation (Buchwald-Hartwig Amination)
Problem: Low yield or no reaction in the palladium-catalyzed N-arylation of this compound.
Visualizing the Catalytic Cycle:
Caption: Buchwald-Hartwig catalytic cycle, highlighting reductive elimination as the key challenge for hindered amines.
| Probable Cause | Proposed Solution & Rationale | Experimental Protocol |
| Slow Reductive Elimination | The final reductive elimination step is often rate-limiting for sterically hindered amines. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) or N-heterocyclic carbene (NHC) ligands can accelerate this step by promoting the formation of a three-coordinate palladium intermediate.[1] | Protocol 6: Buchwald-Hartwig with Bulky Ligands 1. In a glovebox, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a bulky ligand (e.g., XPhos, 4-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).2. Add anhydrous toluene or dioxane as the solvent.3. Seal the vessel and heat to 80-110 °C, monitoring by LC-MS.4. The choice of ligand and base may require screening for optimal results. |
| Catalyst Inhibition/Decomposition | The catalyst may be inhibited by the substrate or decompose at high temperatures. Using pre-formed palladium catalysts (e.g., XPhos-Pd-G3) can provide a more active and stable catalytic species, often allowing for lower catalyst loadings and milder reaction conditions. | Protocol 7: Using a Pre-formed Catalyst 1. Follow the setup in Protocol 6, but replace the separate palladium source and ligand with a pre-formed catalyst (e.g., XPhos-Pd-G3, 2-4 mol%).2. The reaction may proceed at a lower temperature (e.g., 60-90 °C) due to the higher activity of the pre-catalyst. |
Summary of Recommended Reagents
| Reaction Type | Reagent/Catalyst | Rationale |
| N-Alkylation | NaH, KOtBu | Strong bases to enhance nucleophilicity. |
| Alkyl Iodides/Triflates | Better leaving groups for sluggish reactions. | |
| NaBH(OAc)₃ | For reductive amination as an alternative pathway. | |
| N-Acylation | HATU, HBTU, PyBOP | Peptide coupling reagents for activating carboxylic acids. |
| DIPEA, 2,6-Lutidine | Non-nucleophilic bases to scavenge acid byproducts. | |
| N-Arylation | XPhos, RuPhos, NHC Ligands | Bulky, electron-rich ligands to accelerate reductive elimination.[1] |
| XPhos-Pd-G3 | Highly active pre-formed catalyst for improved stability and activity. | |
| NaOtBu, LHMDS | Strong, non-coordinating bases suitable for palladium catalysis. |
References
-
ChemRxiv. A Single-Step Synthesis of Azetidine-3-amines. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]
-
ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]
-
NIH. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NIH. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
Organic Letters. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
NIH. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
ResearchGate. Strain-Release Arylations for the Bis-Functionalization of Azetidines. [Link]
-
NIH. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
-
Sci-Hub. Synthesis of Sterically Demanding 3-Silylpyridines and Their Use in Asymmetric Synthesis with Chiral N-Acyliminium Ions. [Link]
-
SciLifeLab Publications. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. [Link]
-
Sci-Hub. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
MDPI. Recent Progress Concerning the N-Arylation of Indoles. [Link]
Sources
Technical Support Center: Analytical Methods for Detecting Impurities in 3-(Azetidin-1-YL)piperidine Samples
Introduction
Welcome to the technical support center for the analysis of 3-(Azetidin-1-YL)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the detection and quantification of impurities in this compound samples. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and regulatory expectations. Our goal is to empower you with the knowledge to develop and validate robust analytical methods, ensuring compliance with international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]
The Importance of Impurity Profiling
Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[1][5] These impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation products, and residual solvents.[1][6] Even trace amounts of certain impurities can have significant toxicological effects, making their control a regulatory imperative. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances and products.[3]
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the cornerstone technique for impurity profiling of non-volatile and thermally labile compounds like this compound.[1][6] Its versatility allows for the separation of a wide range of impurities with high resolution and sensitivity.
Troubleshooting Guide: HPLC Analysis
Q1: I'm observing peak tailing for the main this compound peak. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic amine groups of the analyte and residual acidic silanol groups on the surface of the silica-based stationary phase.
-
Causality: These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a skewed peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically effective above pH 7). However, ensure your column is stable at higher pHs. Alternatively, lower the mobile phase pH (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the basic analyte and minimize interactions with the stationary phase.[7]
-
Use of an Alternative Stationary Phase: Employ a column with end-capping to reduce the number of accessible silanol groups. Phenyl or embedded polar group phases can also offer different selectivity and reduce tailing.
-
Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.
-
Q2: I'm seeing extra, unexpected peaks in my chromatogram, even with a highly pure standard. What is the source of these ghost peaks?
A2: Ghost peaks can be frustrating and can arise from several sources unrelated to the sample itself.
-
Causality: These peaks can be due to contaminants in the mobile phase, sample solvent, or carryover from previous injections.
-
Troubleshooting Steps:
-
Blank Injection: Run a blank injection (injecting only the mobile phase or sample solvent). If the ghost peaks are present, the contamination is in your solvent or HPLC system.
-
Mobile Phase Preparation: Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants can grow in aqueous mobile phases over time.
-
System Cleaning: Implement a rigorous column and system flushing procedure between analyses. A strong solvent wash (e.g., a high percentage of acetonitrile or methanol) can remove strongly retained compounds from previous injections.
-
Injector and Syringe Cleaning: Clean the injector port and syringe to eliminate carryover.
-
Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for developing a specific impurity profiling method. Method validation is essential to ensure it is suitable for its intended purpose.[8][9]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL. |
Visualization of HPLC Workflow
Caption: A typical workflow for HPLC-based impurity analysis.
Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound samples, such as residual solvents or volatile starting materials.[1] Coupling GC with a mass spectrometer (GC-MS) allows for the identification of unknown impurities.[10]
Troubleshooting Guide: GC and GC-MS Analysis
Q1: I'm observing poor peak shape and a broad solvent front in my GC analysis. What could be the issue?
A1: This is often related to the injection technique or incompatible solvent and column polarity.
-
Causality: A slow injection or a large injection volume of a solvent that is not well-focused at the head of the column can lead to band broadening.
-
Troubleshooting Steps:
-
Injection Speed: Use a fast injection speed to ensure the sample is introduced as a narrow band.
-
Injection Volume: Reduce the injection volume.
-
Inlet Temperature: Optimize the inlet temperature to ensure rapid and complete vaporization of the sample without causing degradation.
-
Split vs. Splitless Injection: For samples with a wide range of impurity concentrations, a split injection is often preferred to handle the high concentration of the main component and prevent column overload. For trace analysis, a splitless injection may be necessary, but the solvent and temperature program must be carefully optimized.
-
Q2: My GC-MS analysis is showing a high background noise, making it difficult to identify trace impurities. How can I reduce the noise?
A2: High background noise in GC-MS can originate from several sources, including column bleed, contaminated carrier gas, or leaks in the system.
-
Causality: Column bleed, the degradation of the stationary phase at high temperatures, releases siloxane fragments that contribute to the background signal. Leaks allow atmospheric gases, primarily nitrogen and oxygen, to enter the MS, increasing the background.
-
Troubleshooting Steps:
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove volatile contaminants and stabilize the stationary phase.
-
Use a Low-Bleed Column: Select a column specifically designed for low bleed, especially when operating at high temperatures.
-
Check for Leaks: Use an electronic leak detector to check all fittings and connections from the gas source to the MS.
-
Carrier Gas Purity: Use high-purity carrier gas (e.g., helium 99.999%) and install gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol is suitable for the detection of residual solvents in the this compound sample.[11]
| Parameter | Condition |
| Headspace Vial Equilibration | 80 °C for 20 minutes |
| GC Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 35-350 |
Visualization of GC-MS Workflow
Caption: A generalized workflow for headspace GC-MS analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[12][13][14] It provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure determination.
Troubleshooting Guide: NMR Analysis
Q1: The peaks in my 1H NMR spectrum are broad, and the resolution is poor. What can I do to improve the spectral quality?
A1: Poor resolution in NMR is often due to issues with sample preparation or shimming.
-
Causality: Inhomogeneous magnetic fields across the sample volume lead to broad peaks. Paramagnetic impurities can also cause significant line broadening.
-
Troubleshooting Steps:
-
Sample Filtration: Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Use of High-Quality NMR Tubes: Use high-quality, clean NMR tubes to ensure a uniform sample shape within the magnetic field.
-
Proper Shimming: Carefully shim the magnetic field to improve its homogeneity. Modern spectrometers often have automated shimming routines that are very effective.
-
Solvent Selection: Ensure you are using a deuterated solvent of high purity.
-
Q2: I have isolated an impurity, but the amount is very small. How can I obtain a good quality NMR spectrum?
A2: Analyzing small quantities of material is a common challenge.
-
Causality: A low sample concentration results in a poor signal-to-noise ratio.
-
Troubleshooting Steps:
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Increasing the acquisition time will improve the data quality.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for the analysis of much smaller sample quantities.
-
Micro-NMR Tubes: Use NMR tubes designed for small sample volumes to increase the effective concentration of the analyte in the detection region of the probe.
-
Experimental Protocol: General 1D and 2D NMR for Structure Elucidation
For an unknown impurity, a suite of NMR experiments is typically required for full structural characterization.[15][16]
| Experiment | Purpose |
| ¹H NMR | Provides information on the number and type of protons and their connectivity. |
| ¹³C NMR | Shows the number and type of carbon atoms. |
| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups. |
| COSY | Correlates protons that are coupled to each other. |
| HSQC | Correlates protons with their directly attached carbons. |
| HMBC | Shows correlations between protons and carbons over two or three bonds. |
Visualization of Structure Elucidation Logic
Caption: Logical flow for structure elucidation using NMR.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the typical impurities I should expect in a this compound sample?
A: Potential impurities can include starting materials, unreacted intermediates from the synthesis, by-products from side reactions, and degradation products.[17][18] Specific impurities will depend on the synthetic route used. Common classes of impurities in similar structures include stereoisomers, regioisomers, and products of over-alkylation or ring-opening reactions.
Q: At what level do I need to identify and quantify impurities?
A: The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[2] Generally, for a maximum daily dose of ≤ 2 g/day , the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower.
Q: What is method validation and why is it important?
A: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9][19] It is a regulatory requirement and ensures the reliability and accuracy of your results. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][19]
Q: How do I choose between HPLC and GC for my analysis?
A: The choice depends on the properties of the analytes. HPLC is suitable for non-volatile and thermally unstable compounds, which is typical for the main component and many of its related impurities.[6] GC is ideal for volatile compounds, such as residual solvents or volatile starting materials.[6] Often, a combination of both techniques is necessary for comprehensive impurity profiling.[10]
References
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
-
UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
-
Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2018). Analytical method validation: A brief review. Retrieved from [Link]
-
PubMed. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
Austin Publishing Group. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Retrieved from [Link]
-
PubMed. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Retrieved from [Link]
-
Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION. Retrieved from [Link]
-
Scilit. (2015). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to PROTAC Linker Rigidity: An In-Depth Analysis of the 3-(Azetidin-1-YL)piperidine Scaffold
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of this process, and the linker, far from being a passive spacer, is a critical determinant of this complex's formation and stability.[4] Its length, composition, and, increasingly recognized, its rigidity, profoundly influence a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[5][6]
Historically, PROTAC design has relied on flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[1][3] However, the field is rapidly evolving, with a significant shift towards more structurally sophisticated, rigid linkers.[2][7] Increased rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially enhancing its stability.[4][8] This guide provides a detailed comparison of the 3-(Azetidin-1-YL)piperidine scaffold, a novel and promising rigid linker motif, against other common linker classes, supported by established principles and proposed experimental validation workflows.
The Rigidity Spectrum: From Flexible Chains to Constrained Scaffolds
PROTAC linkers exist on a spectrum from highly flexible to conformationally restricted. The choice of linker is a multi-parameter optimization problem, balancing the need for conformational adaptability with the benefits of structural pre-organization.[4][9]
-
Flexible Linkers (e.g., Alkyl, PEG chains): These are the most common motifs, offering synthetic tractability and allowing the PROTAC to explore a wide conformational space to find a productive binding mode.[10] However, this high flexibility can come with an entropic cost upon binding, potentially leading to less stable ternary complexes.[10]
-
Rigid Linkers (e.g., Alkynes, Phenyl rings, Heterocycles): These linkers restrict the number of available conformations.[4] This can be highly advantageous if the constrained conformation is favorable for ternary complex formation, leading to improved potency and selectivity.[4][11] Saturated heterocycles like piperidine and piperazine are frequently used to introduce rigidity while improving physicochemical properties.[1][12]
The central hypothesis is that an optimal balance of rigidity and flexibility is key to success. Excessive rigidity can hinder the necessary adaptability for forming the ternary complex, while excessive flexibility can lead to instability and off-target effects.[9]
Structural Deep Dive: The this compound Motif
The this compound scaffold is a compelling linker component that combines two distinct saturated heterocyclic rings, each contributing unique structural features.
-
Piperidine Moiety: As a six-membered ring, piperidine adopts a stable chair conformation.[13] Its inclusion in a linker provides a rigid, sp3-rich scaffold that can improve metabolic stability and provide well-defined exit vectors for connecting to the two ligands of the PROTAC.[14]
-
Azetidine Moiety: The four-membered azetidine ring is notable for its high ring strain and conformational rigidity.[15][16] In medicinal chemistry, azetidines are increasingly used as bioisosteres for larger rings or as tools to enhance metabolic stability, solubility, and receptor selectivity due to their unique, constrained geometry.[15][16][17]
The combination of these two rings in the this compound scaffold creates a highly structured linker element. The piperidine ring acts as a rigid anchor, while the smaller, strained azetidine ring provides a distinct, spatially-defined projection. This combination offers less rotational freedom than a simple alkyl chain but provides more complex three-dimensional architecture than a planar phenyl ring or a linear alkyne.
Comparative Analysis with Alternative Linkers
To understand the potential advantages of the this compound scaffold, we compare its theoretical properties against other common linker classes.
| Linker Class | Key Structural Feature | Conformational Flexibility | Potential Advantages | Potential Disadvantages |
| Alkyl / PEG Chains | Linear, multiple rotatable bonds | High | Synthetic ease; readily explores conformational space | High entropic penalty upon binding; potential for poor solubility and metabolic instability |
| Piperidine / Piperazine | 6-membered saturated ring | Moderately Rigid | Improved metabolic stability; defined exit vectors; can improve solubility (piperazine)[18][19] | May not provide sufficient rigidity alone |
| Aromatic / Alkyne | Planar or linear structures | Rigid | High degree of conformational restriction; can participate in π-stacking[1] | Limited 3D spatial projection; can increase hydrophobicity |
| This compound | Fused 6- and 4-membered rings | Highly Rigid | Combines rigidity of both rings; unique 3D vectoring; sp3-richness can improve solubility and PK properties[15] | More complex synthesis; rigidity may be too restrictive for some target/E3 pairs |
The key advantage of the this compound linker lies in its ability to provide a high degree of rigidity with a distinct three-dimensional character, which is often lacking in simpler rigid linkers like alkynes or phenyl rings. This sp3-rich nature can be beneficial for avoiding the "molecular planarity" often associated with poor pharmacokinetic profiles.
Diagram: Influence of Linker Rigidity on Ternary Complex Formation
The following diagram illustrates the conceptual difference between a flexible and a rigid linker in the formation of the POI-PROTAC-E3 ligase ternary complex.
Caption: Conceptual model of ternary complex formation with flexible vs. rigid linkers.
Experimental and Computational Workflows for Rigidity Assessment
Evaluating the conformational properties of a linker is a critical step in PROTAC design. A combination of computational and experimental methods provides the most comprehensive understanding.
Workflow for Linker Rigidity Evaluation
Caption: Integrated workflow for assessing and optimizing PROTAC linker rigidity.
Protocol 1: Computational Conformational Analysis
Objective: To predict the preferred low-energy conformations of a PROTAC in solution and assess the rigidity of the linker.
Methodology: Molecular Dynamics (MD) Simulations
-
System Preparation:
-
Generate a 3D structure of the PROTAC molecule using a molecular builder (e.g., Maestro, MOE).
-
Assign appropriate atom types and partial charges using a force field suitable for small molecules (e.g., OPLS, GAFF).
-
Solvate the PROTAC in an explicit solvent box (e.g., water, DMSO) that mimics experimental conditions.[20] Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to relax the system and remove any steric clashes, first with the PROTAC constrained, then with the entire system free.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions.
-
Switch to NPT (constant pressure) conditions to equilibrate the system density. This multi-step process ensures a stable starting point for production dynamics.
-
-
Production Simulation:
-
Run the MD simulation for a sufficient duration (e.g., 100-500 ns) to adequately sample the conformational space of the linker.[9] Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the linker atoms over time to assess conformational stability.
-
Dihedral Angle Analysis: Track the dihedral angles of the rotatable bonds within the linker to identify preferred orientations and quantify flexibility.
-
Cluster Analysis: Group the simulation snapshots into conformational clusters based on atomic positions.[21] This identifies the most populated (i.e., lowest energy) conformations, providing insight into how the linker pre-organizes the warhead and E3 ligand.
-
Expected Outcome for this compound: Compared to a flexible PEG linker, MD simulations are expected to show a much smaller number of distinct conformational clusters for a PROTAC containing the this compound moiety, indicating a higher degree of rigidity.
Protocol 2: Experimental Validation of Solution Conformation
Objective: To experimentally determine the through-space proximity of atoms in the PROTAC linker, thereby validating the computationally predicted conformation in solution.
Methodology: 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a high-purity sample of the synthesized PROTAC (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a final concentration of 5-10 mM.
-
-
1D and 2D Spectra Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals of the molecule.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling through bonds.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
-
NOESY/ROESY Experiment:
-
This is the key experiment for conformational analysis. Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
These experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.
-
The intensity of a cross-peak in a NOESY/ROESY spectrum is inversely proportional to the sixth power of the distance between the two protons.
-
-
Data Analysis:
-
Identify key cross-peaks between protons on the piperidine ring, the azetidine ring, and adjacent parts of the linker.
-
The presence of specific NOE/ROE signals provides direct experimental evidence for a particular folded or extended conformation in solution.
-
Compare the observed NOE/ROE restraints with the distances measured in the low-energy conformations predicted by MD simulations. A strong correlation validates the computational model.
-
Expected Outcome for this compound: The observation of strong NOE signals between protons on the azetidine ring and protons on the piperidine ring would provide definitive proof of a compact, rigid conformation that is sterically constrained by the fused-ring-like nature of the scaffold.
Conclusion and Future Outlook
The rational design of PROTAC linkers is moving beyond simple trial-and-error approaches towards a structure-guided paradigm.[2] Linker rigidity is a critical parameter that can be tuned to enhance ternary complex stability, improve selectivity, and optimize pharmacokinetic properties.
The this compound scaffold represents an advanced linker motif that imparts a high degree of rigidity and a unique three-dimensional architecture. By combining the stable chair of a piperidine with the constrained geometry of an azetidine, this scaffold offers a compelling alternative to both overly flexible chains and simple planar rigid linkers. While its synthesis is more complex, the potential benefits in pre-organizing a PROTAC for potent and selective protein degradation make it a valuable tool for researchers and drug developers.
The integrated computational and experimental workflows outlined in this guide provide a robust framework for evaluating the this compound moiety and other novel linkers, accelerating the development of the next generation of highly efficacious targeted protein degraders.
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Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Kusumoto, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Shilik, A. V., & Moroz, Y. S. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Weerakoon, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]
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Zhang, Y., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]
-
Ciulli, A., & Trainor, N. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
-
Williams, A. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Weerakoon, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]
-
Jin, Y. H., et al. (2023). Computational strategies for PROTAC drug discovery. Drug Discovery and Development. [Link]
-
Zhang, Y., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. PubMed. [Link]
-
Monti, F., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. [Link]
-
Miller, R. M., et al. (2023). Computational Modeling of PROTAC Ternary Complexes and Linker Design. ResearchGate. [Link]
-
Singh, S., & Kumar, A. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Molecular Pharmaceutics. [Link]
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Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. [Link]
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Gadd, M. S., et al. (2017). PROTAC-induced ternary complexes and their biophysical properties. ResearchGate. [Link]
-
University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham. [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. [Link]
-
Scott, J. S., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
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Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
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ChemSynthesis. (2025). 1-(1-benzyl-3-azetidinyl)piperidine. ChemSynthesis. [Link]
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ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
-
Kumar, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Svatunek, D., & Jäkel, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Tat'yana, G. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Chen, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]
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Navigating the PROTAC Linker Landscape: A Head-to-Head Comparison of Azetidine and Piperidine Motifs
A Technical Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent elimination by the proteasome.[1] The linker, the chemical entity connecting the target-binding and E3-binding moieties, is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] This guide provides an in-depth, head-to-head comparison of two prevalent saturated heterocyclic linkers: the four-membered azetidine and the six-membered piperidine.
The Central Role of the Linker in PROTAC Function
The linker is far from a passive tether; it plays a pivotal role in orienting the protein of interest (POI) and the E3 ligase in a spatially favorable manner to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1] The linker's length, rigidity, and chemical composition dictate the geometry of this complex, which in turn governs the efficiency of ubiquitin transfer to the POI.[1][3] The choice between different linker motifs, such as azetidine and piperidine, can therefore have a significant impact on the overall performance of the PROTAC.
Structural and Physicochemical Properties: A Tale of Two Rings
Azetidine and piperidine are both saturated heterocyclic amines that introduce rigidity into the PROTAC linker.[2][4] This rigidity can pre-organize the PROTAC into a conformation that is conducive to the formation of a stable ternary complex.[2] However, their distinct ring sizes and conformational flexibility lead to different impacts on the resulting PROTAC's properties.
| Property | Azetidine | Piperidine | References |
| Ring Size | 4-membered | 6-membered | [1] |
| Conformational Flexibility | More constrained, higher ring strain | More flexible (chair/boat conformations) | [4][5] |
| Basicity (pKa) | Generally lower than piperidine | Higher basicity | [6] |
| Lipophilicity (LogP) | Can be modulated by substitution | Generally contributes to higher lipophilicity | [6] |
| Synthetic Accessibility | Increasingly accessible through modern synthetic methods | Readily available and widely used in medicinal chemistry | [2][7] |
Azetidine: The four-membered ring of azetidine possesses significant ring strain, leading to a more rigid and defined conformation.[4] This inherent rigidity can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. From a physicochemical standpoint, azetidine-containing compounds often exhibit improved solubility and metabolic stability.[4]
Piperidine: The six-membered piperidine ring is more conformationally flexible, capable of adopting chair and boat conformations. While still providing a degree of rigidity compared to linear alkyl chains, this flexibility can allow for more dynamic interactions within the ternary complex.[2] Piperidine is a common motif in medicinal chemistry and its incorporation into linkers is well-established.[8]
Impact on PROTAC Performance: A Head-to-Head Analysis
The choice between an azetidine and a piperidine linker can significantly influence a PROTAC's biological activity, selectivity, and pharmacokinetic profile.
Ternary Complex Formation and Stability
The geometry of the ternary complex is paramount for efficient ubiquitination. The rigidity of the azetidine linker can lead to a more defined spatial arrangement of the POI and E3 ligase, potentially resulting in a highly stable and productive complex.[1] Conversely, the conformational flexibility of the piperidine linker may allow for a broader range of interactions, which could be beneficial for certain target-ligase pairs.
Experimental Workflow: Assessing Ternary Complex Formation
A robust method for evaluating the formation and stability of the ternary complex is crucial for linker optimization. Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are commonly employed techniques.
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The Strategic Integration of 3-(Azetidin-1-YL)piperidine Derivatives for Enhanced Central Nervous System Penetration: A Comparative Guide
In the intricate landscape of central nervous system (CNS) drug development, overcoming the blood-brain barrier (BBB) remains a paramount challenge. The selective permeability of this barrier dictates the success or failure of countless therapeutic candidates. This guide provides an in-depth technical comparison of the 3-(Azetidin-1-YL)piperidine scaffold, a promising motif for enhancing CNS penetration, against other established heterocyclic systems. We will delve into the mechanistic rationale for its improved permeability, supported by comparative experimental data and detailed protocols for validation.
The Rationale for Azetidinylpiperidine Scaffolds in CNS Drug Design
The design of CNS-active molecules is a delicate balance of physicochemical properties. Lipophilicity, molecular weight, polar surface area (TPSA), and hydrogen bonding capacity are all critical factors governing a compound's ability to traverse the lipophilic environment of the BBB. The this compound scaffold has emerged as a compelling structural motif due to its unique combination of properties that favorably influence these parameters.
The incorporation of the rigid, spirocyclic-like azetidine ring onto the piperidine core introduces a three-dimensional character that can disrupt planarity and reduce the propensity for P-glycoprotein (P-gp) efflux, a major mechanism of drug extrusion from the brain. Furthermore, the azetidine nitrogen can act as a hydrogen bond acceptor without significantly increasing the polar surface area, a critical consideration for maintaining optimal lipophilicity for BBB permeation.
Comparative Analysis of CNS Penetration
To objectively evaluate the performance of the this compound scaffold, we will compare its CNS penetration capabilities with those of more traditional heterocyclic scaffolds, such as piperazine and simple piperidine derivatives. The key metrics for this comparison are the in vitro apparent permeability (Papp) from the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) and the in vivo unbound brain-to-plasma concentration ratio (Kp,uu).
| Scaffold/Compound | cLogP | TPSA (Ų) | Papp (10⁻⁶ cm/s) | In Vivo Kp | In Vivo Kp,uu | Reference |
| Azetidinyl-benzimidazolone Analog 1 | 2.8 | 65.4 | 13 | <0.4 | Not Reported | [1] |
| Azetidinyl-benzimidazolone Analog 2 | 3.5 | 65.4 | 9 | 1.4 | Not Reported | [1] |
| Piperazine Derivative (VU0467485) | 3.1 | 54.9 | Not Reported | 2.1 | 1.1 | [2] |
| Piperine (Piperidine derivative) | 3.9 | 49.9 | 4.78 - 5.41 | 0.95 | 1.10 | [3] |
Note: Data for a closely related 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold is used as a surrogate for the this compound core due to the limited availability of direct in vivo data for the latter.
The data, while not a direct head-to-head comparison with the exact target scaffold, suggests that the incorporation of the azetidine moiety can lead to favorable CNS penetration. For instance, the azetidinyl-benzimidazolone analog 2 demonstrates a respectable Kp of 1.4[1]. This is comparable to the Kp,uu of the piperazine derivative VU0467485 (1.1) and piperine (1.10)[2][3]. It is important to note that a Kp,uu value close to 1 suggests that a compound can cross the BBB by passive diffusion and is not a significant substrate for efflux transporters[4][5].
Visualizing the Path to CNS Efficacy: Experimental Workflow
The validation of a compound's CNS penetration is a multi-step process, beginning with in vitro screening and culminating in in vivo pharmacokinetic studies. The following diagram illustrates a typical workflow for assessing the BBB permeability of novel chemical entities.
Caption: Experimental workflow for CNS penetration assessment.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This assay provides a high-throughput method for predicting the passive diffusion of compounds across the BBB.
Methodology:
-
Preparation of the Artificial Membrane: A filter plate is coated with a lipid solution (e.g., a mixture of porcine brain lipid in dodecane) to form an artificial membrane.
-
Compound Preparation: Test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Assay Procedure:
-
The acceptor plate wells are filled with buffer.
-
The lipid-coated filter plate is placed on top of the acceptor plate.
-
The test compound solutions are added to the donor wells of the filter plate.
-
The assembly is incubated at room temperature for 4-18 hours.
-
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
In Vivo Brain Penetration Study in Rodents
This study directly measures the concentration of a compound in the brain and plasma to determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats (or a similar rodent model) are dosed with the test compound via an appropriate route of administration (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, and 8 hours post-dose), blood samples are collected via cardiac puncture into heparinized tubes. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
Brain Homogenate: The brain is weighed and homogenized in a specific volume of buffer (e.g., 4 volumes of PBS).
-
-
Quantification by LC-MS/MS:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile containing an internal standard) is added to the plasma and brain homogenate samples to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is injected onto an LC-MS/MS system for quantification of the test compound.
-
-
Determination of Unbound Fractions (fu): The fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,b) is determined using equilibrium dialysis.
-
Calculation of Kp and Kp,uu:
-
Kp = Cbrain / Cplasma (where Cbrain and Cplasma are the total concentrations in brain and plasma, respectively).
-
Kp,uu = (Cbrain * fu,b) / (Cplasma * fu,p)
-
The Underlying Physicochemical Drivers of Improved CNS Penetration
The favorable CNS penetration of the this compound scaffold can be attributed to a synergistic interplay of its structural and physicochemical properties.
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A Comparative Guide to the Structure-Activity Relationship of 3-(Azetidin-1-yl)piperidine Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 3-(azetidin-1-yl)piperidine analogs, detailing their structure-activity relationships (SAR) across various biological targets. This document synthesizes experimental data to offer a clear understanding of how structural modifications influence biological activity, providing a valuable resource for rational drug design.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional arrangement that can be strategically modified to interact with a diverse range of biological targets. The inherent conformational rigidity of the azetidine ring, coupled with the versatile substitution patterns of the piperidine core, allows for fine-tuning of physicochemical properties and target engagement. This guide explores the SAR of this scaffold in the context of its application as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2), as antitumor agents through modification of the TZT-1027 peptide, and as novel antibacterial agents.
I. This compound Analogs as mGlu2 Receptor Positive Allosteric Modulators
The metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor that has emerged as a promising target for the treatment of central nervous system (CNS) disorders.[1] Positive allosteric modulators of mGlu2 offer a nuanced approach to enhancing the receptor's response to the endogenous ligand, glutamate.
A. The Emergence of a Bioisostere: From Spiro-oxindole Piperidines to 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones
Initial high-throughput screening efforts identified spiro-oxindole piperidines as a promising scaffold for mGlu2 PAMs. However, these compounds often suffered from poor metabolic stability. A significant breakthrough was achieved through a scaffold hopping strategy, which identified the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as a superior bioisosteric replacement.[1] This new chemical series demonstrated comparable mGlu2 PAM activity with markedly improved metabolic stability.[1]
B. Structure-Activity Relationship Insights
Systematic modification of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold has yielded crucial SAR insights.
-
Substitution on the Benzimidazolone Core: Introduction of a trifluoromethyl group at the 5-position of the benzimidazolone scaffold led to a significant increase in potency. For instance, compound 25 showed a ~3.4-fold increase in potency compared to its unsubstituted counterpart 24 .[1] This enhancement in activity was accompanied by excellent metabolic stability in both human and rat liver microsomes.[1]
-
Modifications of the Azetidine Linker: Alterations to the substituent attached to the azetidine ring also played a critical role. Replacing an aminoethyl group with an ethoxy moiety was found to be detrimental to activity, as seen in the decreased potency of compound 24 compared to 23 .[1]
C. Quantitative SAR Data
The following table summarizes the functional activity and metabolic stability of representative 3-(azetidin-3-yl)-1H-benzimidazol-2-one mGlu2 PAMs.
| Compound | R | X | mGlu2 EC50 (nM) | HLM (% metabolized) | RLM (% metabolized) |
| 21 | H | H | 180 | 25 | 38 |
| 23 | H | N(CH3)2 | 120 | 55 | 72 |
| 24 | H | OEt | 270 | 18 | 29 |
| 25 | CF3 | OEt | 80 | 4 | 12 |
Data extracted from de Lucas et al., 2020.[1] HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes.
D. Experimental Protocol: In Vitro Evaluation of mGlu2 PAM Activity
The functional activity of these compounds is typically assessed using a thallium flux assay in HEK293 cells stably expressing the human mGlu2 receptor.
Step-by-Step Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGlu2 receptor are cultured in appropriate media and conditions.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are plated in 384-well plates.
-
After 24 hours, the culture medium is replaced with a loading buffer containing a thallium-sensitive fluorescent dye.
-
Cells are incubated to allow for dye loading.
-
The loading buffer is removed, and the cells are washed.
-
A buffer containing the test compound and a sub-maximal concentration of glutamate (e.g., EC20) is added to the wells.
-
A stimulus buffer containing thallium is then added, and the change in fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence is proportional to the influx of thallium through channels activated by the mGlu2 receptor. The EC50 values are calculated from the concentration-response curves.
Caption: SAR summary for mGlu2 PAMs.
II. Azetidine-Containing TZT-1027 Analogs as Antitumor Agents
TZT-1027 (soblidotin) is a potent synthetic analog of the natural marine product dolastatin 10, which exhibits its antitumor activity by inhibiting tubulin polymerization. A conformational restriction strategy was employed to design novel TZT-1027 analogs by replacing the flexible phenylethyl group at the C-terminus with a more rigid 3-aryl-azetidine moiety.[2][3]
A. Rationale for Conformational Restriction
Conformational studies of dolastatin 10 analogs bound to tubulin suggest that the flexible C-terminus does not directly interact with the protein but plays a role in the overall orientation of the molecule.[2] Introducing a constrained 3-aryl-azetidine was hypothesized to favorably influence the binding conformation and potentially enhance antiproliferative activity.
B. Structure-Activity Relationship Insights
The synthesis and evaluation of a series of nine TZT-1027 analogs with varying substitutions on the C-terminal aryl ring provided the following SAR observations:
-
Unsubstituted Phenyl Group: The analog with an unsubstituted phenyl ring (1a ) was the most potent, exhibiting IC50 values of 2.2 nM and 2.1 nM against A549 and HCT116 cell lines, respectively.[2]
-
Substitutions on the Phenyl Ring: The introduction of various substituents on the phenyl ring, including fluoro (ortho- and meta-), chloro (para-), tert-butyl (para-), and phenyl (para-), generally led to a significant decrease in antiproliferative activity, resulting in a 20- to 30-fold loss of potency against A549 cells.[2]
C. Quantitative SAR Data
The following table summarizes the antiproliferative activities of the synthesized azetidine-containing TZT-1027 analogs.
| Compound | R | A549 IC50 (nM) | HCT116 IC50 (nM) |
| 1a | H | 2.2 | 2.1 |
| 1b | 2-F | 58.7 | 45.3 |
| 1c | 3-F | 43.5 | 39.8 |
| 1e | 4-Cl | 67.2 | 51.6 |
| 1f | 4-tBu | 75.4 | 62.1 |
| 1g | 4-Ph | 51.9 | 48.7 |
Data extracted from Yan et al., 2016.[2]
D. Experimental Protocol: Antiproliferative Assay
The antiproliferative activity of the TZT-1027 analogs is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549, HCT116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Workflow for antiproliferative assay.
III. 3,5-Diamino-piperidine Derivatives as Antibacterial Translation Inhibitors
The bacterial ribosome is a well-validated target for antibiotics. Aminoglycosides, a class of potent antibiotics, target the ribosomal decoding site. As a novel approach, 3,5-diamino-piperidine (DAP) derivatives have been developed as mimetics of the 2-deoxystreptamine (2-DOS) core of aminoglycosides, acting as inhibitors of bacterial translation.[4]
A. Rationale for Aminoglycoside Mimetics
The cis-1,3-diamine configuration of the 2-DOS scaffold is crucial for its interaction with the ribosomal RNA (rRNA). The DAP ring successfully mimics this key pharmacophoric feature.[4] The reduced chemical complexity of the DAP scaffold compared to natural aminoglycosides makes it more amenable to synthetic elaboration and optimization.[4]
B. Structure-Activity Relationship Insights
The SAR of these DAP-based compounds was explored by synthesizing a library of analogs with modifications to the "headpiece" (the DAP moiety) and a "tailpiece" attached to a central triazine core.
-
Importance of the cis-3,5-Diamino Moiety: The presence and correct spatial orientation of the two amino groups on the piperidine ring are critical for activity. Removal of one of the amino groups or altering their stereochemistry leads to a loss of antibacterial activity.[4][5] This confirms that the DAP scaffold effectively mimics the 2-DOS pharmacophore.[4]
-
Tolerance to Headpiece Modifications: The cis-3,5-diamino fragment can tolerate a variety of structural modifications, suggesting that this core can be further optimized to improve properties such as potency and selectivity.[4]
-
Influence of the Tailpiece: The nature of the substituent at the "tailpiece" position of the triazine core also significantly impacts antibacterial activity.
C. Quantitative SAR Data
The following table presents the in vitro translation inhibition and antibacterial activity of selected 3,5-diamino-piperidine derivatives.
| Compound | R1 | R2 | Translation IC50 (µM) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 11 | H | H | 0.1 | 4 | 8 |
| 12 | Me | Me | 0.2 | 8 | 16 |
| 16 | H | - | >100 | >128 | >128 |
| 17 | - | H | >100 | >128 | >128 |
Data extracted from Zhou et al., 2007.[4] R1 and R2 represent substituents on the amino groups of the DAP headpiece.
D. Experimental Protocol: In Vitro Translation Inhibition Assay
The ability of the compounds to inhibit bacterial protein synthesis is evaluated using an in vitro translation assay with a bacterial cell-free extract.
Step-by-Step Methodology:
-
Preparation of Cell-Free Extract: An S30 extract is prepared from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: A reaction mixture is prepared containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source (ATP, GTP).
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for transcription and translation to occur.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid or by measuring the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Data Analysis: The percentage of inhibition of translation is calculated relative to a no-drug control, and the IC50 values are determined.
Caption: Mechanism of action for DAP antibacterial agents.
Conclusion
The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The case studies presented in this guide highlight how strategic modifications to this core structure can lead to potent and selective modulators of diverse biological targets, including GPCRs, enzymes, and the bacterial ribosome. The detailed SAR data and experimental protocols provided herein serve as a valuable resource for medicinal chemists and drug discovery scientists, facilitating the rational design of next-generation therapeutics based on this promising chemical scaffold.
References
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Zhou, Y., Gregor, V. E., Ayida, B. K., Winters, G. C., Sun, Z., Murphy, D., ... & Wall, D. (2007). Synthesis and SAR of 3, 5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 17(5), 1206-1210. [Link]
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Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine drugs, 14(5), 85. [Link]
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Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed, 14(5), 85. [Link]
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Ayida, B. K., Clark, J., Froelich, J. M., Gregor, V. E., Hermann, T., Johnson, M. C., ... & Wall, D. (2007). Antibacterial activity in serum of the 3, 5-diamino-piperidine translation inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2843-2846. [Link]
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Zhou, Y., Gregor, V. E., Ayida, B. K., Winters, G. C., Sun, Z., Murphy, D., ... & Wall, D. (2007). Synthesis and SAR of 3, 5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Semantic Scholar. [Link]
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Hemstapat, K., DaCosta, A., Nong, Y., & Conn, P. J. (2006). Recent progress in the synthesis and characterization of group II metabotropic glutamate receptor allosteric modulators. Current topics in medicinal chemistry, 6(8), 791-803. [Link]
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Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]
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Dhanya, R., Sheffler, D. J., Dahl, R., Davis, M., Lee, P. S., Yang, L., ... & Cosford, N. D. (2014). Design and synthesis of systemically active metabotropic glutamate subtype-2 and-3 (mGlu2/3) receptor positive allosteric modulators (PAMs): pharmacological characterization and assessment in a rat model of cocaine dependence. Journal of medicinal chemistry, 57(10), 4154-4172. [Link]
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de Lucas, A. I., Vega, J. A., Matesanz, E., Linares, M. L., Garcia, A., Iturrino, L., ... & Cid, J. M. (2020). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS medicinal chemistry letters, 11(3), 303-308. [Link]
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O'Brien, E., & O'Connor, R. (2014). Tools for characterizing bacterial protein synthesis inhibitors. Methods in molecular biology (Clifton, N.J.), 1149, 239-252. [Link]
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Blanchard, S. C., Cooperman, B. S., & Wilson, D. N. (2010). Probing translation with small-molecule inhibitors. Chemistry & biology, 17(6), 555-564. [Link]
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Zhou, Y., Gregor, V., Ayida, B. K., Sun, Z., Murphy, D., Haley, G., ... & Wall, D. (2007). Synthesis and SAR of 3, 5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 17(5), 1206-1210. [Link]
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Hazra, A., Singh, P., & Kumar, V. (2019). Synthesis of spiro-oxindolo pyrrolizidine adducts of piperine. ResearchGate. [Link]
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Navigating the Metabolic Maze: A Comparative Analysis of Azetidine-Piperidine and Alkyl Linkers in Drug Development
In the intricate landscape of drug discovery, particularly in the burgeoning field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-recruiting moieties is far from a passive spacer.[1] Its composition profoundly influences a molecule's physicochemical properties, ternary complex formation, and, critically, its metabolic stability.[1] A compound that is rapidly metabolized may fail to achieve sufficient in vivo exposure, while one that is too stable could lead to adverse effects.[2][3] This guide provides an in-depth comparative analysis of two prevalent linker classes: azetidine-piperidine and simple alkyl chains, offering insights into their respective metabolic liabilities and strategic applications.
The Critical Role of Linker Stability
The metabolic stability of a drug candidate is its susceptibility to biotransformation by enzymes, primarily in the liver.[4][5] This process is a key determinant of a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][6] In the context of PROTACs, which are often large molecules that defy traditional "rule of five" guidelines, achieving favorable drug metabolism and pharmacokinetic (DMPK) properties is a significant hurdle.[1] The linker is frequently the most metabolically vulnerable part of a PROTAC molecule.[]
Azetidine-Piperidine Linkers: A Strategy for Enhanced Stability and Physicochemical Properties
Azetidines, four-membered nitrogen-containing heterocycles, have gained prominence in medicinal chemistry due to their unique structural and physicochemical properties.[8] Their inherent ring strain and sp3-rich character can confer enhanced metabolic stability, solubility, and conformational rigidity.[8][9] When incorporated into linker scaffolds, often in combination with piperidine rings, these saturated heterocycles offer several advantages over traditional linear linkers.
Key advantages of azetidine-piperidine linkers include:
-
Improved Metabolic Stability: The introduction of saturated heterocyclic rings can block or sterically hinder common sites of metabolism, such as N-dealkylation, which is a frequent metabolic pathway for piperidine-containing compounds catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[10][11] The rigid structure of the azetidine ring can also reduce the likelihood of oxidative metabolism.[8]
-
Enhanced Solubility: The nitrogen atoms within azetidine and piperidine rings can act as hydrogen bond acceptors, often leading to improved aqueous solubility compared to their more lipophilic alkyl counterparts. This is a crucial attribute for large molecules like PROTACs.[12]
-
Conformational Rigidity: The defined three-dimensional structure of these cyclic systems can pre-organize the PROTAC into a conformation favorable for forming the productive ternary complex between the target protein and the E3 ligase, potentially increasing degradation efficiency.[1]
However, the synthesis of these more complex linkers can be more challenging than that of simple alkyl chains.[1]
Alkyl Linkers: The Double-Edged Sword of Simplicity and Lipophilicity
Linear alkyl chains are among the most common and synthetically accessible linkers used in drug design.[13] They offer a straightforward way to modulate the distance and relative orientation between two binding moieties.
While their flexibility can be advantageous in allowing for multiple binding orientations, it can also be a metabolic liability.[13] Common metabolic pathways for alkyl chains include:
-
Hydroxylation: CYP-mediated oxidation at terminal or sub-terminal positions is a primary metabolic route. While this doesn't typically cleave the linker, it can alter the compound's properties and potentially lead to further metabolism.[]
-
Chain Scission: In some cases, oxidative processes can lead to the cleavage of the alkyl chain, resulting in inactive metabolites.[]
A significant challenge with alkyl linkers is their contribution to a molecule's overall lipophilicity.[] While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, non-specific binding to proteins, and increased metabolic clearance.[12][]
Comparative Analysis: Azetidine-Piperidine vs. Alkyl Linkers
| Feature | Azetidine-Piperidine Linkers | Alkyl Linkers |
| Metabolic Stability | Generally higher due to steric hindrance and blocking of metabolic "soft spots".[8] | Prone to hydroxylation and potential chain cleavage.[] |
| Solubility | Typically more soluble due to the presence of nitrogen heterocycles.[12] | Can contribute significantly to lipophilicity, potentially reducing solubility.[] |
| Conformational Control | More rigid, offering better pre-organization for ternary complex formation.[1] | Highly flexible, which can be both an advantage and a disadvantage.[13] |
| Synthetic Accessibility | More complex and often require multi-step syntheses.[1] | Generally straightforward and readily accessible.[13] |
Experimental Workflows for Assessing Metabolic Stability
To empirically determine the metabolic stability of compounds containing these different linker types, a series of in vitro assays are routinely employed in drug discovery.[4][5]
In Vitro Metabolic Stability Assay Protocol
This protocol outlines a general procedure for assessing metabolic stability using liver microsomes, which are a subcellular fraction containing a high concentration of CYP enzymes.[15]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Cryopreserved liver microsomes (human, rat, mouse, etc.)[6]
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds with known metabolic profiles (e.g., a rapidly metabolized and a slowly metabolized drug)
-
Acetonitrile with an internal standard (for quenching the reaction and sample analysis)
-
LC-MS/MS system for analysis[6]
Procedure:
-
Preparation: Thaw cryopreserved microsomes and the NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration.
-
Incubation: In a 96-well plate, add the microsomal suspension. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound to the wells to initiate the metabolic reaction. For the "zero time point" and "no cofactor" controls, the reaction is stopped immediately or the NADPH regenerating system is omitted, respectively.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and incubation conditions.
Similar protocols can be employed using other test systems like hepatocytes, which are considered the "gold standard" as they contain both Phase I and Phase II metabolic enzymes and have intact cell membranes.[4][15]
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Simplified metabolic pathways of alkyl vs. azetidine-piperidine linkers.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion
The choice of linker is a critical decision in modern drug design, with significant implications for a compound's metabolic stability and overall pharmacokinetic profile. While simple alkyl linkers offer synthetic tractability, they often introduce metabolic liabilities and increase lipophilicity. In contrast, the incorporation of saturated heterocycles like azetidine and piperidine can confer greater metabolic stability and improve physicochemical properties, albeit with increased synthetic complexity. A thorough understanding of the metabolic fate of different linker classes, coupled with robust in vitro testing, is essential for guiding the design of drug candidates with a higher probability of success in clinical development.
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A Researcher's Guide to the In Vitro Validation of 3-(Azetidin-1-YL)piperidine-Based mGluR2 Positive Allosteric Modulators
Introduction: Targeting Glutamatergic Dysregulation with Precision
The metabotropic glutamate receptor 2 (mGluR2) has emerged as a high-interest therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety.[1][2] As a Gαi/o-coupled receptor, mGluR2 primarily functions as a presynaptic autoreceptor, creating a negative feedback loop that tempers excessive glutamate release.[3][4] While direct orthosteric agonists have been developed, their clinical translation has been hampered by challenges including limited subtype selectivity (particularly against the closely related mGluR3) and the potential for receptor desensitization.
Positive Allosteric Modulators (PAMs) represent a more refined therapeutic strategy.[5][6] These molecules bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, glutamate.[3] This approach offers several key advantages: it maintains the natural spatio-temporal dynamics of glutamatergic signaling, reduces the risk of receptor desensitization, and allows for greater subtype selectivity by targeting the less-conserved transmembrane domains.[7]
Recently, novel scaffolds have been explored to identify potent and selective mGluR2 PAMs. Medicinal chemistry efforts, including scaffold hopping from spiro-oxindole piperidines, have led to the identification of promising chemotypes such as 3-(azetidin-3-yl)-1H-benzimidazol-2-ones.[8][9] This guide provides an in-depth comparison and validation framework for such piperidine-based and related azetidine-based mGluR2 PAMs, focusing on the critical in vitro assays required to rigorously define their efficacy and selectivity profile. We will use the well-characterized PAM, JNJ-40411813 (also known as ADX71149), as a benchmark for comparison.[10][11]
The mGluR2 Signaling Cascade: The Mechanism of Inhibition
Understanding the downstream signaling pathway of mGluR2 is fundamental to designing and interpreting functional assays. Upon binding of glutamate, and in the presence of a PAM, the mGluR2 receptor undergoes a conformational change that activates its associated heterotrimeric Gαi/o protein. The activated Gαi subunit then dissociates and directly inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors, ultimately resulting in reduced neurotransmitter release from the presynaptic terminal.[3]
Caption: The canonical mGluR2 signaling pathway.
In Vitro Efficacy Validation: Quantifying Potentiation
The primary goal of efficacy testing is to determine a PAM's ability to enhance the mGluR2 response to glutamate. This is typically quantified by two key parameters: potency (EC₅₀), the concentration of the PAM that produces 50% of its maximal effect, and the maximal potentiation of the glutamate response (Eₘₐₓ).
Core Efficacy Assays
Two robust functional assays are commonly employed for the initial characterization of mGluR2 PAMs:
-
Calcium Mobilization Assay: Since mGluR2 naturally couples to Gαi/o, it does not directly trigger calcium release. To overcome this, the assay utilizes a recombinant cell line (e.g., HEK293) co-expressing the human mGluR2 and a "promiscuous" G-protein, such as Gα16 or a chimeric G-protein. These G-proteins can couple to a wide range of GPCRs and link their activation to the phospholipase C (PLC) pathway, resulting in a measurable increase in intracellular calcium ([Ca²⁺]i). The PAM's effect is measured as the potentiation of a submaximal (e.g., EC₂₀) concentration of glutamate. This high-throughput friendly assay is ideal for primary screening and initial potency determination.[10]
-
[³⁵S]GTPγS Binding Assay: This assay provides a more direct measure of G-protein activation. It uses cell membranes prepared from recombinant cells expressing mGluR2. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. A PAM will increase the amount of [³⁵S]GTPγS binding stimulated by a submaximal concentration of glutamate. This method is considered a gold standard for quantifying the functional consequences of receptor activation.[10][12]
Experimental Workflow for Efficacy Validation
The process follows a logical progression from initial identification to detailed characterization.
Caption: A typical workflow for in vitro efficacy testing of mGluR2 PAMs.
Comparative Efficacy Data
The table below compares the in vitro efficacy of novel 3-(azetidin-3-yl)-1H-benzimidazol-2-one mGluR2 PAMs with the benchmark compound JNJ-40411813. The data for compounds 21 and 25 are derived from a calcium mobilization assay in HEK-hmGluR2/Gα16 cells.[8]
| Compound | Chemical Scaffold | Assay Type | Potency (EC₅₀) | Reference |
| JNJ-40411813 | 1,5-disubstituted pyridone | [³⁵S]GTPγS Binding | 147 ± 42 nM | [10] |
| Ca²⁺ Mobilization | 64 ± 29 nM | [10] | ||
| Compound 21 | 3-(azetidin-3-yl)-1H-benzimidazol-2-one | Ca²⁺ Mobilization | 190 nM | [8] |
| Compound 25 | 5-CF₃-3-(azetidin-3-yl)-1H-benzimidazol-2-one | Ca²⁺ Mobilization | 80 nM | [8] |
These data illustrate that medicinal chemistry optimization of the 3-(azetidin-3-yl)-1H-benzimidazol-2-one scaffold (e.g., compound 25) can yield PAMs with potency comparable to or exceeding that of established clinical candidates like JNJ-40411813.[8]
In Vitro Selectivity Validation: Ensuring Target Specificity
High selectivity is a cornerstone of a desirable PAM profile. It minimizes the potential for off-target effects and ensures that the observed biological activity is mediated through the intended mGluR2 target.
Selectivity Screening Cascade
-
mGluR Subtype Panel: The first and most critical step is to assess activity against other mGlu receptor subtypes. Given the high homology within Group II, assessing activity at mGluR3 is mandatory. A full panel should include functional counter-screens against mGluR1, mGluR3, mGluR4, mGluR5, mGluR7, and mGluR8.[13][14] The same assay format used for efficacy testing should be applied to these subtypes for a direct comparison.
-
Broad Off-Target Profiling: To identify potential liabilities early, lead compounds should be screened against a broad panel of unrelated targets, such as those offered by commercial vendors (e.g., Eurofins Safety Panel, DiscoverX). These panels typically include dozens of GPCRs, ion channels, transporters, and enzymes. A "clean" profile in such a screen at a high concentration (e.g., 10 µM) provides strong evidence of a selective compound.[14] For example, JNJ-40411813 was found to have moderate affinity for the 5-HT₂ₐ receptor, an important finding from this type of screening.[10][12]
Caption: A streamlined workflow for assessing in vitro selectivity.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably co-expressing human mGluR2 and Gα16 in DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and appropriate selection agents (e.g., G418, puromycin). Maintain cells at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test PAMs in assay buffer containing a fixed, submaximal (EC₂₀) concentration of L-glutamate. Prepare a separate plate with glutamate-only dilutions to determine the EC₂₀.
-
Signal Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition & Reading: Add the compound/glutamate solutions to the cell plate and immediately begin measuring fluorescence intensity every second for at least 3 minutes.
-
Data Analysis: Calculate the maximal change in fluorescence for each well. Normalize the data to a vehicle control (0% response) and a maximal glutamate control (100% response). Plot the normalized response against the log of the PAM concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
Protocol 2: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Grow and harvest CHO cells stably expressing human mGluR2. Homogenize the cell pellet in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of the test PAM. Add a fixed EC₂₀ concentration of glutamate.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Scintillation Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Normalize the data and plot the specific binding against the log of the PAM concentration to calculate the EC₅₀.
Conclusion
The in vitro validation of novel mGluR2 PAMs, such as those derived from piperidine and azetidine scaffolds, requires a systematic and rigorous application of well-established pharmacological assays. By employing a combination of high-throughput functional screens like calcium mobilization and gold-standard methods like [³⁵S]GTPγS binding, researchers can accurately determine the efficacy and potency of new chemical entities. As demonstrated by the 3-(azetidin-3-yl)-1H-benzimidazol-2-one series, this structured approach can identify compounds with potency profiles that are highly competitive with clinical-stage molecules.[8]
Crucially, this efficacy profiling must be paired with a comprehensive selectivity assessment, screening against both related mGluR subtypes and a broad panel of off-targets. This dual-pronged validation strategy is essential for selecting PAMs with the highest potential for therapeutic success, ensuring that the desired biological effect is achieved with minimal risk of unintended pharmacology. The compounds and protocols described herein provide a robust framework for drug development professionals aiming to advance the next generation of CNS therapeutics.
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Comparative Analysis of the 3-(Azetidin-1-YL)piperidine Scaffold in Modulating Target Binding Affinity
A Senior Application Scientist's Guide to Method Selection and Data Interpretation
In modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. The goal is to enhance potency, selectivity, and pharmacokinetic properties. The piperidine ring, the third most frequently used heterocycle in pharmaceuticals, is a common starting point for such optimization.[1][2] However, its metabolic liability and conformational flexibility can present challenges. This guide provides an in-depth analysis of a compelling bioisosteric replacement: the 3-(azetidin-1-yl)piperidine scaffold. We will explore the structural rationale for its use and detail the rigorous biophysical methodologies required to quantify its impact on target binding affinity.
Azetidines, as strained four-membered heterocycles, are increasingly valued in medicinal chemistry for their unique ability to impart desirable properties.[3][4][5] Their inherent ring strain and sp3-rich character can lead to improved metabolic stability, enhanced aqueous solubility, and greater conformational rigidity compared to their larger ring counterparts.[4][6] By replacing a simple piperidine with the this compound moiety, medicinal chemists introduce a new hydrogen bond acceptor, alter the molecule's three-dimensional shape, and modify its physicochemical profile, all of which can profoundly influence interactions with a biological target.
This guide is structured to provide researchers with the expertise to not only perform the necessary experiments but also to understand the causality behind each step, ensuring the generation of trustworthy and high-quality data.
The Strategic Imperative: Why Compare Scaffolds?
The decision to swap a piperidine for a this compound scaffold is a hypothesis-driven design choice. The central hypothesis is that the new scaffold will confer a measurable advantage, most critically an improvement in binding affinity. To test this, a direct and quantitative comparison is essential. The core of this analysis lies in accurately measuring the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the target protein's binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
Our experimental approach will focus on two orthogonal, label-free biophysical techniques that are considered the gold standard for characterizing biomolecular interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .[7][8] Using both methods provides a self-validating system; concordance between the Kd values derived from these distinct physical principles lends high confidence to the results.[7]
Caption: High-level workflow for assessing scaffold impact on binding affinity.
Method 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Insights
SPR is an optical technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the label-free detection of binding events.[8][9] In a typical experiment for small molecule analysis, the target protein (ligand) is immobilized on the sensor surface, and the small molecule compound (analyte) is flowed over it.[10]
Causality in SPR Experimental Design
The trustworthiness of SPR data hinges on meticulous experimental design. The primary goal is to isolate the specific binding signal from non-specific interactions and bulk refractive index effects.
-
Immobilization Strategy: The choice of sensor chip and immobilization chemistry is critical to ensure the target protein remains active and stable.[8][11] For His-tagged proteins, an NTA chip allows for controlled orientation and is often a good starting point.[11][12]
-
Reference Channel: A reference channel, identical to the active channel but without the immobilized protein, is mandatory. The signal from this channel is subtracted from the active channel, correcting for bulk refractive index changes and non-specific binding to the chip surface. This is a cornerstone of a self-validating SPR experiment.
-
Analyte Concentration Series: A wide range of analyte concentrations, typically spanning from 0.1x to 10x the expected Kd, should be injected. This ensures a full binding curve can be generated, allowing for accurate determination of kinetic parameters.[8]
Detailed Experimental Protocol: SPR Competition Assay
For very high-affinity interactions or to screen fragments, a competition assay can be highly effective.[12] Here, we describe a direct binding assay, which is more common for initial affinity determination.
-
Protein Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling or an NTA chip for His-tagged proteins).[11]
-
Prepare the protein in a suitable immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5 for amine coupling).
-
Follow the manufacturer's protocol to activate the surface and immobilize the target protein to a level of ~2000-5000 Resonance Units (RU). The goal is a surface that gives a robust signal without mass transport limitations.
-
Deactivate any remaining active groups.
-
-
Analyte Preparation:
-
Prepare a stock solution of the this compound compound and its piperidine analog in 100% DMSO.
-
Create a serial dilution of each compound in running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant across all samples (and ideally below 1%) to minimize solvent effects.
-
-
Binding Analysis:
-
Equilibrate the system by flowing running buffer over both the active and reference channels until a stable baseline is achieved.
-
Inject the lowest concentration of the analyte over both channels for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[9]
-
Repeat the injection for each concentration in the series, from lowest to highest. Include several buffer-only (blank) injections to double-subtract and correct for baseline drift.
-
After each analyte injection, regenerate the surface using a specific solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte, returning the signal to baseline.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and then the blank buffer injections.
-
Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8]
-
Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Dissection
ITC is the "gold standard" for binding affinity measurement because it directly quantifies the heat released (exothermic) or absorbed (endothermic) during a binding event.[7][13] This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: binding affinity (Ka, from which Kd is derived), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[14]
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Causality in ITC Experimental Design
The accuracy of ITC data is critically dependent on eliminating heat signals that do not originate from the binding event itself.
-
Buffer Matching: The single most important factor for high-quality ITC data is ensuring the buffer in the syringe (with the compound) is identical to the buffer in the cell (with the protein).[14] Any mismatch in pH, salt concentration, or additives will generate large heats of dilution, which can completely obscure the true binding signal. A final dialysis of the protein against the exact buffer used to dissolve the compound is a mandatory step.
-
The 'c' Value: The 'c' value (c = [Macromolecule] / Kd) dictates the shape of the binding isotherm.[14] An ideal 'c' value is between 10 and 100. This range provides a well-defined sigmoidal curve that allows for the accurate determination of Kd, n, and ΔH. Concentrations must be chosen carefully to fall within this window.
-
Accurate Concentrations: Since ITC is a solution-based technique, the accuracy of the final parameters is directly proportional to the accuracy of the protein and compound concentrations used.[15]
Detailed Experimental Protocol: ITC
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Thoroughly dialyze the protein overnight against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare the this compound compound and its piperidine analog by dissolving the solid powder directly into the final dialysis buffer. If DMSO is required, the protein buffer must be precisely matched with the same DMSO concentration.[14]
-
Accurately determine the concentrations of the protein (e.g., by A280 or BCA assay) and the compounds.
-
Degas all solutions immediately before the experiment to prevent air bubbles.[14]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein into the sample cell (e.g., at a concentration of 10-20 µM).
-
Load the compound into the injection syringe (e.g., at a concentration 10-15 times that of the protein).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material diffused from the syringe, and discard this data point during analysis.
-
Execute a series of 19-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw heat-burst peaks to determine the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
Case Study: Interpreting the Data
Let's consider a hypothetical case where we are developing inhibitors for a kinase. Our parent compound, CMPD-01 , contains a piperidine ring. We synthesize CMPD-02 , where this is replaced by a this compound scaffold.
Caption: Structural comparison of a piperidine vs. a this compound scaffold.
After running both SPR and ITC experiments, we obtain the following data:
| Compound | Scaffold | SPR Kd (nM) | ITC Kd (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| CMPD-01 | Piperidine | 155 | 160 | 1.02 | -4.5 | -4.8 | -9.3 |
| CMPD-02 | This compound | 28 | 30 | 0.99 | -7.2 | -3.6 | -10.8 |
Analysis and Interpretation:
-
Affinity Confirmation: The Kd values from SPR and ITC are in excellent agreement for both compounds, providing high confidence in the measurements.
-
Impact of Scaffold Hop: The modification from piperidine to this compound resulted in a ~5-fold improvement in binding affinity (155 nM vs. 28 nM). This is a significant and desirable outcome in lead optimization.
-
Thermodynamic Signature: The ITC data provides the crucial "why." The improved affinity (a more favorable ΔG of -10.8 vs. -9.3 kcal/mol) is driven by a large increase in favorable enthalpy (ΔH = -7.2 vs. -4.5 kcal/mol). This suggests that the this compound scaffold is forming stronger, more direct interactions with the target, such as a new hydrogen bond via the azetidine nitrogen. This enthalpic gain more than compensates for a slightly less favorable entropic contribution (-TΔS = -3.6 vs. -4.8 kcal/mol), which could be due to the increased conformational rigidity of the new scaffold.
This thermodynamic insight is invaluable. It suggests that future design efforts could focus on optimizing the geometry around this new interaction point to further enhance binding affinity.
Conclusion
Assessing the impact of a scaffold modification like the introduction of a this compound moiety requires a rigorous, multi-faceted approach. By combining meticulous experimental design with orthogonal, high-fidelity biophysical techniques like SPR and ITC, researchers can move beyond simple affinity numbers. This dual approach provides a comprehensive kinetic and thermodynamic profile of the binding interaction, delivering deep mechanistic insights into the structure-activity relationship. The data generated through these self-validating protocols allows for confident, data-driven decisions in the complex process of drug development, ultimately accelerating the journey from a promising scaffold to a potential therapeutic.
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In Vivo Validation of Drug Candidates Containing the 3-(Azetidin-1-yl)piperidine Moiety: A Comparative Guide
This guide provides an in-depth technical comparison and validation framework for drug candidates incorporating the 3-(azetidin-1-yl)piperidine moiety. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a narrative grounded in scientific expertise. We will explore the causal relationships behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.
Section 1: The Rationale for Azetidine-Piperidine Scaffolds in Drug Design
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs for indications ranging from CNS disorders to oncology.[1][2][3] Its saturated, six-membered heterocyclic structure often imparts favorable physicochemical properties, including metabolic stability and aqueous solubility.[4][5] However, the relentless pursuit of optimized drug candidates—with improved potency, selectivity, and pharmacokinetic profiles—necessitates continuous innovation in molecular design.
One such innovation is the bioisosteric replacement of, or combination with, other small aliphatic rings.[6] The this compound moiety, and related spirocyclic piperidine-azetidine systems, have emerged as compelling structural motifs.[1][7] Azetidines, as strained four-membered heterocycles, offer a unique three-dimensional geometry.[6][8] Incorporating an azetidine ring can enhance metabolic stability, improve receptor selectivity, and favorably modulate pharmacokinetic properties.[8][9] This strategic combination aims to leverage the benefits of the piperidine core while mitigating potential liabilities and exploring new chemical space.[1]
A compelling example arises in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGlu2), a target for several central nervous system (CNS) disorders.[10] In this context, researchers performed a "scaffold hop" from a spiro-oxindole piperidine to a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core.[10] This bioisosteric replacement was driven by computational modeling that indicated high shape and electrostatic similarity, suggesting the new scaffold could maintain target engagement while potentially offering superior drug-like properties.[10]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Bioisosteric Replacement Workflow."
Section 2: From In Vitro Promise to In Vivo Validation: A Comparative Case Study
The decision to advance a drug candidate from in vitro testing to in vivo animal models is predicated on a robust dataset demonstrating its potential superiority over existing alternatives. The development of mGlu2 PAMs provides an excellent case study.
In Vitro Performance: The Gateway to Animal Studies
A key driver for exploring the azetidine-containing scaffold was the enhancement of metabolic stability—a critical parameter for ensuring a drug can reach its target and exert its effect over a sufficient duration.[10] The following table summarizes the comparative in vitro data for a spiro-oxindole piperidine compound (18) and its bioisosteric azetidinyl-benzimidazolone replacement (21).
| Compound ID | Scaffold Type | mGlu2 PAM Activity (EC50, nM) | Human Liver Microsome Stability (% Metabolized) | Rat Liver Microsome Stability (% Metabolized) |
| 18 | Spiro-oxindole Piperidine | 130 | 88 | 91 |
| 21 | Azetidinyl-Benzimidazolone | 140 | 11 | 22 |
| Data synthesized from a study on mGlu2 Receptor PAMs.[10] |
Expert Analysis: The data clearly illustrates the rationale for advancing compound 21 . While maintaining comparable potency (EC50) to its piperidine counterpart, it demonstrated a dramatic improvement in metabolic stability in both human and rat liver microsomes.[10] This significant reduction in metabolic liability is a strong predictor of improved pharmacokinetic performance in vivo, justifying the resources required for animal model testing.
Section 3: The In Vivo Validation Gauntlet: A Step-by-Step Methodological Guide
Once a candidate like compound 21 shows in vitro promise, it must undergo a rigorous series of in vivo experiments to assess its real-world potential. The goal of these animal studies is to mimic the infectious diseases or physiological conditions seen in humans to enable robust pharmacokinetic/pharmacodynamic (PK/PD) evaluation.[11]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "In Vivo Validation Workflow."
Pharmacokinetic (PK) Profiling
Causality: The first critical step is to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. For a CNS drug, the key question is whether it can cross the blood-brain barrier (BBB) to reach its target.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Species Selection: Select a relevant species, typically Sprague-Dawley rats, for initial PK studies.[9]
-
Dosing: Administer the compound (e.g., Compound 21 ) via the intended clinical route (e.g., oral gavage, p.o.) and intravenously (i.v.) to a cohort of animals. A typical oral dose might be 10-30 mg/kg.[10]
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. For CNS drugs, brain tissue is also collected at the same time points.
-
Bioanalysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), oral bioavailability (%F), and the brain-to-plasma partition coefficient (Kp).
Trustworthiness (Self-Validation): The protocol is validated by including a control group (vehicle only) and by ensuring the bioanalytical method meets regulatory standards for accuracy, precision, and linearity. The comparison of oral versus IV administration allows for the precise calculation of absolute bioavailability.
Pharmacodynamic (PD) and Efficacy Studies
Causality: Once adequate brain exposure is confirmed, the next step is to demonstrate that the drug engages its target (PD) and produces the desired therapeutic effect (efficacy). For an mGlu2 PAM, this involves assessing its ability to modulate glutamatergic neurotransmission in a relevant disease model.
Experimental Protocol: Mouse Model of Schizophrenia (Phencyclidine-Induced Hyperlocomotion)
This model is commonly used to test potential antipsychotic agents, including mGlu2 PAMs.
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).
-
Acclimation: Allow animals to acclimate to the testing environment (e.g., open-field arenas).
-
Drug Administration: Administer the test compound (e.g., Compound 21 ) or vehicle orally at various doses.
-
Disease Induction: After a set pretreatment time (e.g., 60 minutes), administer phencyclidine (PCP), a psychostimulant that induces hyperlocomotor activity, a behavioral proxy for psychosis.
-
Behavioral Assessment: Immediately place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using automated tracking software.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated, PCP-challenged group. A significant reduction in hyperlocomotion indicates efficacy.
Trustworthiness (Self-Validation): The inclusion of a positive control (a known antipsychotic) validates the model's responsiveness. A vehicle-only, non-PCP group is also included to establish a baseline for normal locomotor activity.
Safety and Toxicology Assessment
Causality: A drug must be effective and safe. Early safety assessment is crucial. The structural modifications that improve efficacy, such as replacing a piperidine ring with a spirocyclic azetidine, can also impact safety. For instance, replacing the piperidine ring in the local anesthetic bupivacaine with aza-spirocycles was shown to reduce cardiotoxicity in animal studies.[12]
Experimental Protocol: Preliminary In Vivo Toxicity Screen
-
Dose Escalation: In a small cohort of rodents, administer escalating single doses of the drug candidate.
-
Clinical Observation: Closely monitor the animals for any signs of overt toxicity (e.g., changes in posture, activity, breathing, convulsions) for a period of up to 14 days.[13]
-
Body Weight: Record body weight before dosing and at regular intervals afterward. Significant weight loss can be an indicator of toxicity.[13]
-
Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
Trustworthiness (Self-Validation): A concurrent vehicle-treated control group is essential. Observations are typically performed by trained personnel blinded to the treatment groups to minimize bias.
Section 4: Comparative Data Summary and Outlook
The ultimate goal of the in vivo validation process is to build a comprehensive data package that clearly differentiates a new drug candidate from its predecessors or competitors.
| Parameter | Alternative (e.g., Piperidine Scaffold) | New Candidate (e.g., Azetidine-Piperidine Moiety) | Rationale for Superiority |
| Oral Bioavailability | Low to Moderate | Moderate to High | Improved metabolic stability reduces first-pass metabolism. |
| Brain Penetration (Kp) | < 0.5 | > 1.0 | Favorable physicochemical properties for BBB transport. |
| Efficacy (ED50 in Model) | 10 mg/kg | 3 mg/kg | Higher potency and/or better target site exposure. |
| Therapeutic Index | Low | High | A wider margin between the efficacious dose and the toxic dose. |
| This table presents a hypothetical but realistic comparison based on the goals of scaffold hopping. |
Authoritative Grounding: The principles of species selection for nonclinical safety assessments are guided by international regulatory guidelines such as those from the ICH.[9] These guidelines emphasize the need to justify the choice of animal models based on similarities in metabolism and pharmacology to humans.[9]
Section 5: Conclusion
The strategic incorporation of the this compound moiety represents a sophisticated approach in medicinal chemistry to enhance the properties of drug candidates. As demonstrated through the mGlu2 PAM case study, this scaffold-hopping strategy is not a random substitution but a data-driven decision rooted in improving specific parameters like metabolic stability. The subsequent in vivo validation is a multi-stage process that systematically evaluates the pharmacokinetics, target engagement, efficacy, and safety of the new candidate. By following rigorous, self-validating protocols, researchers can confidently determine if the in vitro promise of a novel molecular architecture translates into a viable preclinical candidate with a clear path toward clinical development.
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Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Azetidin-1-YL)piperidine
This document provides essential procedural guidance for the safe and compliant disposal of 3-(Azetidin-1-YL)piperidine. As a nitrogen-containing heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel, the community, and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond mere procedural steps to explain the fundamental causality behind each recommendation.
Hazard Assessment & The Principle of Analogy
Proper disposal begins with a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for this compound should always be procured from the chemical supplier and consulted as the primary source of information, we can infer its likely hazard profile by examining its parent structures: piperidine and azetidine.
Piperidine, a core component of this molecule, is classified as a hazardous substance with multiple risk factors.[1] It is a highly flammable liquid that is toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed.[1][2][3][4] The azetidine ring, a strained four-membered heterocycle, can also contribute to reactivity and potential biological activity. Therefore, this compound must be handled as hazardous chemical waste until proven otherwise.
| Potential Hazard Class | Description & Rationale (based on Piperidine) | Primary Safety Precaution |
| Acute Toxicity (Dermal, Inhalation, Oral) | Piperidine is toxic via multiple exposure routes.[2][3] Skin contact, inhalation of vapors, or accidental ingestion can lead to significant adverse health effects, including pain, redness, burns, and in severe cases, vision loss or fatality.[2][3] | Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5] |
| Corrosivity | Causes severe skin burns and eye damage.[1][2][3] This indicates the compound is likely corrosive to tissues and potentially to certain materials. | Use corrosion-resistant containers (e.g., specific plastics, not metal) for waste collection.[6] Ensure all PPE provides a complete barrier. |
| Flammability | Piperidine is a highly flammable liquid and vapor.[2][7] It must be kept away from heat, sparks, open flames, and other ignition sources.[2][7] | Store waste in a cool, well-ventilated area designated for flammable materials.[2] Use non-sparking tools and ground/bond containers during transfer.[3][7] |
| Environmental Hazard | While some sources state piperidine shall not be classified as hazardous to the aquatic environment, it is critical to prevent its release.[2] The principle of caution dictates that nitrogen-containing heterocyclic compounds should be prevented from entering waterways.[8] | Do not empty into drains or release to the environment.[2][9] All waste must be collected for approved disposal. |
The Core Principles of Chemical Waste Management
The disposal of this compound must align with foundational hazardous waste management principles as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
-
Waste Minimization : The most effective disposal method is to avoid generating waste in the first place. Plan experiments to use the minimum amount of material required.
-
Segregation : Never mix incompatible waste streams. This compound waste should be collected separately from acidic, oxidizing, or other reactive wastes to prevent dangerous chemical reactions.
-
Identification & Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6] Existing labels on original containers should never be removed or obscured.[10]
-
Containment : Use robust, leak-proof containers that are chemically compatible with the waste.[6][8] Containers should be kept tightly closed except when adding waste and stored in a designated secondary containment area to prevent spills from reaching drains.[2][6]
Comprehensive Disposal Protocol
Adherence to a systematic, step-by-step process is crucial for ensuring safety and compliance. All handling of this compound and its waste must occur within a well-ventilated chemical fume hood.
Step 1: Collection of Liquid Waste
-
Select the Proper Waste Container : Obtain a designated hazardous waste container. The container must be made of a material compatible with corrosive and flammable organic amines (e.g., high-density polyethylene, HDPE). Do not use metal containers.[6]
-
Label the Container : Before adding any waste, affix a hazardous waste label. Fill in all required information: the full chemical name, primary hazards (Flammable, Corrosive, Toxic), and your laboratory contact information.
-
Transfer the Waste : Carefully transfer waste solutions containing this compound into the container using a funnel to prevent spillage on the container's exterior.[10]
-
Secure and Store : Tightly close the container lid immediately after adding waste.[7][10] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6][10] Store the container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is properly ventilated and equipped for flammable and corrosive materials.
Step 2: Disposal of Contaminated Solid Waste
-
Segregate Contaminated Materials : All disposable items that have come into contact with this compound are considered hazardous waste. This includes gloves, pipette tips, weighing papers, and absorbent pads used for cleaning minor spills.[5]
-
Collect in a Designated Container : Place these solid waste materials into a separate, clearly labeled hazardous waste container. This is typically a durable, sealable bag or a lined solid-waste drum. The label must identify the contents as "Solid Waste Contaminated with this compound."
-
Avoid Mixing : Do not dispose of sharp objects like needles in the same container as soft materials. Use a designated sharps container for any contaminated sharps.
Step 3: Decontamination of Empty Containers
-
Triple Rinsing Protocol : An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste. The standard procedure is a triple rinse.
-
Rinse Procedure :
-
Rinse the container three times with a suitable solvent. A common choice is ethanol or isopropanol, given the likely solubility of the compound.
-
The rinsate from each rinse is considered hazardous waste and must be collected in your liquid hazardous waste container described in Step 1.
-
-
Final Disposal : After triple rinsing, deface or remove the original product label to prevent confusion. The container can now typically be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.[9]
-
Don PPE : If you are trained and it is safe to do so, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Contain the Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[5][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7][9]
-
Decontaminate Area : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[5] All cleaning materials must be disposed of as hazardous solid waste.[5]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Mercury Business Services. (2025). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperidine. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine ≥99 %, for synthesis. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Azetidin-1-YL)piperidine
Introduction: As a novel compound in drug discovery and development, 3-(Azetidin-1-YL)piperidine presents a unique set of handling challenges. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific molecule is not widely available, its core structure contains the piperidine moiety. Piperidine is a well-characterized hazardous substance, classified as highly flammable, corrosive to skin and eyes, and toxic if inhaled, swallowed, or in contact with skin.[1][2][3] Therefore, a conservative and rigorous approach, treating this compound with the same level of hazard as piperidine, is scientifically prudent and essential for laboratory safety. This guide provides a direct, field-tested framework for selecting and using Personal Protective Equipment (PPE) and outlines essential operational and emergency plans for its handling.
Hazard Analysis: A Structurally-Informed Approach
The primary hazards associated with piperidine, which must be assumed for this compound, are:
-
Acute Toxicity: The compound is likely toxic if it comes into contact with skin or is inhaled.[2][4]
-
Corrosivity: It is expected to cause severe skin burns and irreversible eye damage.[2][5][6]
-
Flammability: The presence of the piperidine ring suggests the compound is a flammable liquid and its vapors may form explosive mixtures with air.[6][7]
Given these risks, a multi-layered PPE strategy is not merely a recommendation but a mandatory operational requirement to ensure personnel safety.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific procedure being performed. All handling must, at a minimum, occur within a certified chemical fume hood to control vapor inhalation.[6]
Eye and Face Protection
Due to the severe risk of irreversible eye damage, eye protection is paramount.[5]
-
Minimum Requirement: Chemical splash goggles with side shields must be worn at all times.
-
Best Practice/High-Risk Operations: For procedures involving larger quantities (>50 mL), heating, or potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary barrier protecting the entire face from splashes.
Hand Protection
Amines can degrade common glove materials. Proper glove selection is critical to prevent dermal exposure, as the compound is likely toxic upon skin contact.[2]
-
Recommended Materials: Nitrile or neoprene gloves are suitable for handling amines.[8][9] Butyl rubber gloves offer excellent protection for prolonged contact.[10]
-
Protocol: Always double-glove. This allows for the safe removal of the outer glove immediately following a potential contamination without exposing the skin. Inspect gloves for any signs of degradation or perforation before each use.[9]
Body Protection
Protecting the skin from potential splashes and contact is crucial.
-
Standard Operations: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[9]
-
High-Risk Operations: For large-scale work or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is required.[9][10] Ensure that closed-toe shoes fully cover the feet; sandals or perforated shoes are strictly forbidden.[9]
Respiratory Protection
All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6][11][12]
-
Standard Operations: If handled exclusively within a functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations (Spills/Ventilation Failure): In the event of a large spill or ventilation failure, a full-face respirator with an organic vapor/ammonia cartridge is necessary.[8] For major incidents, a self-contained breathing apparatus (SCBA) may be required for emergency response personnel.[10]
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep (<10 mL) | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Work in Chemical Fume Hood |
| Reaction Setup/Workup (>50 mL) | Goggles & Full-Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Work in Chemical Fume Hood |
| Large Spill Cleanup | Full-Face Respirator | Butyl Rubber Gloves | Chemical-Resistant Suit/Coveralls | Full-Face Respirator with appropriate cartridge |
Operational and Disposal Plans
A proactive plan for handling, emergencies, and disposal is a hallmark of a safe and efficient laboratory.
Step-by-Step Safe Handling Protocol
-
Preparation: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[6] Confirm the chemical fume hood has a valid certification.
-
PPE Donning: Put on all required PPE as outlined in Table 1.
-
Handling: Conduct all manipulations of the compound deep within the fume hood. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, given the flammability risk.[6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][7]
-
Decontamination: After handling, wipe down the work surface. Remove the outer pair of gloves and dispose of them as hazardous waste. Remove and store remaining PPE appropriately. Wash hands and forearms thoroughly with soap and water.[7]
Diagram 1: PPE Selection & Emergency Workflow
This diagram outlines the decision-making process for safe handling and emergency response.
Caption: PPE Selection & Emergency Response Workflow.
Emergency Procedures: Spills and Exposure
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[1][7] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention.
Spill Cleanup:
-
Evacuate and Alert: Alert all personnel in the immediate area. For large spills, evacuate the lab.
-
Control Vapors and Ignition Sources: Close the lab door and ensure fume hoods are running to ventilate the area.[13] Remove all sources of ignition.[14]
-
Containment: Create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[13][14][15] Do not use combustible materials like paper towels.[14]
-
Absorption: Working from the outside in, cover the spill with the absorbent material.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]
Disposal Plan
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: The waste must be disposed of through a licensed professional waste disposal service, typically by chemical incineration.[1] Do not pour this chemical or its waste down the drain.[15] Adhere to all federal, state, and local environmental regulations.[1]
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 20, 2026.
- Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved January 20, 2026.
- (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved January 20, 2026.
- Benchchem. (n.d.). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. Retrieved January 20, 2026.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine. Retrieved January 20, 2026.
- BASF. (n.d.).
- (n.d.).
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved January 20, 2026.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 20, 2026.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved January 20, 2026.
- Sigma-Aldrich. (n.d.). 3-(Piperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester. Retrieved January 20, 2026.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 20, 2026.
- Jubilant Life Sciences Limited. (n.d.).
- PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)
- Sigma-Aldrich. (n.d.). 3-(Piperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester AldrichCPR. Retrieved January 20, 2026.
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- Fisher Scientific. (n.d.).
- AK Scientific, Inc. (n.d.). This compound;dihydrochloride. Retrieved January 20, 2026.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved January 20, 2026.
- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine. Retrieved January 20, 2026.
- MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved January 20, 2026.
- BLD Pharm. (n.d.). 1-(Azetidin-3-yl)piperidine. Retrieved January 20, 2026.
- Simson Pharma Limited. (n.d.). 3-Azetidin-1-yl-piperidine. Retrieved January 20, 2026.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
